molecular formula C37H48N6O5S2 B001064 Ritonavir CAS No. 155213-67-5

Ritonavir

Cat. No.: B001064
CAS No.: 155213-67-5
M. Wt: 720.9 g/mol
InChI Key: NCDNCNXCDXHOMX-XGKFQTDJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ritonavir is a well-characterized pseudo-C2-symmetric inhibitor of the HIV-1 protease that has become an indispensable pharmacological tool in biomedical research. While initially developed as an antiretroviral agent, its primary research value now stems from its potent and selective inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme. This mechanism makes this compound an excellent pharmacokinetic enhancer ("booster") in experimental models, where it is used to increase the systemic exposure and half-life of co-administered compounds that are substrates of CYP3A4, thereby modulating their bioavailability and efficacy. In virology, this compound is critical for studying HIV and other viral pathogens. Its direct antiviral activity arises from its inhibition of the HIV viral proteinase enzyme, which prevents the cleavage of the gag-pol polyprotein, resulting in the production of non-infectious, immature viral particles. Beyond HIV, its application has expanded to the study of other viruses, notably as a key component in the COVID-19 therapeutic Paxlovid®, where it boosts the plasma concentration of nirmatrelvir, a SARS-CoV-2 main protease inhibitor. Emerging research highlights the promise of this compound in oncology. In vitro studies demonstrate that it can inhibit key pathways involved in cancer cell survival and proliferation, inducing apoptosis, cell cycle arrest, and endoplasmic reticulum stress. It has shown research potential in models of ovarian, prostate, lung, myeloma, breast, and bladder cancer. Furthermore, this compound can sensitize resistant cell lines to established chemotherapeutic agents like gemcitabine and docetaxel, offering a compelling approach to overcoming drug resistance. Researchers should note that this compound also exhibits activity against other targets, including P-glycoprotein (P-gp), cytochrome P450 2D6 (CYP2D6), and organic anion-transporting polypeptides (OATPs), which must be considered when designing complex drug interaction studies. Please Note:** This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate
Source PubChem
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InChI

InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NCDNCNXCDXHOMX-XGKFQTDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O
Source PubChem
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Isomeric SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H48N6O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1048627
Record name Ritonavir
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Molecular Weight

720.9 g/mol
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Physical Description

Solid
Record name Ritonavir
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Solubility

Practically insoluble, Freely soluble in methanol and ethanol; soluble in isopropanol., In water, 1.1X10-4 mg/L @ 25 °C /Estimated/, 1.26e-03 g/L
Record name Ritonavir
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Record name Ritonavir
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Vapor Pressure

1.1X10-27 mm Hg @ 25 °C /Estimated/
Record name RITONAVIR
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Color/Form

White to light tan powder

CAS No.

155213-67-5
Record name Ritonavir
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Record name RITONAVIR
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Record name Ritonavir
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Serendipitous Discovery of Ritonavir as a Pharmacokinetic Enhancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Executive Summary

Ritonavir, a potent HIV-1 protease inhibitor, has carved a unique and enduring niche in antiviral therapy, not primarily for its intrinsic antiretroviral activity, but for its profound and potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme system. This deliberate exploitation of a drug-drug interaction, a practice often avoided in pharmacotherapy, marked a paradigm shift in HIV treatment. By inhibiting CYP3A4-mediated metabolism, low, sub-therapeutic doses of this compound "boost" the plasma concentrations of other co-administered protease inhibitors, enhancing their efficacy, simplifying dosing regimens, and helping to overcome drug resistance. This technical guide delves into the core scientific discoveries that unveiled this compound's pharmacokinetic boosting capabilities, presenting the key quantitative data, experimental methodologies, and the complex molecular interactions that underpin this pivotal therapeutic strategy.

The Initial Discovery: From Antiviral to Enhancer

This compound was originally developed and approved in 1996 as a standalone protease inhibitor for the treatment of HIV/AIDS.[1] However, early clinical observations and subsequent in vitro studies revealed its remarkably potent inhibitory effect on CYP3A4, the primary enzyme responsible for the metabolism of most HIV protease inhibitors.[2][3] This led to the innovative strategy of using this compound not for its own viral suppression, but as a pharmacokinetic enhancer. This approach allows for the use of lower doses of the primary protease inhibitor, reducing pill burden and toxicity while maintaining therapeutic drug levels.[1][4]

The seminal work by Kempf et al. in 1997 provided critical early evidence of this effect.[2][5][6] Their research demonstrated that co-administration of this compound with other protease inhibitors, such as saquinavir, led to substantial increases in the plasma concentrations of the latter.[2][5][6] This discovery fundamentally altered the landscape of HIV therapy, paving the way for more durable and convenient treatment regimens.

Quantitative Impact of this compound Boosting

The pharmacokinetic enhancement provided by this compound is both profound and consistent. The primary mechanism is the significant reduction of first-pass metabolism of co-administered drugs in the gut and liver.[7][8] This leads to dramatic increases in key pharmacokinetic parameters.

In Vitro Inhibition of CYP3A4

This compound is a highly potent inhibitor of CYP3A4 in vitro. Multiple studies have characterized its inhibitory constant (Ki) and the concentration required for 50% inhibition (IC50), with values consistently in the nanomolar range.

ParameterValue (µM)SubstrateReference
Ki0.019 ± 0.004Testosterone[9]
Ki0.025 ± 0.020Saquinavir (in vivo)[8]
Ki0.0164 ± 0.0004Saquinavir (in vivo)[8]
Ki0.59 ± 0.12Lopinavir[10]
IC500.014Generic CYP3A4 substrate[11]
IC500.032Generic CYP3A4 substrate[11]
IC500.05Midazolam[12]
In Vivo Pharmacokinetic Enhancement of Saquinavir

The co-administration of this compound with the protease inhibitor saquinavir provides a clear and dramatic illustration of its boosting effect. Studies in healthy volunteers and HIV-infected patients have consistently shown multi-fold increases in saquinavir plasma concentrations.

Pharmacokinetic ParameterSaquinavir AloneSaquinavir + this compoundFold IncreaseReference
AUC
AUC (0-8h) (ng·h/mL)470 (median)27,458 (median)~58[3]
AUC (0-24h)< 5 µg·h/mL57 µg·h/mL>11[13][14]
AUC-->50[8]
AUC--17 to 23[13][14]
Cmax
Cmax (ng/mL)146 (median)4,795 (median)~33[3]
Cmax--22[8]

Note: Dosing regimens for saquinavir and this compound varied across studies.

The Molecular Mechanism of CYP3A4 Inhibition

The mechanism by which this compound inhibits CYP3A4 is complex and multifaceted, with research suggesting it is not a simple competitive inhibitor.[12][15] this compound is considered a mechanism-based inactivator of CYP3A4, meaning it is metabolically activated by the enzyme to a species that then irreversibly inhibits it.[15] Several distinct mechanisms have been proposed and investigated:

  • Covalent Biding to the Apoprotein: Evidence suggests that a metabolite of this compound forms a covalent bond with the CYP3A4 protein itself, specifically with the amino acid lysine-257.[10] This modification permanently inactivates the enzyme.

  • Metabolic-Intermediate Complex (MIC) Formation: Early theories proposed the formation of a stable complex between a this compound metabolite and the heme iron of the cytochrome P450 enzyme.

  • Heme Destruction: Some studies have suggested that this compound's metabolism can lead to the destruction of the heme prosthetic group, which is essential for the enzyme's catalytic activity.[15]

  • Strong Ligation to Heme Iron: Research has also indicated that unmodified this compound binds with very high affinity to the heme iron, effectively locking the enzyme in an inactive state.[16]

It is plausible that a combination of these mechanisms contributes to the overall potent and durable inhibition of CYP3A4 by this compound.

cluster_0 CYP3A4 Catalytic Cycle cluster_1 This compound Inhibition CYP3A4 CYP3A4 (Fe3+) Complex1 CYP3A4-Substrate Complex CYP3A4->Complex1 Metabolism Metabolic Activation by CYP3A4 CYP3A4->Metabolism Substrate Co-administered Drug (e.g., Saquinavir) Substrate->Complex1 Complex2 CYP3A4 (Fe2+)-Substrate Complex1->Complex2 Reduction Reduction1 First Electron (from CPR) Reduction1->Complex2 Complex3 Oxyferrous Complex Complex2->Complex3 Oxygen O2 Binding Oxygen->Complex3 Complex4 Peroxy Complex Complex3->Complex4 Reduction Reduction2 Second Electron (from CPR/b5) Reduction2->Complex4 Complex5 Ferryl Intermediate (Compound I) Complex4->Complex5 Protons1 2H+ Protons1->Complex5 Complex5->CYP3A4 Metabolite Release Metabolite Oxidized Metabolite (Inactive) Complex5->Metabolite Water H2O Complex5->Water Complex5->Metabolism This compound This compound This compound->CYP3A4 High-affinity binding This compound->Metabolism ReactiveMetabolite Reactive Metabolite Metabolism->ReactiveMetabolite InactiveComplex Irreversibly Inactivated CYP3A4 ReactiveMetabolite->InactiveComplex Covalent Binding to Apoprotein or Heme Destruction

Figure 1. Mechanism of CYP3A4 Inhibition by this compound.

Key Experimental Protocols

The discovery and characterization of this compound's boosting effect relied on robust in vitro and in vivo experimental designs. Below are synthesized protocols for key experiments.

In Vitro CYP3A4 Inhibition Assay

This protocol outlines a typical experiment to determine the inhibitory potency (Ki or IC50) of a compound like this compound on CYP3A4 activity.

G start Start prep Prepare Human Liver Microsomes (Source of CYP3A4) start->prep incubation Incubate Microsomes with varying concentrations of this compound prep->incubation add_substrate Add a CYP3A4 probe substrate (e.g., Testosterone, Midazolam) incubation->add_substrate initiate_reaction Initiate reaction with NADPH-generating system add_substrate->initiate_reaction quench Quench reaction after a set time with a solvent (e.g., Acetonitrile) initiate_reaction->quench analysis Analyze metabolite formation (e.g., 6β-hydroxytestosterone) using LC-MS/MS quench->analysis calc Calculate IC50 and/or Ki values from concentration-response curves analysis->calc end End calc->end

Figure 2. Workflow for In Vitro CYP3A4 Inhibition Assay.

Methodology:

  • Preparation: Human liver microsomes are prepared and protein concentration is determined.

  • Pre-incubation: Microsomes are pre-incubated with a range of this compound concentrations in a buffer solution.

  • Reaction Initiation: A known concentration of a CYP3A4-specific probe substrate (e.g., testosterone or midazolam) is added, followed by an NADPH-generating system to initiate the metabolic reaction.

  • Incubation: The reaction is allowed to proceed for a specific time at 37°C.

  • Reaction Quenching: The reaction is stopped by adding a cold organic solvent, such as acetonitrile.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the formation of the specific metabolite.

  • Data Analysis: The rate of metabolite formation at each this compound concentration is compared to a control (no this compound). The data is then used to calculate the IC50 and, with varying substrate concentrations, the Ki value.

In Vivo Pharmacokinetic Study in Humans

This protocol describes a typical crossover study design to evaluate the effect of this compound on the pharmacokinetics of another drug.

Methodology:

  • Subject Recruitment: Healthy volunteers are enrolled in the study.

  • Phase 1: Subjects receive a single dose of the protease inhibitor (e.g., saquinavir) alone. Blood samples are collected at multiple time points over 24-48 hours.

  • Washout Period: A washout period of sufficient duration is implemented to ensure complete elimination of the drug from the subjects' systems.

  • Phase 2: The same subjects receive the protease inhibitor in combination with a low dose of this compound. Blood samples are collected at the same time points as in Phase 1.

  • Sample Analysis: Plasma concentrations of the protease inhibitor are determined using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters, including AUC, Cmax, and half-life, are calculated for each phase using non-compartmental methods.

  • Statistical Analysis: Statistical tests are performed to compare the pharmacokinetic parameters with and without this compound to determine the significance of the boosting effect.

Conclusion

The discovery of this compound's pharmacokinetic boosting effect was a landmark in HIV therapy, born from meticulous scientific investigation and a deep understanding of drug metabolism. This strategy of intentionally harnessing a drug-drug interaction has had a lasting impact, enabling the development of highly effective, tolerable, and simplified antiretroviral regimens. The in-depth understanding of its potent CYP3A4 inhibition, supported by robust quantitative data and detailed experimental protocols, continues to inform drug development and combination therapy strategies for a variety of diseases beyond HIV. This technical guide provides a core reference for researchers and drug development professionals on the foundational science behind one of modern medicine's most successful therapeutic innovations.

References

In Vitro Antiviral Activity of Ritonavir Against HIV-1 Protease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antiviral activity of Ritonavir against the Human Immunodeficiency Virus Type 1 (HIV-1) protease. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the mechanism of action and experimental workflows.

Introduction

This compound is a potent peptidomimetic inhibitor of the HIV-1 protease, an enzyme essential for the viral life cycle.[1][2][3] The HIV-1 protease is an aspartyl protease responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins and enzymes, such as reverse transcriptase, integrase, and the protease itself.[1][4] Inhibition of this enzyme by drugs like this compound results in the production of immature, non-infectious viral particles, thereby halting the progression of HIV infection.[2][4][5] Initially developed as a standalone antiretroviral agent, this compound is now primarily used as a pharmacokinetic enhancer (booster) for other protease inhibitors due to its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme, which metabolizes many antiretroviral drugs.[1][2][6][7]

Quantitative Data: Inhibitory Potency of this compound

The in vitro potency of this compound against HIV-1 protease is characterized by its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). These values are determined through various enzymatic and cell-based assays.

ParameterValueVirus/EnzymeAssay ConditionsReference
Ki 0.015 nMWild-type HIV-1 ProteaseEnzymatic Assay[1][4]
EC50 0.02 µM (20 nM)HIV-1Cell-based Assay[8]
Serum-free IC50 3.0 - 5.0 ng/mLHIV-1MTT-MT4 Assay[9][10]

Note: Ki (inhibition constant) represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a more potent inhibitor. IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. EC50 (half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Mechanism of Action

This compound functions as a competitive inhibitor of the HIV-1 protease.[2] It is designed to mimic the transition state of the polyprotein cleavage reaction.[1] The central hydroxyl group of this compound binds with high affinity to the catalytic aspartic acid residues (Asp25 and Asp25') in the active site of the homodimeric HIV-1 protease.[1] This binding event blocks the access of the natural Gag-Pol polyprotein substrates to the active site, thereby preventing their cleavage and the subsequent maturation of the virus.

Mechanism_of_Action HIV_Protease HIV-1 Protease (Dimer) Active_Site Catalytic Dyad (Asp25/Asp25') HIV_Protease->Active_Site Contains Cleavage Polyprotein Cleavage Active_Site->Cleavage Catalyzes Inhibition Inhibition Active_Site->Inhibition Leads to Gag_Pol Gag-Pol Polyprotein Gag_Pol->Active_Site Binds to This compound This compound This compound->Active_Site Competitively Binds Mature_Proteins Mature Viral Proteins Cleavage->Mature_Proteins Produces Immature_Virions Immature, Non-infectious Virions Inhibition->Immature_Virions Results in

Mechanism of this compound action on HIV-1 protease.

Experimental Protocols

The in vitro evaluation of this compound's activity against HIV-1 protease involves several key experimental assays. Below are detailed protocols for commonly used methods.

HIV-1 Protease Enzyme Inhibition Assay (FRET-based)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant HIV-1 protease using a fluorogenic substrate.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore through Förster Resonance Energy Transfer (FRET). Upon cleavage of the substrate by HIV-1 protease, the fluorophore and quencher are separated, leading to an increase in fluorescence.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease Substrate

  • Assay Buffer (e.g., sodium acetate buffer, pH 4.7-5.5)

  • This compound (or test compound)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Include a positive control (e.g., another known protease inhibitor) and a negative control (vehicle, typically DMSO).

  • Assay Setup: To the wells of a 96-well plate, add the diluted this compound or control solutions.

  • Enzyme Addition: Add a pre-determined concentration of recombinant HIV-1 protease to each well (except for the 'no enzyme' control wells). Incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.[11]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.[11]

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 330 nm and emission at 450 nm).

  • Data Analysis: Calculate the initial reaction rates (slopes of the fluorescence vs. time curves). Plot the percentage of inhibition (relative to the 'no inhibitor' control) against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Antiviral Activity Assay

This assay determines the effectiveness of this compound at inhibiting HIV-1 replication in a cellular context.

Principle: Susceptible human T-lymphocyte cell lines are infected with HIV-1 in the presence of varying concentrations of the inhibitor. The extent of viral replication is then quantified after a period of incubation.

Materials:

  • Human T-lymphocyte cell line (e.g., MT-4, CEM-SS)

  • Laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB)

  • Cell culture medium (e.g., RPMI 1640 with fetal bovine serum)

  • This compound (or test compound)

  • Method for quantifying viral replication (e.g., p24 antigen ELISA kit, reverse transcriptase activity assay, or cell viability assay like MTS/XTT)[11]

Procedure:

  • Cell Seeding: Seed the T-lymphocyte cells into a 96-well plate at a predetermined density.[11]

  • Compound Addition: Add serial dilutions of this compound or control solutions to the wells.

  • Infection: Infect the cells with a pre-titered amount of HIV-1.[11]

  • Incubation: Incubate the plate for a period that allows for multiple rounds of viral replication (e.g., 4-7 days) at 37°C in a CO₂ incubator.[11]

  • Quantification of Viral Replication: After incubation, quantify the extent of viral replication. This can be done by:

    • p24 Antigen ELISA: Measuring the amount of p24 capsid protein in the cell culture supernatant.

    • Reverse Transcriptase (RT) Assay: Measuring the activity of the viral RT enzyme in the supernatant.

    • Cell Viability Assay: Measuring the viability of the cells, as HIV-1 infection is cytopathic to these cell lines.

  • Data Analysis: Plot the measured signal (e.g., p24 concentration, RT activity, or cell viability) against the logarithm of the this compound concentration. Fit the data to a dose-response curve to calculate the EC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro evaluation of an HIV-1 protease inhibitor like this compound.

Experimental_Workflow Start Compound Synthesis (this compound) Enzyme_Assay Enzyme Inhibition Assay (e.g., FRET) Start->Enzyme_Assay Cell_Assay Cell-Based Antiviral Assay Start->Cell_Assay Toxicity_Assay Cytotoxicity Assay Start->Toxicity_Assay Data_Analysis_Enzyme Data Analysis: Calculate IC50 Enzyme_Assay->Data_Analysis_Enzyme Data_Analysis_Cell Data Analysis: Calculate EC50 Cell_Assay->Data_Analysis_Cell Data_Analysis_Tox Data Analysis: Calculate CC50 Toxicity_Assay->Data_Analysis_Tox Conclusion Lead Candidate Evaluation Data_Analysis_Enzyme->Conclusion SI_Calculation Calculate Selectivity Index (SI) SI = CC50 / EC50 Data_Analysis_Cell->SI_Calculation Data_Analysis_Tox->SI_Calculation SI_Calculation->Conclusion

Workflow for in vitro evaluation of this compound.

Conclusion

This compound is a highly potent inhibitor of HIV-1 protease, demonstrating low nanomolar Ki and EC50 values in in vitro assays. Its mechanism of action is well-characterized, involving competitive inhibition of the enzyme's active site. The experimental protocols outlined in this guide provide a framework for the robust in vitro evaluation of this compound and other potential HIV-1 protease inhibitors. A thorough understanding of these principles and methodologies is crucial for researchers and professionals in the field of antiretroviral drug development.

References

The Core Mechanism of Ritonavir in Disrupting Viral Progeny Maturation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritonavir, a potent peptidomimetic inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, plays a crucial role in antiretroviral therapy.[1][2][3] Initially developed as a standalone protease inhibitor, its principal clinical application now lies in its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme.[1][3][4] This action allows it to serve as a pharmacokinetic enhancer, or "booster," for other protease inhibitors, increasing their plasma concentrations and prolonging their half-life.[1] However, its fundamental role as a direct inhibitor of viral maturation remains a cornerstone of its therapeutic value and a subject of intensive research. This in-depth technical guide elucidates the core mechanism by which this compound inhibits viral maturation, providing detailed experimental protocols, quantitative data, and visual representations of the underlying molecular processes.

Mechanism of Action: Inhibition of HIV-1 Protease and Prevention of Polyprotein Cleavage

The maturation of HIV-1 into an infectious virion is a complex, multi-step process that is critically dependent on the enzymatic activity of HIV-1 protease.[5][6] This aspartyl protease is responsible for the site-specific cleavage of the viral Gag and Gag-Pol polyprotein precursors.[6][7] These polyproteins are synthesized in the host cell and assemble at the plasma membrane, forming immature, non-infectious viral particles.[8]

The Gag polyprotein (Pr55Gag) contains the structural proteins of the virus: matrix (MA), capsid (CA), nucleocapsid (NC), and p6. The Gag-Pol polyprotein, produced by a ribosomal frameshift, additionally contains the viral enzymes: protease (PR), reverse transcriptase (RT), and integrase (IN). For the virus to become infectious, the protease must cleave these polyproteins at specific sites, leading to a massive structural rearrangement within the virion, known as maturation. This process results in the formation of the characteristic conical capsid core that encloses the viral RNA genome and enzymes.[6]

This compound functions as a competitive inhibitor of HIV-1 protease.[1] It is designed to mimic the peptide substrate of the protease, binding with high affinity to the enzyme's active site.[1] By occupying the active site, this compound prevents the protease from accessing and cleaving the Gag and Gag-Pol polyproteins.[1] This blockade of proteolytic processing results in the release of immature, non-infectious viral particles with defective morphology, characterized by the absence of a condensed conical core.[6]

Quantitative Data on this compound's Inhibitory Activity

The potency of this compound as an HIV-1 protease inhibitor has been quantified through various in vitro and cell-based assays. The following tables summarize key quantitative data, including the 50% inhibitory concentration (IC50) and the inhibition constant (Ki), which reflect the inhibitor's efficacy and binding affinity, respectively.

Parameter Value Assay Conditions Source
Ki ~0.015 nMIn vitro inhibition of HIV-1 Protease[2][3]
IC50 (Enzymatic) 13 nMIn vitro inhibition of HIV-1 Protease[2]
IC50 (Antiviral) 68 - 1340 nMCell-based assay (MT-4 cells), dependent on serum concentration[2]
Serum-Free IC50 (Antiviral) 4.0 ng/ml (~5.5 nM)MTT-MT4 assay

Table 1: In Vitro Inhibitory Activity of this compound against HIV-1 Protease.

Treatment Metric Result Source
This compound (various dosages)Mean maximal reduction in plasma HIV-1 RNA0.86 to 1.18 log
This compound (subgroup analysis)Mean reduction in plasma viremia1.7 log

Table 2: Effect of this compound on Viral Load in HIV-1 Infected Patients.

Protease Inhibitor Concentration Percentage of Immature Virions Method
Lopinavir (as a proxy for PI effect)60 nM>50% (based on partially cleaved CA)Western Blot
Darunavir10 nM~60%FRET-based microscopy
Protease Inhibitor (general)Not specified~18% (untreated) to significantly increasedElectron Microscopy

Table 3: Quantitative Analysis of Protease Inhibitor-Induced Immature Virion Formation. (Note: Direct quantitative data for this compound's effect on virion morphology via electron microscopy is limited in the provided search results; data for other potent protease inhibitors are presented to illustrate the general effect.)

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory role of this compound on viral maturation.

Fluorometric HIV-1 Protease Inhibition Assay (FRET-based)

This in vitro assay is used to determine the IC50 and Ki values of protease inhibitors.

Materials:

  • Recombinant HIV-1 Protease

  • FRET-based peptide substrate (e.g., containing a donor/acceptor pair flanking a cleavage site)

  • Assay Buffer (e.g., 100 mM Sodium Acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7)[1]

  • This compound (or other test compounds) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Reconstitute recombinant HIV-1 protease in assay buffer to the desired stock concentration.

    • Dissolve the FRET substrate in DMSO to create a stock solution and then dilute to the final working concentration in assay buffer.

    • Prepare a serial dilution of this compound in DMSO.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of recombinant HIV-1 protease to each well.

    • Add the serially diluted this compound to the wells. Include a control with no inhibitor (vehicle control).

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[2]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the FRET substrate to each well.[2]

    • Immediately measure the fluorescence intensity in kinetic mode for a set period (e.g., 60 minutes) at 37°C using a fluorescence plate reader.[2] The rate of increase in donor fluorescence (or decrease in FRET) is proportional to the protease activity.

  • Data Analysis:

    • Calculate the initial reaction velocity for each well.

    • Determine the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[2]

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Km value are known.[2]

Cell-Based Antiviral Activity Assay (MTT Assay)

This assay determines the concentration of an inhibitor required to protect cells from the cytopathic effects of HIV-1 infection.

Materials:

  • Human T-cell line susceptible to HIV-1 infection (e.g., MT-4 cells)

  • HIV-1 viral stock

  • Complete culture medium

  • This compound dissolved in DMSO

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MT-4 cells into a 96-well microplate.

  • Inhibitor and Virus Addition:

    • Prepare serial dilutions of this compound in culture medium and add them to the wells.

    • Infect the cells with a pre-titered amount of HIV-1 virus stock. Include uninfected control wells and infected wells without any inhibitor.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 4-5 days to allow for viral replication and the development of cytopathic effects.[2]

  • Cell Viability Measurement:

    • Add MTT reagent to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals and measure the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of protection from the viral cytopathic effect for each this compound concentration.

    • Determine the IC50 value by plotting the percentage of protection against the this compound concentration and fitting the data to a dose-response curve.[2]

Western Blot Analysis of Gag Processing

This technique is used to visualize the inhibition of Gag polyprotein cleavage in virus-producing cells.

Materials:

  • HIV-1 infected cells (e.g., chronically infected H9 cells)

  • This compound

  • Cell lysis buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against HIV-1 p24 (capsid)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Culture HIV-1 infected cells in the presence of varying concentrations of this compound for a specified period (e.g., 2-3 days).

    • Harvest the cells and lyse them to release cellular proteins.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the HIV-1 p24 capsid protein. This antibody will detect both the full-length Gag precursor (p55) and the mature p24 protein.

    • Incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescent substrate.

    • Quantify the band intensities for the Gag precursor (p55) and the mature capsid protein (p24).

    • A dose-dependent increase in the ratio of p55 to p24 indicates effective inhibition of Gag processing by this compound.

Transmission Electron Microscopy (TEM) of Viral Particles

TEM is used to visualize the morphological changes in HIV-1 particles produced in the presence of protease inhibitors.

Materials:

  • HIV-1 infected cells

  • This compound

  • Fixatives (e.g., glutaraldehyde, osmium tetroxide)

  • Dehydrating agents (e.g., ethanol series)

  • Embedding resin (e.g., Epon)

  • Uranyl acetate and lead citrate for staining

  • TEM grids

  • Transmission Electron Microscope

Procedure:

  • Sample Preparation:

    • Culture HIV-1 infected cells in the presence or absence of this compound.

    • Fix the cells with glutaraldehyde, followed by post-fixation with osmium tetroxide.

    • Dehydrate the samples through a graded series of ethanol concentrations.

    • Infiltrate the samples with embedding resin and polymerize.

  • Ultrathin Sectioning and Staining:

    • Cut ultrathin sections (60-90 nm) of the embedded cells using an ultramicrotome.

    • Mount the sections on TEM grids.

    • Stain the sections with uranyl acetate and lead citrate to enhance contrast.

  • Imaging:

    • Examine the sections using a transmission electron microscope.

    • Capture images of budding and released viral particles.

  • Analysis:

    • Analyze the morphology of the viral particles. Immature particles produced in the presence of this compound will lack the typical dense, conical core of mature virions and will instead show an electron-dense layer beneath the viral envelope.

    • Quantify the percentage of mature and immature virions at different this compound concentrations.

Visualizations of Signaling Pathways and Experimental Workflows

HIV_Maturation_Pathway cluster_host_cell Host Cell Cytoplasm cluster_assembly Viral Assembly at Plasma Membrane cluster_maturation Viral Maturation Gag_Pol_Polyprotein Gag-Pol Polyprotein (Pr160gag-pol) Immature_Virion Immature Virion (Non-infectious) Gag_Pol_Polyprotein->Immature_Virion Gag_Polyprotein Gag Polyprotein (Pr55gag) Gag_Polyprotein->Immature_Virion Protease_Activation HIV-1 Protease Dimerization & Activation Immature_Virion->Protease_Activation Cleavage Polyprotein Cleavage Protease_Activation->Cleavage Mature_Virion Mature Virion (Infectious) Cleavage->Mature_Virion This compound This compound This compound->Protease_Activation Inhibits

Caption: HIV-1 Maturation Pathway and the inhibitory action of this compound.

FRET_Assay_Workflow Start Start: Prepare Reagents Add_Protease Add HIV-1 Protease to 96-well plate Start->Add_Protease Add_this compound Add serial dilutions of this compound Add_Protease->Add_this compound Pre_incubate Pre-incubate at 37°C (15 min) Add_this compound->Pre_incubate Add_Substrate Add FRET Substrate Pre_incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic mode, 37°C) Add_Substrate->Measure_Fluorescence Analyze_Data Data Analysis: Calculate % Inhibition Determine IC50 Measure_Fluorescence->Analyze_Data End End: Results Analyze_Data->End

Caption: Experimental workflow for a FRET-based HIV-1 protease inhibition assay.

Gag_Processing_Inhibition Gag_p55 Gag Precursor (p55) Protease_Action HIV-1 Protease Gag_p55:f0->Protease_Action Mature_Proteins Mature Capsid (p24) Other Gag Proteins Protease_Action->Mature_Proteins:f0 This compound This compound This compound->Protease_Action Inhibits

Caption: Logical relationship of this compound's inhibition of Gag polyprotein processing.

Conclusion

This compound's primary mechanism of action in inhibiting viral maturation is its direct, competitive inhibition of the HIV-1 protease. By preventing the cleavage of Gag and Gag-Pol polyproteins, this compound effectively halts the morphological transformation of nascent virions into mature, infectious particles. This leads to a significant reduction in viral load and is a critical component of effective antiretroviral therapy. The experimental protocols and quantitative data presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working to understand and combat HIV-1. The continued study of protease inhibitors like this compound is essential for the development of new and more potent antiretroviral agents.

References

Preclinical Structure-Activity Relationship Studies of Ritonavir Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ritonavir, an inhibitor of the human immunodeficiency virus (HIV) protease, has been a cornerstone of highly active antiretroviral therapy (HAART).[1][2] Its clinical utility extends beyond its direct antiviral effect; it is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[3][4] This dual functionality allows this compound to act as a pharmacokinetic enhancer, or "booster," increasing the plasma concentrations and prolonging the half-life of co-administered antiretroviral drugs, thereby improving their efficacy and reducing pill burden.[1][3] The development of this compound and its analogues has been a subject of extensive preclinical research to optimize both anti-HIV potency and CYP3A4 inhibition, while also exploring other potential therapeutic applications, such as in cancer.[1][5] This guide provides an in-depth overview of the preclinical structure-activity relationship (SAR) studies of this compound analogues, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Structure-Activity Relationship Data

The preclinical development of this compound analogues has focused on modifying its complex structure to enhance its therapeutic profile. Researchers have systematically investigated the impact of altering various functional groups on the molecule's interaction with both HIV protease and CYP3A4.

Anti-HIV Activity of this compound Analogues

The primary therapeutic target of this compound is the HIV protease, an enzyme essential for the maturation of infectious virions.[6][7] SAR studies have aimed to identify modifications that improve inhibitory potency against this enzyme. The following table summarizes the in vitro anti-HIV activity of a selection of this compound analogues, highlighting the effects of substitutions at the P3 and P2' positions.

CompoundP3 GroupP2' GroupLinkerKi (nM) vs. HIV ProteaseEC50 (µM) vs. HIV in cell cultureReference
This compound Isopropylthiazole5-ThiazolylCarbamate0.36 (HIV-1), 3.7 (HIV-2)0.022-0.13 (HIV-1), 0.16 (HIV-2)[7]
A-809872-Pyridyl2-PyridylCarbamate--[5]
Analogue 136-Ethyl-2-pyridyl2-PyridylCarbamate--[6]
Analogue 146-Methyl-2-pyridyl2-PyridylCarbamate--[6]
Analogue 121----comparable to this compound[6]
Analogue 139----comparable to this compound[6]
Analogue 152----comparable to this compound[6]
Analogue 166----comparable to this compound[6]
Analogue 179----comparable to this compound[6]
Analogue 180----comparable to this compound[6]
Analogue 127Bisoxazolyl---nearly equivalent to this compound[6]

Note: A comprehensive list of analogues and their activities can be found in the cited literature. This table presents a selection to illustrate key SAR trends.

CYP3A4 Inhibition by this compound Analogues

This compound's potent inhibition of CYP3A4 is a key aspect of its clinical use as a pharmacokinetic booster.[3] Extensive research has been conducted to understand the structural determinants of this inhibition and to develop analogues with tailored CYP3A4 inhibitory profiles. The following table presents data on the interaction of various this compound analogues with CYP3A4.

CompoundKey Structural ModificationsKs (µM)IC50 (µM)Reference
This compound -0.020.13[8]
Analogue 4aMethyl-pyridyl linker, S/R side-group-~1.2-1.4[8]
Analogue 4gEthyl-pyridyl linker, R/R side-group0.040.31[8]
Analogue 6aN-heteroatom substitution in backbone-3-fold increase vs 4g[8]
CobicistatDesoxythis compound backbone, morpholine ring-0.01-0.04[9][10]
GS2Oxazole-containing0.63.4[9]

Note: Ks represents the spectral dissociation constant, and IC50 is the half-maximal inhibitory concentration. Lower values indicate stronger binding and more potent inhibition, respectively.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the preclinical evaluation of this compound analogues.

Fluorometric HIV-1 Protease Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant HIV-1 protease.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher pair, based on the principle of Fluorescence Resonance Energy Transfer (FRET).[11] In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Cleavage of the peptide by HIV-1 protease separates the fluorophore and quencher, resulting in an increase in fluorescence intensity that is proportional to the enzyme's activity.[11]

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic peptide substrate (e.g., containing EDANS and DABCYL)

  • Assay Buffer (e.g., 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% DMSO, pH 4.7)

  • Test compounds (this compound analogues) dissolved in DMSO

  • Known HIV-1 Protease inhibitor (e.g., Pepstatin A) as a positive control

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of HIV-1 protease in assay buffer. The optimal concentration should be determined empirically.

    • Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute to a working concentration in assay buffer.

    • Prepare serial dilutions of the test compounds and the positive control in assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add the diluted test compounds.

    • Positive Control Wells: Add the diluted known inhibitor.

    • Enzyme Control Wells (No Inhibitor): Add assay buffer with the corresponding DMSO concentration.

    • Blank Wells (No Enzyme): Add assay buffer.

    • To all wells except the blank, add the HIV-1 protease working solution.

  • Pre-incubation:

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation:

    • Add the substrate working solution to all wells to start the reaction.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence kinetically (e.g., every minute for 30-60 minutes) at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Anti-HIV Assay (MT-4 Cells)

This assay determines the ability of a compound to inhibit HIV replication in a human T-cell line.

Principle: MT-4 cells are highly susceptible to HIV infection, which leads to a cytopathic effect (CPE) and cell death.[9] The efficacy of an antiviral compound is measured by its ability to protect the cells from virus-induced death, often quantified using a cell viability assay like the MTT assay.[9] Alternatively, the inhibition of viral replication can be directly measured by quantifying the amount of a viral protein, such as the p24 antigen, in the cell culture supernatant using an ELISA.[9]

Materials:

  • MT-4 cells

  • HIV-1 stock (e.g., strain IIIB)

  • Complete culture medium (e.g., RPMI 1640 with 10% fetal bovine serum, antibiotics)

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • HIV-1 p24 Antigen Capture ELISA kit

  • Microplate reader (for absorbance)

Procedure:

  • Cell Seeding:

    • Seed MT-4 cells into a 96-well plate at a density that allows for logarithmic growth over the course of the assay.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Add the diluted compounds to the wells. Include cell control wells (no virus, no compound) and virus control wells (with virus, no compound).

  • Virus Infection:

    • Add a pre-titered amount of HIV-1 stock to the wells containing test compounds and to the virus control wells. The amount of virus should be sufficient to cause significant cell death in the virus control wells within 4-5 days.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

  • Quantification of Antiviral Activity:

    • Option A: MTT Assay for Cell Viability:

      • Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals.

      • Add solubilization solution to dissolve the crystals.

      • Read the absorbance at 570 nm.

    • Option B: p24 Antigen ELISA:

      • Collect the culture supernatants from the assay plate.

      • Perform the p24 antigen capture ELISA according to the manufacturer's instructions.

      • Read the absorbance at the appropriate wavelength.

  • Data Analysis:

    • For the MTT assay, calculate the percentage of cell protection for each compound concentration relative to the cell and virus controls.

    • For the p24 ELISA, calculate the percentage of inhibition of p24 production for each compound concentration relative to the virus control.

    • Determine the EC50 value (the concentration of the compound that provides 50% protection or 50% inhibition of viral replication).

CYP3A4 Inhibition Assay (Human Liver Microsomes)

This in vitro assay measures the inhibitory potential of a compound on the metabolic activity of CYP3A4 using human liver microsomes.

Principle: Human liver microsomes (HLMs) contain a mixture of drug-metabolizing enzymes, including CYP3A4. The activity of CYP3A4 is measured by monitoring the metabolism of a specific probe substrate (e.g., testosterone or midazolam) into its metabolite. The inhibitory effect of a test compound is determined by quantifying the reduction in the rate of metabolite formation.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)

  • CYP3A4 probe substrate (e.g., testosterone)

  • NADPH regenerating system (or NADPH)

  • Test compounds (this compound analogues) dissolved in a suitable solvent (e.g., methanol or DMSO)

  • Known CYP3A4 inhibitor (e.g., ketoconazole) as a positive control

  • Quenching solution (e.g., ice-cold acetonitrile) containing an internal standard

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Mixture Preparation:

    • Prepare a master mix containing HLMs and potassium phosphate buffer.

    • Prepare serial dilutions of the test compounds and the positive control.

  • Assay Setup:

    • In a 96-well plate or microcentrifuge tubes, combine the HLM master mix with the diluted test compounds, positive control, or solvent (for the control reaction).

    • Pre-incubate the mixture at 37°C for a few minutes.

  • Reaction Initiation:

    • Add the CYP3A4 probe substrate to the mixture and briefly pre-incubate.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination:

    • Stop the reaction by adding the ice-cold quenching solution containing the internal standard.

  • Sample Processing:

    • Centrifuge the samples to pellet the protein.

    • Transfer the supernatant for analysis.

  • Analysis:

    • Quantify the amount of the metabolite formed using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the rate of metabolite formation in the presence of each concentration of the test compound.

    • Determine the percentage of inhibition relative to the control reaction (no inhibitor).

    • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizations

The following diagrams illustrate key concepts related to the mechanism and study of this compound and its analogues.

HIV_Protease_Inhibition cluster_virus HIV Life Cycle cluster_protease Protease Action Gag_Pol Gag-Pol Polyprotein Immature_Virion Immature, Non-infectious Virion Gag_Pol->Immature_Virion Assembly Cleavage Proteolytic Cleavage Gag_Pol->Cleavage Mature_Virion Mature, Infectious Virion HIV_Protease HIV Protease HIV_Protease->Cleavage Viral_Proteins Functional Viral Proteins Cleavage->Viral_Proteins Viral_Proteins->Mature_Virion This compound This compound Analogue This compound->HIV_Protease Inhibits

Mechanism of this compound as an HIV Protease Inhibitor.

CYP3A4_Inhibition cluster_liver Hepatic Drug Metabolism Drug_A Co-administered Drug (e.g., another Protease Inhibitor) CYP3A4 CYP3A4 Enzyme Drug_A->CYP3A4 Metabolized by Result Increased Plasma Concentration and Half-life of Drug A Drug_A->Result Metabolites Inactive Metabolites CYP3A4->Metabolites CYP3A4->Result Excretion Excretion Metabolites->Excretion This compound This compound Analogue This compound->CYP3A4 Inhibits

Mechanism of this compound as a CYP3A4 Inhibitor.

SAR_Workflow Start Design of Analogues Synthesis Chemical Synthesis Start->Synthesis In_Vitro_HIV In Vitro Anti-HIV Assays (Enzyme & Cell-based) Synthesis->In_Vitro_HIV In_Vitro_CYP In Vitro CYP3A4 Inhibition Assay Synthesis->In_Vitro_CYP Data_Analysis SAR Analysis (Potency & Inhibition) In_Vitro_HIV->Data_Analysis In_Vitro_CYP->Data_Analysis PK_Studies Preclinical Pharmacokinetic Studies (e.g., in rats) Data_Analysis->PK_Studies Select Potent Compounds Lead_Opt Lead Optimization PK_Studies->Lead_Opt Lead_Opt->Start Iterative Design

References

Understanding Ritonavir's Inhibition of P-glycoprotein: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritonavir, an antiretroviral agent of the protease inhibitor class, has a well-documented role as a potent inhibitor of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp, also known as MDR1 or ABCB1). This inhibition is a cornerstone of its use as a pharmacokinetic enhancer, or "booster," in combination therapies, particularly for other HIV protease inhibitors. By blocking P-gp-mediated efflux, this compound increases the intracellular concentration and bioavailability of co-administered drugs that are P-gp substrates. This guide provides an in-depth technical overview of the mechanisms and experimental evaluation of this compound's interaction with P-glycoprotein, tailored for professionals in drug development and research.

Quantitative Analysis of this compound's P-gp Inhibition

The inhibitory potency of this compound on P-glycoprotein has been quantified in numerous studies using various in vitro models and P-gp substrates. The half-maximal inhibitory concentration (IC50) is a key parameter used to express this potency. Below are tables summarizing the quantitative data from several key studies.

Cell Line P-gp Substrate This compound IC50 Reference Study
Porcine Primary Brain Capillary Endothelial CellsSaquinavir0.2 µM[1]
DU-145DOC10 (Docetaxel-resistant prostate cancer)Docetaxel10 µM
22Rv1DOC8 (Docetaxel-resistant prostate cancer)Docetaxel32 µM
LS-180V (Intestinal carcinoma)Rhodamine 123>10 µM (Chronic exposure leads to P-gp induction)[2]

Table 1: IC50 Values of this compound for P-glycoprotein Inhibition in Various Cell Lines.

Inhibitor Cell System P-gp Substrate IC50 / Ki Reference Study
This compound Porcine Brain Endothelial CellsSaquinavirIC50: 0.2 µM [1]
SDZ PSC 833 (Valspodar)Porcine Brain Endothelial CellsSaquinavirIC50: 1.13 µM[1]
VerapamilLS-180V CellsRhodamine 123Effective at 100 µM[2]
This compound Human Liver MicrosomesABT-378Ki: 13 nM (for CYP3A4 metabolism)

Table 2: Comparative Inhibitory Potency of this compound and Other P-gp Modulators.

Molecular Mechanism of Inhibition

While the precise molecular interactions between this compound and P-glycoprotein are still under active investigation, the available evidence suggests a direct interaction with the transporter. The mechanism is likely competitive or a mixed-mode of inhibition, where this compound binds to the drug-binding pocket(s) of P-gp, thereby preventing the binding and/or translocation of other substrates.

Recent cryo-electron microscopy (cryo-EM) studies of P-gp with other inhibitors have revealed a large, polyspecific drug-binding cavity within the transmembrane domains (TMDs) with multiple overlapping binding sites.[3][4][5] Although a co-crystal structure of this compound with P-gp is not yet available, in silico molecular docking and dynamics simulations suggest that this compound, like other HIV protease inhibitors, can be accommodated within this pocket.[6][7][8] The binding is likely stabilized by a combination of hydrophobic interactions, hydrogen bonds, and van der Waals forces with key amino acid residues within the TMDs.

The following diagram illustrates a hypothetical model of this compound's inhibitory action on P-glycoprotein.

cluster_membrane Cell Membrane cluster_TMD Transmembrane Domains (TMDs) cluster_cytosol Cytosol Pgp P-glycoprotein (P-gp) Substrate P-gp Substrate Pgp->Substrate Efflux ADP ADP + Pi Pgp->ADP Energy for efflux BindingPocket Drug-Binding Pocket BindingPocket->Pgp This compound This compound This compound->BindingPocket Substrate->BindingPocket Binding blocked ATP ATP ATP->Pgp Hydrolysis start Start seed_cells Seed P-gp overexpressing and parental cells in a 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_compounds Prepare serial dilutions of this compound and controls incubate_overnight->prepare_compounds pre_incubate Pre-incubate cells with compounds (15-30 min) prepare_compounds->pre_incubate add_calcein Add Calcein-AM (0.25-1 µM) pre_incubate->add_calcein incubate_dark Incubate in the dark (15-60 min) add_calcein->incubate_dark wash_cells Wash cells with ice-cold PBS incubate_dark->wash_cells measure_fluorescence Measure fluorescence (Plate reader or Flow cytometer) wash_cells->measure_fluorescence analyze_data Analyze data and calculate IC50 measure_fluorescence->analyze_data end End analyze_data->end cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GrowthFactors Growth Factors Receptor Receptor GrowthFactors->Receptor Cytokines Cytokines Cytokines->Receptor Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB PXR PXR MDR1_Gene MDR1 Gene PXR->MDR1_Gene NFkB->MDR1_Gene AP1->MDR1_Gene Pgp_mRNA P-gp mRNA MDR1_Gene->Pgp_mRNA

References

Molecular Modeling of Ritonavir Binding to SARS-CoV-2 Protease: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular modeling techniques used to investigate the binding of Ritonavir to the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro or 3CLpro). The main protease is a critical enzyme in the viral life cycle, making it a prime target for antiviral drug development.[1][2][3] this compound, an HIV protease inhibitor, has been explored for its potential to inhibit SARS-CoV-2 Mpro.[4][5][6] This document details the experimental protocols for key computational methods, presents quantitative binding data, and visualizes the interaction pathways and experimental workflows.

Introduction to SARS-CoV-2 Main Protease and this compound

The SARS-CoV-2 Mpro is a cysteine protease that plays an essential role in the virus's replication by cleaving viral polyproteins into functional non-structural proteins.[7][8] The highly conserved nature of Mpro among coronaviruses makes it an attractive target for broad-spectrum antiviral inhibitors.[9][10] The active site of Mpro features a catalytic dyad composed of Cysteine-145 and Histidine-41.[8][11]

This compound is an antiretroviral medication primarily used to treat HIV/AIDS.[12] It acts as a potent inhibitor of HIV protease.[13] In the context of COVID-19, this compound is often used as a pharmacokinetic enhancer, or "booster," for other protease inhibitors like Nirmatrelvir (in Paxlovid), by inhibiting the human cytochrome P450 3A4 (CYP3A4) enzyme responsible for drug metabolism.[9][12][13][14][15] However, numerous computational studies have also investigated its potential to directly bind to and inhibit the SARS-CoV-2 Mpro.[1][16][17][18][19][20]

Experimental Protocols in Molecular Modeling

This section outlines the detailed methodologies for the computational experiments used to model the interaction between this compound and SARS-CoV-2 Mpro.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Protocol:

  • Protein and Ligand Preparation:

    • The three-dimensional crystal structure of SARS-CoV-2 Mpro is obtained from the Protein Data Bank (PDB).

    • Water molecules and any existing ligands are removed from the protein structure.

    • Hydrogen atoms are added to the protein, and its structure is optimized to correct for any missing atoms or steric clashes.

    • The 3D structure of this compound is obtained from a chemical database like PubChem or ZINC.

    • The ligand's geometry is optimized using a suitable force field.

  • Grid Generation and Docking:

    • A grid box is defined around the active site of the Mpro, typically encompassing the catalytic dyad (His41 and Cys145).[21]

    • Docking simulations are performed using software such as AutoDock.[22] The program explores various conformations and orientations of this compound within the defined grid box.

  • Scoring and Analysis:

    • The resulting docked poses are ranked based on a scoring function that estimates the binding affinity.

    • The pose with the lowest binding energy is typically selected for further analysis.

    • Intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and Mpro residues are analyzed.[23]

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of the protein-ligand complex over time.

Protocol:

  • System Preparation:

    • The best-docked pose of the this compound-Mpro complex is used as the starting structure.

    • The complex is placed in a periodic boundary box filled with a suitable water model (e.g., TIP3P).

    • Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic physiological salt concentrations.

  • Simulation Parameters:

    • A force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the interatomic forces.

    • The system undergoes energy minimization to remove any steric clashes.

    • The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated at the desired pressure (e.g., 1 atm) under NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles, respectively.[24]

  • Production Run:

    • A production MD simulation is run for a significant period (e.g., 100 nanoseconds) to generate a trajectory of the complex's motion.[17][25]

  • Trajectory Analysis:

    • The stability of the complex is assessed by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms.[21][24][25]

    • The interaction energy and hydrogen bond formation between this compound and Mpro are analyzed throughout the simulation.

Binding Free Energy Calculations

These calculations provide a more accurate estimation of the binding affinity than docking scores.

Protocol:

  • MM/PBSA and MM/GBSA Methods:

    • The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are common methods used.[26]

    • Snapshots are extracted from the stable part of the MD simulation trajectory.

    • For each snapshot, the binding free energy is calculated as the difference between the free energy of the complex and the free energies of the protein and ligand in their unbound states.

    • The total binding free energy is an average over all the snapshots.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from various molecular modeling studies on this compound's interaction with SARS-CoV-2 Mpro.

Study TypeSoftware/MethodBinding Affinity (kcal/mol)Key Interacting ResiduesReference
Molecular DockingAutoDock-8.9Gln189, Glu166, Thr190[23]
Covalent Docking--72.02 (MMGBSA)Cys145[17]
Molecular Dynamics--His41, Met49, Met165[19][20]
Molecular Docking--10.26-[27]

Key Amino Acid Interactions

Several studies have identified key amino acid residues in the active site of SARS-CoV-2 Mpro that are crucial for the binding of inhibitors. These include:

  • Catalytic Dyad: His41 and Cys145 are the central residues for the protease's catalytic activity and are often involved in direct interactions with inhibitors.[11][28]

  • Substrate-Binding Pockets: Residues such as Met49, Gly143, Ser144, Glu166, Gln189, and Thr190 form the substrate-binding pockets and contribute to the stability of the ligand-protein complex through hydrogen bonds and hydrophobic interactions.[20][23][28]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics cluster_analysis Analysis PDB Get Mpro Structure (PDB) DOCK Docking Simulation (AutoDock) PDB->DOCK LIG Get this compound Structure (PubChem) LIG->DOCK POSE Select Best Pose DOCK->POSE SETUP System Setup (GROMACS) POSE->SETUP SIM MD Simulation (100 ns) SETUP->SIM TRAJ Trajectory Analysis (RMSD, RMSF) SIM->TRAJ ENERGY Binding Free Energy (MM/PBSA) SIM->ENERGY

Caption: Workflow for molecular modeling of this compound-Mpro interaction.

This compound Binding to SARS-CoV-2 Mpro Active Site

ritonavir_binding cluster_mpro SARS-CoV-2 Mpro Active Site His41 His41 Cys145 Cys145 Met49 Met49 Gly143 Gly143 Glu166 Glu166 Gln189 Gln189 This compound This compound This compound->His41 H-bond This compound->Cys145 Covalent/H-bond This compound->Met49 Hydrophobic This compound->Gly143 H-bond This compound->Glu166 H-bond This compound->Gln189 H-bond

Caption: Key interactions between this compound and Mpro active site residues.

References

Repurposing Ritonavir for Oncology: A Technical Guide to Initial Investigations

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Preclinical Evidence and Mechanisms of Action

Abstract

Ritonavir, an antiretroviral protease inhibitor developed for the treatment of HIV, has garnered significant interest for its potential as a repurposed therapeutic agent in oncology. Initial investigations have revealed that this compound exhibits anticancer activity through a variety of mechanisms, including the inhibition of the proteasome, modulation of key signaling pathways, and overcoming multidrug resistance. This technical guide provides a comprehensive overview of the foundational preclinical research into this compound's repurposing for cancer treatment. It consolidates quantitative data from key studies, details experimental methodologies, and visualizes the complex signaling pathways and experimental workflows involved. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the scientific basis for this compound's potential in oncology.

Introduction

The repurposing of existing drugs for new therapeutic indications offers a promising strategy to accelerate the development of novel cancer treatments. By leveraging drugs with well-established safety and pharmacokinetic profiles, the time and cost associated with bringing a new therapy to market can be significantly reduced. This compound, a potent inhibitor of the HIV protease, has emerged as a compelling candidate for drug repurposing in oncology.[1][2] This guide delves into the initial preclinical investigations that have laid the groundwork for its potential clinical application in cancer therapy.

Mechanisms of Anticancer Activity

This compound's anticancer effects are multifactorial, stemming from its ability to interfere with several cellular processes critical for tumor growth and survival.[1][3][4]

Proteasome Inhibition

A primary mechanism underlying this compound's antitumor activity is its inhibition of the 26S proteasome, a cellular complex responsible for the degradation of ubiquitinated proteins.[5][6] Specifically, this compound has been shown to inhibit the chymotrypsin-like activity of the 20S proteasome.[5][6] This inhibition leads to the accumulation of key regulatory proteins, such as the cyclin-dependent kinase inhibitor p21(WAF-1) and the tumor suppressor protein p53, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[5][6][7] Interestingly, while this compound inhibits the isolated 20S proteasome, it has been observed to activate the 26S proteasome in vitro, suggesting a more complex modulatory role within the cell.[5][6]

Proteasome_Inhibition_by_this compound cluster_0 This compound's Effect on Proteasome This compound This compound Proteasome_26S 26S Proteasome This compound->Proteasome_26S Inhibits Chymotrypsin-like Activity Degradation Degradation Proteasome_26S->Degradation p21 p21(WAF-1) Proteasome_26S->p21 Inhibits Degradation p53 p53 Proteasome_26S->p53 Inhibits Degradation Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome_26S CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Caption: this compound inhibits the proteasome, leading to apoptosis.
Modulation of Signaling Pathways

This compound has been shown to impact multiple signaling pathways that are frequently dysregulated in cancer.

  • Akt Pathway: this compound can inhibit the phosphorylation of Akt, a key kinase in a signaling pathway that promotes cell survival and proliferation.[1][4][8][9] Inhibition of Akt signaling can sensitize cancer cells to apoptosis.[1][10]

  • NF-κB Pathway: The transcription factor NF-κB plays a crucial role in inflammation, cell survival, and drug resistance. This compound has been demonstrated to inhibit the DNA binding activity of NF-κB, thereby suppressing its pro-survival functions.[11]

  • HSP90 Inhibition: Heat shock protein 90 (HSP90) is a molecular chaperone responsible for the stability and function of numerous client proteins, many of which are oncoproteins. This compound can bind to HSP90 and partially inhibit its chaperone function, leading to the degradation of HSP90 client proteins like Akt and cyclin-dependent kinases.[8]

Ritonavir_Signaling_Pathways cluster_1 This compound's Impact on Key Cancer Signaling Pathways This compound This compound Akt Akt This compound->Akt Inhibits Phosphorylation NFkB NF-κB This compound->NFkB Inhibits DNA Binding HSP90 HSP90 This compound->HSP90 Inhibits Chaperone Function Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis NFkB->Proliferation DrugResistance Drug Resistance NFkB->DrugResistance HSP90->Akt Stabilizes

Caption: this compound inhibits pro-survival signaling pathways.
Overcoming Multidrug Resistance

This compound is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme and the P-glycoprotein (P-gp) efflux pump.[3][4][7] Many chemotherapeutic agents are substrates for CYP3A4 and P-gp. By inhibiting their function, this compound can increase the intracellular concentration and enhance the efficacy of co-administered anticancer drugs, thereby overcoming multidrug resistance.[3][7]

Preclinical Efficacy: In Vitro and In Vivo Studies

The anticancer potential of this compound has been investigated in a variety of preclinical models, both as a single agent and in combination with other therapies.

In Vitro Studies

This compound has demonstrated cytotoxic and cytostatic effects across a range of cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound in various cancer types.

Cancer TypeCell Line(s)IC50 (µM)Reference(s)
Breast Cancer ER-positive (MCF7, T47D)12-24[8][9]
ER-negative (MDA-MB-231)45[8][9]
Lung Adenocarcinoma A549, H522, H23, H83835-45[12]
NCI-H52242 ± 2[13]
Ovarian Cancer MDAH-2774, SKOV-3~20 (for >55% cell death)[14]
In Vivo Studies

In vivo studies using animal models have provided further evidence for this compound's antitumor activity.

| Cancer Model | Animal Model | this compound Dose | Tumor Growth Inhibition | Reference(s) | | :--- | :--- | :--- | :--- | | EL4-T cell thymoma | Syngeneic C57L/6 mice | 6-8.8 mg/mouse/day (p.o.) | 76-79% after 7 days |[5][6] | | Breast Cancer Xenograft (MDA-MB-231) | N/A | Clinically attainable serum Cmax of 22 ± 8 µmol/L | Significant inhibition |[8] | | Head and Neck Carcinoma (HEP-2) | N/A | N/A | Inhibition observed, enhanced with radiation |[15] | | Prostate Cancer Xenograft (DU145) | BNX nude mice | N/A | Dramatic inhibition with docetaxel |[11] |

Combination Therapies

A significant area of investigation is the use of this compound in combination with conventional chemotherapeutic agents and other targeted therapies. The rationale for this approach is twofold: to enhance the efficacy of the partner drug by overcoming resistance and to achieve synergistic anticancer effects through complementary mechanisms of action.

  • With Chemotherapy: this compound has shown synergistic effects when combined with gemcitabine and cisplatin in lung adenocarcinoma cell lines.[12] In combination with gemcitabine or cisplatin, the IC50 of this compound was reduced to 15-20 µM, and with the gemcitabine/cisplatin combination, the IC50 was in the 8 µM range.[12] A synergistic effect has also been observed with cisplatin in cervical cancer cells.[16]

  • With Other Targeted Agents: Combinations of this compound with proteasome inhibitors (e.g., bortezomib, carfilzomib), histone deacetylase (HDAC) inhibitors, or HSP90 inhibitors have been shown to cooperatively induce endoplasmic reticulum (ER) stress, leading to effective cancer cell killing.[3] For instance, the combination of this compound and the proteasome inhibitor bortezomib drastically killed PC-3 prostate cancer cells.[3]

Experimental_Workflow_Combination_Therapy cluster_2 Workflow for Assessing this compound Combination Therapy start Select Cancer Cell Line treat_single Treat with this compound Alone & Partner Drug Alone start->treat_single treat_combo Treat with this compound + Partner Drug Combination start->treat_combo assess_synergy Assess Synergy (e.g., Isobologram Analysis) treat_single->assess_synergy treat_combo->assess_synergy in_vivo In Vivo Xenograft Model assess_synergy->in_vivo If Synergistic evaluate_efficacy Evaluate Tumor Growth Inhibition & Survival in_vivo->evaluate_efficacy end Determine Therapeutic Potential evaluate_efficacy->end

Caption: A typical workflow for evaluating combination therapies.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these initial findings. The following provides an overview of common experimental protocols used in the investigation of this compound's anticancer effects.

Cell Culture and Proliferation Assays
  • Cell Lines: A variety of human cancer cell lines have been utilized, including but not limited to:

    • Breast Cancer: MCF7, T47D, MDA-MB-231, MDA-MB-436[8][9]

    • Lung Adenocarcinoma: A549, H522, H23, H838, NCI-H522[12][13]

    • Ovarian Cancer: MDAH-2774, SKOV-3[14]

    • Prostate Cancer: DU145, PC-3[11]

    • Glioma: GL15, 9L[17]

  • Treatment: Cells are typically treated with varying concentrations of this compound (often ranging from 5-100 µM) for specified durations (e.g., 24, 48, 72 hours).[7][12][14]

  • Proliferation/Viability Assays: Cell proliferation and viability are commonly assessed using MTT assays, which measure metabolic activity, or by direct cell counting.[12]

Apoptosis and Cell Cycle Analysis
  • Apoptosis Assays: The induction of apoptosis is frequently measured by flow cytometry using Annexin V-FITC and propidium iodide (PI) staining.[10] Western blotting for cleaved PARP and activated caspase-3 can also be used to detect apoptotic markers.[1]

  • Cell Cycle Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined by flow cytometry after staining with a DNA-intercalating dye like PI.[12][13]

Western Blot Analysis

Western blotting is a standard technique used to detect changes in the expression and phosphorylation status of key proteins involved in signaling pathways. This includes proteins such as Akt, phospho-Akt, p21, p53, cyclins, CDKs, and PARP.[1][12][14]

In Vivo Tumor Models
  • Xenograft Models: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude mice). Once tumors are established, mice are treated with this compound (administered orally or via other routes) or a vehicle control.[8][11]

  • Syngeneic Models: Tumor cells of the same genetic background as the mouse strain are implanted, allowing for the study of the drug's effect in the context of an intact immune system.[5][6]

  • Efficacy Assessment: Tumor volume is measured regularly to assess the effect of the treatment on tumor growth.[5][6][11]

Conclusion and Future Directions

The initial investigations into the repurposing of this compound for cancer therapy have provided a strong rationale for its further development. Its multifaceted mechanisms of action, including proteasome inhibition, modulation of critical signaling pathways, and its ability to overcome drug resistance, make it an attractive candidate for both monotherapy and combination therapy. The preclinical data, demonstrating efficacy in a variety of cancer models, is encouraging.

Future research should focus on several key areas:

  • Clinical Trials: Well-designed clinical trials are needed to evaluate the safety and efficacy of this compound in cancer patients, both as a single agent and in combination with standard-of-care therapies.[18] Several clinical trials are already underway or have been completed.[19]

  • Biomarker Discovery: Identifying biomarkers that predict which patients are most likely to respond to this compound therapy will be crucial for its successful clinical implementation.

  • Optimization of Combination Therapies: Further preclinical studies are warranted to identify the most effective combination strategies for different cancer types.

References

The Pharmacodynamic Profile of Low-Dose Ritonavir in Healthy Volunteers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritonavir, originally developed as an inhibitor of the human immunodeficiency virus (HIV) protease, has carved a crucial niche in modern pharmacotherapy as a potent pharmacokinetic enhancer.[1][2] When administered at low, subtherapeutic doses, typically 100-200 mg, this compound effectively "boosts" the systemic exposure of co-administered drugs.[3] This effect is primarily attributed to its profound and irreversible inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme system, a key pathway for the metabolism of numerous pharmaceuticals.[1][4][5] Furthermore, this compound's inhibitory action on the efflux transporter P-glycoprotein (P-gp) contributes to its pharmacokinetic enhancement properties by increasing the absorption and altering the distribution of substrate drugs.[6][7] This technical guide provides an in-depth review of the pharmacodynamics of low-dose this compound in healthy volunteers, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms.

Core Pharmacodynamic Mechanisms

The primary pharmacodynamic effect of low-dose this compound is the potent and mechanism-based inactivation of CYP3A4.[5] This enzyme, predominantly found in the liver and enterocytes, is responsible for the first-pass metabolism of a vast array of drugs.[8] By inhibiting CYP3A4, this compound significantly reduces the metabolic clearance of co-administered CYP3A4 substrates, leading to increased bioavailability, higher plasma concentrations, and prolonged half-lives.[1][3] This allows for lower or less frequent dosing of the primary drug, potentially improving patient adherence and overcoming drug resistance.[3][8]

In addition to its effects on CYP3A4, low-dose this compound is also a known inhibitor of the P-glycoprotein (P-gp) efflux pump.[6][9] P-gp, present in the intestines, blood-brain barrier, and other tissues, actively transports a wide range of drugs out of cells, thereby limiting their absorption and tissue penetration.[7] this compound's inhibition of P-gp can lead to increased absorption and higher systemic concentrations of P-gp substrates.[6][10]

While the most pronounced effects of low-dose this compound are on CYP3A4 and P-gp, it also exhibits a more complex interaction with other drug-metabolizing enzymes. It has been shown to be a modest inhibitor of CYP2D6.[11][12] Conversely, this compound can act as an inducer of other enzymes, including CYP1A2, CYP2B6, CYP2C9, and CYP2C19, through the activation of the pregnane X receptor (PXR).[7][9] However, the clinical significance of this induction is generally considered to be minimal with the short-term administration of low-dose this compound.[9][13]

Quantitative Pharmacodynamic Effects in Healthy Volunteers

Multiple clinical studies in healthy volunteers have quantified the impact of low-dose this compound on various pharmacodynamic markers and the pharmacokinetics of co-administered probe drugs. The following tables summarize key findings from these studies.

Table 1: Effect of Low-Dose this compound on P-glycoprotein (P-gp) Substrate Pharmacokinetics
P-gp SubstrateThis compound RegimenNKey FindingsReference
Digoxin100 mg twice daily (with saquinavir 1,000 mg twice daily) for 2 weeks161.27-fold increase in digoxin Cmax and a 1.49-fold increase in AUC0-72.[10]
Table 2: Effect of Low-Dose this compound on CYP3A4 and P-gp Substrate Pharmacokinetics
CYP3A4/P-gp SubstrateThis compound RegimenNKey FindingsReference
AMD070 (200 mg single dose)100 mg every 12 hours21With the first this compound dose, AMD070 Cmax increased by 39% and AUC0-∞ by 60%. These changes persisted after 14 days of this compound dosing.[6][14]
Beclomethasone Dipropionate (BDP) active metabolite, 17-BMP100 mg twice daily for 28 days302.08-fold increase in 17-BMP AUC.[15][16]
Nelfinavir (1250 mg twice daily)100 mg or 200 mg daily for 14 days24This compound 100 mg/day increased nelfinavir morning AUC by 20% and evening AUC by 39%.[17]
Indinavir200-400 mg every 12 hours for 15 days5 groupsSubstantially increased plasma indinavir concentrations, with the AUC increasing up to 475% and Cmax increasing up to 110%.[18][19]
Table 3: Effect of Low-Dose this compound on CYP2D6 Substrate Pharmacokinetics
CYP2D6 SubstrateThis compound RegimenNKey FindingsReference
Desipramine (single dose)100 mg twice daily for 2 weeks131.26-fold increase in the desipramine AUC0-∞.[12]

Experimental Protocols

Study of this compound's Effect on Digoxin (P-gp Probe)
  • Design: A study in healthy volunteers to assess the effect of saquinavir/ritonavir on P-gp activity using digoxin as a probe.[10]

  • Subjects: 17 healthy male and female participants were enrolled, with 16 completing the study.[10]

  • Methodology: Participants received a single dose of digoxin. Following a washout period, they were treated with saquinavir (1,000 mg) and this compound (100 mg) twice daily for two weeks, after which another single dose of digoxin was administered. Serial blood samples were collected to determine plasma digoxin concentrations.[10]

  • Pharmacodynamic Assessment: The primary endpoints were the changes in digoxin Cmax and AUC0-72. Renal clearance of digoxin was also assessed.[10]

Study of this compound's Effect on AMD070 (CYP3A4 and P-gp Substrate)
  • Design: A study to evaluate the effect of low-dose this compound on the pharmacokinetics of the CXCR4 antagonist AMD070 in healthy volunteers.[6][14]

  • Subjects: 23 healthy male subjects were recruited, with 21 completing the study.[14]

  • Methodology: Subjects received a single 200 mg dose of AMD070 on days 1, 3, and 17. This compound (100 mg every 12 hours) was administered from day 3 to day 18. Blood samples for AMD070 concentration measurement were collected over 48 hours after each AMD070 administration.[14]

  • Pharmacodynamic Assessment: The key pharmacokinetic parameters of AMD070, including Cmax and AUC0-∞, were compared before and after this compound co-administration.[6][14]

Study of this compound's Effect on Desipramine (CYP2D6 Probe)
  • Design: A single-arm, two-period, fixed-order study in healthy male volunteers who were extensive metabolizers of CYP2D6.[12]

  • Subjects: 13 healthy male volunteers.[12]

  • Methodology: In the first period, baseline CYP2D6 activity was assessed by evaluating the pharmacokinetics of a single dose of desipramine. In the second period, participants took this compound 100 mg twice daily for two weeks, followed by a repeat assessment of desipramine pharmacokinetics.[12]

  • Pharmacodynamic Assessment: The primary endpoint was the change in the area under the concentration-time curve from time 0 to infinity (AUC0-∞) for desipramine.[12]

Visualizing the Mechanisms of Action

Signaling Pathways and Experimental Workflows

To illustrate the key mechanisms of low-dose this compound and the design of the clinical studies, the following diagrams are provided in DOT language.

Ritonavir_CYP3A4_Inhibition cluster_gut Enterocyte cluster_liver Hepatocyte Ritonavir_gut This compound (Oral) CYP3A4_gut CYP3A4 Ritonavir_gut->CYP3A4_gut Inhibits CYP3A4_Substrate_gut CYP3A4 Substrate (Oral) CYP3A4_Substrate_gut->CYP3A4_gut Metabolized by Portal_Vein To Portal Vein CYP3A4_Substrate_gut->Portal_Vein Increased Absorption Metabolites_gut Inactive Metabolites CYP3A4_gut->Metabolites_gut Ritonavir_liver This compound CYP3A4_Substrate_liver CYP3A4 Substrate CYP3A4_liver CYP3A4 Ritonavir_liver->CYP3A4_liver Inhibits CYP3A4_Substrate_liver->CYP3A4_liver Metabolized by Systemic_Circulation To Systemic Circulation CYP3A4_Substrate_liver->Systemic_Circulation Increased Bioavailability Metabolites_liver Inactive Metabolites CYP3A4_liver->Metabolites_liver

Caption: this compound-mediated inhibition of intestinal and hepatic CYP3A4.

Ritonavir_Pgp_Inhibition cluster_intestinal_lumen Intestinal Lumen cluster_enterocyte Enterocyte Ritonavir_lumen This compound Pgp P-glycoprotein (P-gp) Ritonavir_lumen->Pgp Inhibits Pgp_Substrate_lumen P-gp Substrate Pgp_Substrate_lumen->Pgp Efflux Substrate Absorption Increased Absorption into Bloodstream Pgp_Substrate_lumen->Absorption Pgp->Pgp_Substrate_lumen Pumps out

Caption: Inhibition of P-glycoprotein by this compound in the intestine.

Experimental_Workflow_Ritonavir_DDI_Study Start Recruit Healthy Volunteers Period1 Period 1: Baseline Administer Probe Drug Alone Start->Period1 PK_Sampling1 Pharmacokinetic Blood Sampling Period1->PK_Sampling1 Washout Washout Period PK_Sampling1->Washout Period2 Period 2: Treatment Administer Low-Dose this compound + Probe Drug Washout->Period2 PK_Sampling2 Pharmacokinetic Blood Sampling Period2->PK_Sampling2 Analysis Data Analysis: Compare PK Parameters (e.g., AUC, Cmax) PK_Sampling2->Analysis

References

Methodological & Application

Application Notes & Protocols for HPLC-UV Quantification of Ritonavir in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and protocol for the quantification of ritonavir in human plasma using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The methods described are suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Introduction

This compound is an antiretroviral protease inhibitor widely used in the treatment of HIV infection, often in combination with other antiretroviral agents. Accurate and reliable quantification of this compound in plasma is crucial for optimizing dosage regimens, ensuring therapeutic efficacy, and minimizing potential toxicities. HPLC-UV offers a robust, cost-effective, and widely accessible analytical method for this purpose. The principle of the method involves the separation of this compound from endogenous plasma components on a reversed-phase HPLC column, followed by its detection and quantification using a UV detector at a specific wavelength.

Data Presentation

The following tables summarize quantitative data from various validated HPLC-UV methods for this compound quantification in plasma, providing a comparative overview of their performance characteristics.

Table 1: Chromatographic Conditions
ParameterMethod 1Method 2Method 3
Column C8 (250 x 4.6 mm)[1]C18[2]C18 (250 x 4.6 mm, 5 µm)[3]
Mobile Phase 20 mM Sodium Acetate (pH 4.8) : Acetonitrile (55:45 v/v)[1]Acetonitrile : 10 mmol L(-1) Sodium Dihydrogen Phosphate (pH 4.80) (60:40, v/v)[2]Acetonitrile : 0.05 M Phosphoric Acid (55:45, v/v)[3]
Flow Rate 1.5 ml/min[1]Not Specified1.2 ml/min[3]
Detection Wavelength 212 nm[1]205 nm[2]240 nm[3]
Internal Standard Lopinavir[1]Diazepam[2]Lopinavir[3]
Run Time 13 min[1]Not Specified< 7 min[3]
Column Temperature Ambient[1]40°C[2]Not Specified
Table 2: Method Validation Parameters
ParameterMethod 1Method 2Method 3
Linearity Range (µg/ml) 0.5 - 10.0[1]0.05 - 5[2]2 - 12 (for this compound)[3]
Correlation Coefficient (r²) > 0.999[4]Not Specified> 0.999[3]
Mean Recovery (%) 96 - 110[1]79.17[2]Not Specified
Precision (Intra-day, %RSD) < 10[1]2.12 - 2.60[2]0.31[3]
Precision (Inter-day, %RSD) < 10[1]0.31 - 4.94[2]Not Specified
Limit of Detection (LOD) (µg/ml) Not SpecifiedNot Specified0.10[3]
Limit of Quantification (LOQ) (µg/ml) 0.5[1]0.05[2]0.30[3]

Experimental Protocols

This section provides a detailed methodology for a validated HPLC-UV method for this compound quantification in plasma, based on a liquid-liquid extraction procedure.

Materials and Reagents
  • This compound and Lopinavir (as internal standard) reference standards

  • HPLC grade acetonitrile and methanol

  • Sodium Acetate

  • Hydrochloric Acid (1N)

  • Methyl Tertiary Butyl Ether (MTBE)

  • Sodium Hydroxide (0.125N)

  • Deionized water

  • Drug-free human plasma

Equipment
  • HPLC system with UV detector

  • C8 analytical column (250 x 4.6 mm)

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

  • Micropipettes

  • Volumetric flasks and other standard laboratory glassware

Preparation of Solutions
  • Mobile Phase: Prepare a solution of 20 mM Sodium Acetate in water and adjust the pH to 4.8 with 1N HCl. Mix this aqueous solution with acetonitrile in a 55:45 (v/v) ratio. Degas and filter the mobile phase through a 0.4 µm nylon membrane filter before use.[1]

  • Standard Stock Solution: Prepare a stock solution of this compound (1 mg/ml) by dissolving the reference standard in methanol.[1]

  • Working Standard Solutions: Prepare working standards of this compound at concentrations ranging from 0.5 to 10.0 µg/ml by spiking appropriate amounts of the stock solution into drug-free human plasma.[1]

  • Internal Standard (IS) Solution: Prepare a solution of lopinavir at a concentration of 100 µg/ml in the mobile phase.[1]

Sample Preparation (Liquid-Liquid Extraction)
  • To 200 µl of plasma sample (calibration standard, quality control sample, or patient sample), add 20 µl of the internal standard solution (Lopinavir, 100 µg/ml).[1]

  • Add 400 µl of 0.125N NaOH and 2.0 ml of methyl tertiary butyl ether.[1]

  • Vortex the mixture vigorously for at least 1 minute.

  • Centrifuge the samples at 5,000 rpm for 5 minutes to separate the aqueous and organic layers.[1]

  • Transfer 1.5 ml of the clear supernatant (organic layer) to a clean tube.[1]

  • Evaporate the solvent to dryness under a stream of nitrogen.[1]

  • Reconstitute the dried residue in 100 µl of the mobile phase.[1]

  • Inject 75 µl of the reconstituted sample into the HPLC system.[1]

Chromatographic Analysis
  • Column: C8 (250 x 4.6 mm)[1]

  • Mobile Phase: 20 mM Sodium Acetate (pH 4.8) : Acetonitrile (55:45 v/v)[1]

  • Flow Rate: 1.5 ml/min[1]

  • Detection Wavelength: 212 nm[1]

  • Injection Volume: 75 µl[1]

  • Column Temperature: Ambient[1]

Data Analysis

Construct a calibration curve by plotting the peak height ratio of this compound to the internal standard against the corresponding this compound concentration for the calibration standards. Determine the concentration of this compound in the patient samples by interpolating their peak height ratios from the calibration curve using linear regression analysis.[1]

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory requirements. Key validation parameters include:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear range of 0.5–10.0 µg/ml has been demonstrated.[1]

  • Accuracy: The closeness of the test results obtained by the method to the true value. Mean extraction recoveries from human plasma have been shown to be between 96% and 110%.[1]

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. Mean intra- and inter-day variations should be less than 10%.[1]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.

Experimental Workflow Diagram

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (200 µl) add_is Add Internal Standard (Lopinavir) plasma->add_is add_naoh_mtbe Add NaOH & MTBE add_is->add_naoh_mtbe vortex Vortex Mix add_naoh_mtbe->vortex centrifuge Centrifuge (5000 rpm, 5 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Nitrogen) supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject separation Chromatographic Separation (C8 Column) inject->separation detection UV Detection (212 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_ratio Calculate Peak Height Ratio (Analyte/IS) chromatogram->peak_ratio calibration Construct Calibration Curve peak_ratio->calibration quantification Quantify this compound Concentration calibration->quantification

Caption: Experimental workflow for HPLC-UV quantification of this compound in plasma.

References

Application Note: A Robust and Sensitive LC-MS/MS Protocol for the Simultaneous Analysis of Ritonavir and Lopinavir in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lopinavir and Ritonavir are protease inhibitors co-administered for the treatment of Human Immunodeficiency Virus (HIV) infection.[1] this compound acts as a pharmacokinetic enhancer by inhibiting the metabolism of Lopinavir, thereby increasing its therapeutic efficacy.[1] Therapeutic drug monitoring of these compounds is crucial to ensure optimal drug exposure, minimize toxicity, and manage drug-drug interactions.[1] This application note presents a detailed, validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of Lopinavir and this compound in human plasma. The method is highly sensitive, specific, and suitable for high-throughput clinical research and therapeutic drug monitoring.

Experimental Protocols

1. Materials and Reagents

  • Analytes and Internal Standard: Lopinavir and this compound reference standards, and Lopinavir-d8 as the internal standard (IS).

  • Chemicals and Solvents: HPLC-grade methanol, acetonitrile, formic acid, ammonium acetate, and water. Zinc sulfate and ethyl acetate for extraction.

  • Biological Matrix: Drug-free human plasma.

2. Standard and Quality Control Sample Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Lopinavir, this compound, and Lopinavir-d8 in methanol to prepare individual stock solutions.[1]

  • Working Standard Solutions: Prepare serial dilutions of the Lopinavir and this compound stock solutions in a methanol:water (50:50, v/v) mixture to create calibration standards.[2]

  • Internal Standard Working Solution: Dilute the Lopinavir-d8 stock solution with methanol to achieve a final concentration of 20 µg/mL.[1]

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain calibration standards and quality control (QC) samples at low, medium, and high concentrations.[1]

3. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)

  • To 200 µL of plasma sample, add the internal standard solution.

  • Perform protein precipitation by adding 600 µL of 0.3 M zinc sulfate in a water/methanol solution (30:70, v/v).[3]

  • Vortex the mixture for 5 minutes and then centrifuge at 13,000 rpm for 3 minutes.[3]

  • Alternatively, after protein precipitation with an organic solvent like acetonitrile or methanol, perform liquid-liquid extraction with ethyl acetate.[4]

  • Transfer the supernatant or the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[1]

4. LC-MS/MS Instrumentation and Conditions

A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer is used for the analysis.[1]

Chromatographic Conditions:

ParameterCondition
Column C18 column (e.g., Acquity BEH C18, 2.1×50 mm, 1.7 µm)[2]
Mobile Phase A: 0.1% Formic acid in water B: Acetonitrile[2]
Gradient/Isocratic Isocratic elution with 80:20 (B:A, v/v)[2]
Flow Rate 0.3 mL/min[2]
Injection Volume 5 µL[2]
Column Temperature 25°C[5]

Mass Spectrometric Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[1][5]
Scan Type Multiple Reaction Monitoring (MRM)[6]
Capillary Voltage 3.0 kV[2]
Source Temperature 120°C[2]
Desolvation Gas Temp 400°C[2]
Cone Gas Flow 100 L/hr[2]

Data Presentation

Table 1: Mass Spectrometric Parameters (MRM Transitions)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Lopinavir 629.4[6]447.2[6]25[2]
This compound 721.3[6]296.1[6]25[2]
Lopinavir-d8 (IS) 637.4[7]447.3[7]30[8]

Table 2: Quantitative Performance Characteristics

ParameterLopinavirThis compound
Retention Time (min) ~1.89[2]~1.85[2]
Linearity Range (ng/mL) 10 - 150[2]10 - 150[2]
Correlation Coefficient (r²) >0.998[2]>0.999[2]
Lower Limit of Quantification (LOQ) (ng/mL) 10[2]10[2]
Accuracy (% Recovery) 102.46 - 110.66[2]104.50 - 111.12[2]
Precision (%RSD) < 1.92[2]< 1.33[2]

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (200 µL) Add_IS Add Internal Standard (Lopinavir-d8) Plasma->Add_IS Precipitation Protein Precipitation (e.g., Zinc Sulfate/Methanol) Add_IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Extract Supernatant Transfer Centrifuge->Extract Evaporate Evaporation to Dryness Extract->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Injection Injection into LC-MS/MS Reconstitute->Injection HPLC HPLC Separation (C18 Column) Injection->HPLC MS Tandem MS Detection (MRM Mode) HPLC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: Overall workflow for the LC-MS/MS analysis of Lopinavir and this compound.

MethodParameters LC Liquid Chromatography Column: C18 Mobile Phase: ACN/H₂O with 0.1% Formic Acid Flow Rate: 0.3 mL/min MS Mass Spectrometry Ionization: ESI Positive Mode: MRM Analytes: Lopinavir & this compound IS: Lopinavir-d8 LC->MS Data Data Analysis Linearity: 10-150 ng/mL LOQ: 10 ng/mL MS->Data SamplePrep Sample Preparation Technique: Protein Precipitation & LLE Matrix: Human Plasma SamplePrep->LC

Caption: Key parameters of the analytical method.

References

Application Note: Determination of Ritonavir's EC50 Against HIV Using a Cell-Based p24 Antigen Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Ritonavir is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the maturation of infectious virions.[1][2][3] By binding to the active site of the HIV protease, this compound prevents the cleavage of viral polyproteins, leading to the production of immature and non-infectious viral particles.[1][2][3] This application note provides a detailed protocol for determining the 50% effective concentration (EC50) of this compound against HIV-1 in a cell-based assay. The protocol utilizes the MT-4 human T-cell line, which is highly susceptible to HIV infection and exhibits significant cytopathic effects.[4][5][6] The antiviral activity is quantified by measuring the reduction in HIV-1 p24 capsid protein production in the presence of the drug, using an enzyme-linked immunosorbent assay (ELISA).

Principle

This assay measures the ability of this compound to inhibit HIV-1 replication in a susceptible T-cell line. MT-4 cells are infected with a laboratory-adapted strain of HIV-1 in the presence of serial dilutions of this compound. After a set incubation period, the amount of viral replication is determined by quantifying the concentration of the HIV-1 p24 antigen in the cell culture supernatant using a sandwich ELISA.[4][7] The EC50 value, which is the concentration of this compound that inhibits p24 production by 50%, is then calculated from a dose-response curve.

Materials and Reagents

  • Cell Line: MT-4 cells (human T-cell leukemia line)

  • Virus: HIV-1 laboratory-adapted strain (e.g., IIIB or NL4-3)

  • Compound: this compound (analytical grade)

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • HIV-1 p24 Antigen Capture ELISA Kit: (Commercially available from various suppliers)[8][9]

  • 96-well cell culture plates

  • 37°C, 5% CO2 incubator

  • Microplate reader

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (5% solution) for virus inactivation

Data Presentation

The quantitative data from the p24 ELISA is used to calculate the percentage of inhibition for each this compound concentration. These values are then plotted against the logarithm of the drug concentration to determine the EC50.

Table 1: Example Data for this compound EC50 Determination

This compound Concentration (nM)Log Concentrationp24 Concentration (pg/mL)% Inhibition
10003.005095.0%
3002.4815085.0%
1002.0030070.0%
301.4860040.0%
101.0085015.0%
30.489505.0%
10.0010000.0%
Virus Control (No Drug)-10000.0%
Cell Control (No Virus)-0100.0%

Note: The EC50 value is determined by non-linear regression analysis of the dose-response curve.

Experimental Protocols

I. Preparation of this compound Stock and Dilutions
  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Create a series of working solutions by serially diluting the stock solution in culture medium. The final DMSO concentration in the assay should be kept below 0.5% to avoid cytotoxicity.

II. Cell-Based HIV-1 Infection Assay
  • Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.[4]

  • Add 50 µL of the serially diluted this compound solutions to the appropriate wells in triplicate.

  • Include control wells:

    • Virus Control: Cells with virus but no drug.

    • Cell Control: Cells with no virus and no drug.

  • Infect the cells by adding 50 µL of HIV-1 stock at a multiplicity of infection (MOI) that results in a robust p24 signal after 4-5 days.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-5 days.[4][6]

III. Quantification of HIV-1 p24 Antigen by ELISA
  • After the incubation period, carefully collect the cell culture supernatants.

  • Inactivate the virus in the supernatants by adding 5% Triton X-100 to a final concentration of 0.5%.[8]

  • Perform the p24 antigen capture ELISA according to the manufacturer's protocol.[8][10] A general procedure is outlined below: a. Coat a 96-well ELISA plate with a capture antibody specific for HIV-1 p24 antigen and incubate. b. Wash the plate to remove unbound antibody. c. Add the inactivated cell culture supernatants and a series of p24 standards to the wells and incubate. d. Wash the plate to remove unbound antigens. e. Add a biotinylated detector antibody specific for p24 and incubate. f. Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate and incubate. g. Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. h. Stop the reaction with a stop solution (e.g., sulfuric acid). i. Read the absorbance at 450 nm using a microplate reader.[4]

IV. Data Analysis and EC50 Calculation
  • Generate a standard curve using the absorbance values from the p24 standards.

  • Determine the concentration of p24 in each experimental well by interpolating from the standard curve.

  • Calculate the percentage of inhibition for each this compound concentration using the following formula:

    % Inhibition = [1 - (p24 concentration in treated well / p24 concentration in virus control well)] x 100

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the EC50 value, the concentration at which there is 50% inhibition, using non-linear regression analysis (e.g., sigmoidal dose-response curve).

Mandatory Visualization

HIV_Lifecycle_and_Ritonavir_Action cluster_cell Host T-Cell cluster_protease HIV Protease Action cluster_inhibition Inhibition by this compound Entry 1. Entry ReverseTranscription 2. Reverse Transcription Entry->ReverseTranscription Integration 3. Integration ReverseTranscription->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly Translation->Assembly GagPol Gag-Pol Polyprotein Translation->GagPol Budding 7. Budding Assembly->Budding Maturation 8. Maturation Budding->Maturation New_Virion Immature, Non-infectious Virion Budding->New_Virion Release Protease HIV Protease GagPol->Protease Cleavage ViralProteins Functional Viral Proteins Protease->ViralProteins ViralProteins->Assembly This compound This compound This compound->Protease HIV_Virion HIV Virion HIV_Virion->Entry

Caption: HIV lifecycle and the mechanism of action of this compound.

Assay_Workflow cluster_prep Preparation cluster_infection Infection cluster_analysis Analysis Prep_Cells Seed MT-4 Cells in 96-well Plate Add_Drug Add this compound Dilutions to Cells Prep_Cells->Add_Drug Prep_Drug Prepare Serial Dilutions of this compound Prep_Drug->Add_Drug Add_Virus Infect Cells with HIV-1 Add_Drug->Add_Virus Incubate Incubate for 4-5 Days Add_Virus->Incubate Collect_Supernatant Collect Supernatants Incubate->Collect_Supernatant Inactivate_Virus Inactivate Virus Collect_Supernatant->Inactivate_Virus p24_ELISA Perform p24 ELISA Inactivate_Virus->p24_ELISA Read_Plate Read Absorbance p24_ELISA->Read_Plate Calculate_EC50 Calculate EC50 Read_Plate->Calculate_EC50

Caption: Experimental workflow for determining this compound's EC50.

References

Application Notes and Protocols for Studying Ritonavir's Impact on Drug Metabolism In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the in vitro impact of Ritonavir on drug metabolism, with a primary focus on its well-documented inhibitory effects on cytochrome P450 (CYP) enzymes, particularly CYP3A4. The protocols outlined below are designed to be adaptable for various research and drug development settings.

Introduction

This compound, an antiretroviral agent, is a potent inhibitor of drug-metabolizing enzymes, a property leveraged to "boost" the plasma concentrations of other co-administered drugs. This effect is primarily due to its strong, mechanism-based inhibition of cytochrome P450 3A4 (CYP3A4), a key enzyme responsible for the metabolism of a vast number of pharmaceuticals. Understanding the in vitro interaction of new chemical entities (NCEs) with drug-metabolizing enzymes in the presence of this compound is crucial for predicting potential drug-drug interactions (DDIs).

Quantitative Data Summary

The inhibitory potential of this compound against various human CYP isoforms has been extensively studied. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify this inhibition. Lower IC50 values indicate greater potency.

CYP IsoformProbe Substrate(s)IC50 (µM)Reference(s)
CYP3A4 Testosterone, Midazolam0.014 - 0.034[1][2]
CYP2D6 Dextromethorphan> 6[1]
CYP2C9 Tolbutamide> 6[1]
CYP2C19 (S)-mephenytoin> 6[1]
CYP2B6 Bupropion> 6[1]
CYP1A2 Phenacetin> 150[1]

Note: IC50 values can vary depending on the experimental conditions, including the specific substrate used and the source of the enzymes (e.g., human liver microsomes, recombinant enzymes).

This compound is also known to inhibit the drug transporter P-glycoprotein (P-gp), which can further impact the disposition of co-administered drugs.

TransporterProbe SubstrateIC50 (µM)Reference(s)
P-glycoprotein (P-gp) Saquinavir0.2[3]

Experimental Protocols

This section details the methodology for determining the inhibitory effect of this compound on CYP3A4 activity in vitro using human liver microsomes (HLMs).

Protocol 1: Determination of IC50 for this compound against CYP3A4

Objective: To determine the concentration of this compound that causes 50% inhibition of CYP3A4 activity.

Materials:

  • Human Liver Microsomes (HLMs)

  • This compound

  • CYP3A4 probe substrate (e.g., Midazolam or Testosterone)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (or other suitable quenching solvent)

  • Internal standard for analytical quantification

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of this compound in the incubation buffer to achieve the desired final concentrations.

    • Prepare the CYP3A4 probe substrate stock solution and dilute it to the working concentration in the incubation buffer. The final substrate concentration should be at or below its Km value for CYP3A4.

    • Prepare the NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, add the following in order:

      • Potassium phosphate buffer

      • Human Liver Microsomes (final protein concentration typically 0.1-0.5 mg/mL)

      • This compound at various concentrations (and a vehicle control without this compound)

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the CYP3A4 probe substrate.

    • Immediately following the substrate addition, add the NADPH regenerating system to start the reaction. For mechanism-based inhibition, a pre-incubation of this compound with HLMs and NADPH for a defined period (e.g., 30 minutes) is necessary before adding the substrate.

  • Reaction Termination:

    • After a specific incubation time (e.g., 10-30 minutes, determined from initial linearity experiments), terminate the reaction by adding a cold quenching solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Visualizations

Mechanism of this compound-Mediated CYP3A4 Inhibition

This compound is a mechanism-based inhibitor of CYP3A4. This means that it is metabolically activated by the enzyme to a reactive intermediate that then irreversibly binds to the enzyme, rendering it inactive.

G cluster_0 CYP3A4 Active Site cluster_1 Outcome This compound This compound CYP3A4 Active CYP3A4 This compound->CYP3A4 Binding ReactiveIntermediate Reactive Metabolite CYP3A4->ReactiveIntermediate Metabolic Activation InactiveComplex Inactive CYP3A4-Metabolite Complex ReactiveIntermediate->InactiveComplex Irreversible Covalent Binding Inhibition Inhibition of Metabolism of Other CYP3A4 Substrates InactiveComplex->Inhibition

Caption: Mechanism-based inhibition of CYP3A4 by this compound.

Experimental Workflow for IC50 Determination

The following diagram illustrates the key steps in the experimental protocol for determining the IC50 of this compound.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Reagents Prepare Reagents: - this compound dilutions - HLM suspension - Substrate solution - NADPH system Preincubation Pre-incubate HLM and this compound (with/without NADPH for MBI) Reagents->Preincubation Reaction Initiate reaction with Substrate and NADPH Preincubation->Reaction Termination Terminate reaction with Quenching Solvent Reaction->Termination Processing Sample Processing: Centrifugation Termination->Processing LCMS LC-MS/MS Analysis of Metabolite Formation Processing->LCMS Calculation Calculate % Inhibition LCMS->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: Workflow for in vitro CYP3A4 inhibition assay.

References

Application Notes: Utilizing Ritonavir in Combination with Protease Inhibitors in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritonavir is an antiretroviral protease inhibitor (PI) initially developed for the treatment of HIV/AIDS.[1] While it possesses its own antiviral activity, its primary role in modern therapeutic and research settings is as a pharmacokinetic enhancer, or "booster," for other PIs.[1] This boosting effect stems from its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme, the primary metabolic pathway for most PIs.[2][3] By inhibiting CYP3A4, this compound increases the plasma concentration, prolongs the half-life, and enhances the overall exposure of co-administered PIs, allowing for lower or less frequent dosing while maintaining therapeutic efficacy.[3]

Beyond CYP3A4 inhibition, this compound also inhibits the function of P-glycoprotein (P-gp), an efflux pump that actively transports drugs out of cells.[4][5][6] This dual mechanism of action makes this compound a valuable tool in cell culture experiments to study drug interactions, overcome drug resistance, and potentiate the activity of other protease inhibitors against various viral and oncological targets.[7][8][9]

Core Mechanisms of this compound Boosting

This compound's utility in combination studies hinges on two primary molecular interactions:

  • Inhibition of Cytochrome P450 3A4 (CYP3A4): CYP3A4, located in the liver and small intestine, is a critical enzyme in the metabolism of many drugs, including most protease inhibitors.[10] this compound is a potent inhibitor of this enzyme.[2] In a cell culture context, particularly when using primary cells or cell lines that express CYP enzymes (e.g., primary hepatocytes, HepG2 cells), this compound can be used to simulate the in vivo boosting effect by preventing the metabolic breakdown of the primary PI being studied.

  • Inhibition of P-glycoprotein (P-gp/MDR1): P-glycoprotein is a membrane-bound efflux pump that contributes to multidrug resistance (MDR) in cancer cells and limits drug penetration into sanctuary sites like the brain.[6][8] Many PIs are substrates of P-gp. This compound inhibits P-gp-mediated efflux, thereby increasing the intracellular concentration and retention of the co-administered PI.[4][5][6] This is particularly relevant in cancer cell lines with high P-gp expression or in models of the blood-brain barrier.

G cluster_cell Cell cluster_membrane Cell Membrane PI Protease Inhibitor (PI) Target Viral Protease or Cancer Target PI->Target Inhibition CYP3A4 CYP3A4 PI->CYP3A4 Metabolism Pgp P-glycoprotein (Efflux Pump) PI->Pgp Efflux Metabolites Inactive Metabolites CYP3A4->Metabolites PI_ext External PI Pgp->PI_ext This compound This compound This compound->CYP3A4 Inhibits This compound->Pgp Inhibits PI_ext->PI Enters Cell

This compound's dual mechanism for boosting Protease Inhibitor (PI) efficacy.

Quantitative Data Summary

The following table summarizes the 50% inhibitory concentrations (IC50) of various protease inhibitors, alone and in combination with this compound, against the SARS-CoV-2 main protease (Mpro) in cell culture. This data highlights the variable effects and potential for synergistic activity, while also underscoring the importance of assessing cytotoxicity.

Compound/CombinationTargetCell LineIC50 (µM)CytotoxicityReference
This compound SARS-CoV-2 MproHEK-293T13.7 ± 1.1>50% cytotoxicity above 50 µM[11]
Lopinavir/Ritonavir SARS-CoV-2 MproHEK-293T10.9High cytotoxicity from Lopinavir (>90% at 50 µM)[11]
Saquinavir SARS-CoV-2 MproHEK-293T36.1 ± 1.2>50% cytotoxicity above 50 µM[11]
Darunavir SARS-CoV-2 MproHEK-293T60.7 ± 2.5Well tolerated[11]
Atazanavir SARS-CoV-2 MproHEK-293T60.7 ± 2.5Well tolerated[11]
Lopinavir MERS-CoVCalu-311.6Not specified[11]
This compound MERS-CoVCalu-324.9Not specified[11]
Lopinavir/Ritonavir MERS-CoVCalu-38.5Not specified[11]

Experimental Protocols

Below are detailed protocols for key experiments involving the use of this compound in combination with other protease inhibitors in cell culture.

Protocol 1: Determination of Cytotoxicity and IC50 using MTT Assay

This assay is fundamental for determining the concentration range at which a drug or drug combination inhibits cell proliferation or induces cytotoxicity. It measures the metabolic activity of cells, which is an indicator of cell viability.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of a primary protease inhibitor, alone and in combination with a fixed concentration of this compound.

Materials:

  • Target cell line (e.g., A549, HEK-293T, T47D)[11][12]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)[13][14]

  • Protease Inhibitor (PI) stock solution (in DMSO)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]

  • Solubilization buffer (e.g., 10% SDS in 0.01M HCl, or DMSO)[14]

  • 96-well cell culture plates

  • Microplate reader (570 nm or 620 nm wavelength)[14]

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[14]

  • Drug Preparation and Treatment:

    • Prepare serial dilutions of the primary PI in culture medium.

    • Prepare a second set of the same serial dilutions, each containing a fixed, sub-toxic concentration of this compound (e.g., 1-5 µM).

    • Also prepare controls: medium only (viability control), vehicle (DMSO) control, and a death control (e.g., 30% DMSO).[14]

    • Remove the medium from the wells and add 100 µL of the prepared drug dilutions or controls. Each concentration should be tested in triplicate or quadruplicate.

  • Incubation:

    • Incubate the plates for a specified duration (e.g., 48 or 72 hours) at 37°C, 5% CO2.[15]

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.[14]

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[14]

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[14]

    • Incubate for an additional 4-18 hours at 37°C (or shake for 15 min if using DMSO).

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis start Start seed_cells 1. Seed cells in 96-well plate start->seed_cells end End incubate_24h 2. Incubate 24h for attachment seed_cells->incubate_24h prep_drugs 3. Prepare serial dilutions of PI +/- this compound incubate_24h->prep_drugs add_drugs 4. Add drug dilutions to cells prep_drugs->add_drugs incubate_48h 5. Incubate 48-72h add_drugs->incubate_48h add_mtt 6. Add MTT solution incubate_48h->add_mtt incubate_4h 7. Incubate 4h add_mtt->incubate_4h solubilize 8. Add solubilization buffer incubate_4h->solubilize read_plate 9. Read absorbance solubilize->read_plate calc_viability 10. Calculate % Viability read_plate->calc_viability plot_ic50 11. Plot data and determine IC50 calc_viability->plot_ic50 plot_ic50->end

Workflow for determining IC50 values using the MTT assay.
Protocol 2: Assessing P-glycoprotein (P-gp) Inhibition

This protocol uses a cell-based transport assay, often with Caco-2 or MDR1-transfected MDCK cells, to quantify this compound's ability to inhibit P-gp-mediated efflux of a co-administered drug.

Objective: To measure the effect of this compound on the bidirectional transport of a fluorescent P-gp substrate (e.g., Rhodamine 123) or another protease inhibitor across a polarized cell monolayer.

Materials:

  • Caco-2 or MDR1-MDCK cells[5]

  • Transwell inserts (e.g., 0.4 µm pore size)

  • 24-well companion plates

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)

  • P-gp substrate (e.g., Rhodamine 123, or the PI of interest)

  • This compound and other inhibitors (e.g., Verapamil as a positive control)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Culture:

    • Seed Caco-2 cells onto Transwell inserts at a high density.

    • Culture for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

    • Monitor monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • Wash the cell monolayers gently with pre-warmed transport buffer.

    • Apical to Basolateral (A→B) Transport:

      • Add the P-gp substrate (with or without this compound/inhibitors) to the apical (upper) chamber.

      • Add fresh transport buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B→A) Transport:

      • Add the P-gp substrate (with or without this compound/inhibitors) to the basolateral (lower) chamber.

      • Add fresh transport buffer to the apical (upper) chamber.

  • Sampling and Incubation:

    • Incubate the plates at 37°C on an orbital shaker.

    • At designated time points (e.g., 30, 60, 90, 120 min), collect samples from the receiver chamber (basolateral for A→B, apical for B→A) and replace with fresh buffer.

  • Quantification:

    • Quantify the amount of substrate transported using a fluorescence plate reader (for Rhodamine 123) or LC-MS/MS (for a non-fluorescent PI).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions.

    • Calculate the efflux ratio (ER) = Papp (B→A) / Papp (A→B).

    • An efflux ratio significantly greater than 2 indicates active efflux. A reduction in the efflux ratio in the presence of this compound demonstrates P-gp inhibition.[5]

G cluster_transport Transport Assay (in parallel) cluster_ab A -> B Transport cluster_ba B -> A Transport start Start seed_cells 1. Seed Caco-2 cells on Transwell inserts start->seed_cells end End culture_21d 2. Culture for 21 days to form monolayer seed_cells->culture_21d prep_assay 3. Prepare transport buffer with substrate +/- this compound culture_21d->prep_assay add_apical 4a. Add substrate mix to Apical side prep_assay->add_apical add_baso 4b. Add substrate mix to Basolateral side prep_assay->add_baso sample_baso 5a. Sample from Basolateral side add_apical->sample_baso quantify 6. Quantify substrate (Fluorescence or LC-MS) sample_baso->quantify sample_apical 5b. Sample from Apical side add_baso->sample_apical sample_apical->quantify calculate 7. Calculate Papp and Efflux Ratio (ER) quantify->calculate analyze 8. Compare ER values to assess inhibition calculate->analyze analyze->end

Workflow for P-glycoprotein (P-gp) inhibition assay.

References

Development of a Validated Stability-Indicating Assay for Ritonavir: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritonavir is an antiretroviral protease inhibitor widely used in the treatment of HIV/AIDS.[1][2] Ensuring the stability of this compound in pharmaceutical formulations is critical for its safety and efficacy. A stability-indicating assay is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[3] This document provides a detailed application note and protocol for a validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound in bulk drug and pharmaceutical dosage forms. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][4][5]

Principle

The developed method utilizes RP-HPLC with UV detection to separate this compound from its potential degradation products generated under various stress conditions. The method's ability to selectively quantify this compound in the presence of these degradants demonstrates its stability-indicating nature. The validation of this method ensures its reliability for routine quality control and stability studies of this compound.

Materials and Reagents

  • This compound reference standard

  • This compound tablets (e.g., Norvir® 100 mg)[6]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)[7][8]

  • Orthophosphoric acid (OPA) (AR grade)[2]

  • 0.1 N Hydrochloric acid (HCl)

  • 0.1 N Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Purified water (HPLC grade)

Instrumentation and Chromatographic Conditions

A summary of the instrumentation and optimized chromatographic conditions is presented in Table 1.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
InstrumentHigh-Performance Liquid Chromatograph with UV-Vis Detector
ColumnXterra C18 (250mm x 4.6mm, 5µm particle size)[2]
Mobile Phase0.1% Orthophosphoric acid (pH 2.8) and Methanol (45:55 v/v)[2]
Flow Rate1.0 mL/min[2][6]
Detection Wavelength239 nm[1][4][8]
Injection Volume20 µL[6]
Column TemperatureAmbient
Run TimeApproximately 10 minutes

Experimental Protocols

Preparation of Solutions

5.1.1. Standard Stock Solution (1000 µg/mL) Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.[9]

5.1.2. Working Standard Solution (100 µg/mL) Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

5.1.3. Sample Stock Solution (from tablets) Weigh and finely powder 20 this compound tablets.[10] Transfer a quantity of the powder equivalent to 100 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the drug.[10] Dilute to volume with methanol and filter the solution through a 0.45 µm nylon membrane filter.[10]

5.1.4. Sample Working Solution (100 µg/mL) Pipette 10 mL of the filtered sample stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

Forced Degradation Studies

Forced degradation studies were performed to demonstrate the specificity and stability-indicating nature of the method.[1][9] A concentration of 50 µg/mL of this compound was subjected to the following stress conditions:[1]

  • Acid Degradation: Treat the drug solution with 0.1 N HCl at 60°C for 1 hour.[1] Neutralize the solution with 0.1 N NaOH before dilution.

  • Alkaline Degradation: Treat the drug solution with 0.1 N NaOH at 60°C for 1 hour.[1][9] Neutralize the solution with 0.1 N HCl before dilution.

  • Oxidative Degradation: Treat the drug solution with 30% H₂O₂ at 60°C for 15 minutes.[9]

  • Thermal Degradation: Expose the solid drug powder and drug solution to a temperature of 60°C for 24 hours.[1]

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) and sunlight for 8 hours.[11]

After exposure, the stressed samples were diluted with the mobile phase to a final concentration of 100 µg/mL and analyzed by HPLC.

Method Validation

The developed HPLC method was validated according to ICH Q2(R1) guidelines for the following parameters:[4][7]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of its degradation products was evaluated by analyzing the chromatograms of the forced degradation samples.

  • Linearity: Linearity was established by analyzing five concentrations of this compound ranging from 20-100 µg/mL.[2] The calibration curve was generated by plotting the peak area against the concentration.

  • Range: The range of the method was determined from the linearity studies.

  • Accuracy: Accuracy was determined by the standard addition method at three different concentration levels (50%, 100%, and 150%).[10] The percentage recovery was calculated.

  • Precision:

    • System Precision: Six replicate injections of the working standard solution were performed, and the %RSD of the peak areas was calculated.[2]

    • Method Precision (Repeatability): Six independent sample preparations from a single batch of tablets were analyzed, and the %RSD of the assay values was calculated.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the signal-to-noise ratio of 3:1 and 10:1, respectively, by injecting a series of dilute solutions with known concentrations.[2]

  • Robustness: The robustness of the method was evaluated by intentionally varying the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2%), and pH of the buffer (±0.2).

Results and Discussion

Forced Degradation

The chromatograms from the forced degradation studies demonstrated that this compound was well-separated from its degradation products. Significant degradation was observed under acidic, alkaline, and oxidative conditions, while moderate degradation occurred under thermal and photolytic stress.[9] The peak purity analysis confirmed the spectral homogeneity of the this compound peak in the presence of its degradants, thus establishing the stability-indicating nature of the method.

Table 2: Summary of Forced Degradation Studies

Stress Condition% Degradation
Acid (0.1 N HCl, 60°C, 1 hr)15.5%[9]
Alkaline (0.1 N NaOH, 60°C, 1 hr)14.5%[9]
Oxidative (30% H₂O₂, 60°C, 15 min)13.2%[9]
Thermal (60°C, 24 hrs)< 6%[9]
Photolytic (UV & Sunlight, 8 hrs)12.6% - 14.3%[9]
Method Validation

The results of the method validation are summarized in the following tables.

Table 3: Linearity Data

ParameterResult
Linearity Range20 - 100 µg/mL[2]
Regression Equationy = 39086x + 1680.2
Correlation Coefficient (r²)0.9998[9]

Table 4: Accuracy (Recovery) Data

Concentration LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
50%5049.8599.70%
100%100100.30100.30%[9]
150%150149.5599.70%
Mean % Recovery 99.90%

Table 5: Precision Data

Precision Type% RSD
System Precision (n=6)0.5%[2]
Method Precision (n=6)0.8%[2]

Table 6: LOD and LOQ

ParameterResult
Limit of Detection (LOD)0.42 µg/mL[2]
Limit of Quantitation (LOQ)1.38 µg/mL[2]

Table 7: Robustness Data

Parameter Variation% RSD of Peak Area
Flow Rate (0.9 mL/min)< 2.0%
Flow Rate (1.1 mL/min)< 2.0%
Mobile Phase Composition (43:57)< 2.0%
Mobile Phase Composition (47:53)< 2.0%
pH of Buffer (2.6)< 2.0%
pH of Buffer (3.0)< 2.0%

The validation results demonstrate that the developed method is linear, accurate, precise, sensitive, and robust.

Visualization of Workflows

experimental_workflow cluster_validation Validation Parameters prep Preparation of Solutions (Standard & Sample) hplc HPLC System (Xterra C18, 239 nm) prep->hplc Inject specificity Specificity hplc->specificity analysis Data Analysis & Reporting hplc->analysis forced_deg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) forced_deg->hplc Inject Stressed Samples validation Method Validation (ICH Q2(R1) Guidelines) linearity Linearity & Range accuracy Accuracy precision Precision lod_loq LOD & LOQ robustness Robustness specificity->analysis linearity->analysis accuracy->analysis precision->analysis lod_loq->analysis robustness->analysis

Caption: Experimental workflow for the development and validation of the stability-indicating assay.

degradation_pathway This compound This compound acid_deg Acid Hydrolysis Products This compound->acid_deg 0.1 N HCl, 60°C base_deg Base Hydrolysis Products This compound->base_deg 0.1 N NaOH, 60°C ox_deg Oxidative Degradation Products This compound->ox_deg 30% H₂O₂, 60°C thermal_deg Thermal Degradation Products This compound->thermal_deg 60°C photo_deg Photolytic Degradation Products This compound->photo_deg UV/Sunlight

Caption: Forced degradation pathways of this compound under various stress conditions.

Conclusion

A simple, rapid, and reliable stability-indicating RP-HPLC method for the determination of this compound in bulk and pharmaceutical dosage forms has been successfully developed and validated. The method is specific for this compound and can resolve the drug from its degradation products formed under various stress conditions. The validation results confirm that the method is linear, accurate, precise, sensitive, and robust. Therefore, this method can be effectively used for routine quality control analysis and for stability studies of this compound.

References

Application of Ritonavir in Preclinical Oncology Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritonavir, an antiretroviral protease inhibitor primarily used in the treatment of HIV/AIDS, has demonstrated significant potential as a repurposed therapeutic agent in oncology.[1][2] Its anticancer activity stems from multiple mechanisms, including the inhibition of key cell signaling pathways, induction of cellular stress, and enhancement of the efficacy of conventional chemotherapeutic drugs. This document provides detailed application notes and experimental protocols for the use of this compound in preclinical oncology xenograft models, intended to guide researchers in the design and execution of their studies.

Mechanism of Action in Oncology

This compound exerts its antineoplastic effects through several pathways:

  • PI3K/Akt Pathway Inhibition: this compound has been shown to inhibit the phosphorylation of Akt, a critical node in the PI3K/Akt signaling pathway that promotes cell survival, proliferation, and resistance to apoptosis.[3] This inhibition has been observed in various cancer types, including breast and ovarian cancer.

  • Heat Shock Protein 90 (Hsp90) Inhibition: this compound can bind to and inhibit the chaperone function of Hsp90.[3] Hsp90 is crucial for the stability and function of numerous oncoproteins. Its inhibition by this compound leads to the degradation of these client proteins, thereby impeding cancer cell growth and survival.

  • Induction of Endoplasmic Reticulum (ER) Stress: The accumulation of unfolded proteins due to proteasome and Hsp90 inhibition by this compound can lead to ER stress, which in turn can trigger apoptosis in cancer cells.[4] This mechanism is particularly relevant in combination therapies.

  • Inhibition of Drug Efflux Pumps and Metabolism: this compound is a potent inhibitor of cytochrome P450 3A4 (CYP3A4) and P-glycoprotein (P-gp), a drug efflux pump.[5] By inhibiting these, this compound can increase the intracellular concentration and enhance the efficacy of co-administered chemotherapeutic agents.

Data Presentation: Efficacy of this compound in Xenograft Models

The following tables summarize quantitative data from preclinical xenograft studies investigating the efficacy of this compound, both as a monotherapy and in combination with other agents.

Table 1: this compound Monotherapy in Xenograft Models

Cancer TypeCell LineAnimal ModelThis compound Dose & ScheduleKey FindingsReference
Breast CancerMDA-MB-231Nude Mice40 mg/kg/daySignificantly inhibited tumor growth rate compared to vehicle control.[6]
GlioblastomaPatient-DerivedN/AClinically relevant dosesInduced a selective antineoplastic response and demonstrated cytostatic and anti-migratory activity.[4][7]

Table 2: this compound in Combination Therapy in Xenograft Models

| Cancer Type | Cell Line/Model | Combination Agent(s) | Animal Model | this compound Dose & Schedule | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Glioblastoma | Patient-Derived | Temozolomide | N/A | Not Specified | Increased overall survival. |[4][7] | | Multiple Myeloma | KMS11-GFP | Metformin | N/A | Not Specified | Sensitized multiple myeloma cells to metformin, effectively eliciting cytotoxicity. |[8][9][10] | | Renal Cancer | Caki-1 | Panobinostat | Murine Xenograft | 50 mg/kg, 5 days/week for 2 weeks | Significantly suppressed tumor growth. |[11] | | Colorectal Cancer | CT-26 & SW-480 | 5-Fluorouracil (5-FU) | CRC mouse model | Not Specified | Suppressed tumor growth. |[12] | | Bladder Cancer | Not Specified | Ixazomib | Not Specified | 40 µM (in vitro) | Synergistically inhibited bladder cancer cell viability. |[13] | | Ovarian Cancer | MDAH-2774 | Paclitaxel | Not Specified | 10 µM (in vitro) | Significantly enhanced the effect of paclitaxel. |[14] |

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

Ritonavir_Mechanism_of_Action cluster_Cell Cancer Cell This compound This compound Hsp90 Hsp90 This compound->Hsp90 Inhibits Proteasome Proteasome This compound->Proteasome Inhibits PI3K PI3K This compound->PI3K Inhibits Oncoproteins Oncogenic Client Proteins Hsp90->Oncoproteins Maintains Stability UnfoldedProteins Accumulation of Unfolded Proteins Proteasome->UnfoldedProteins Degrades Akt Akt PI3K->Akt Activates CellSurvival Cell Survival & Proliferation Akt->CellSurvival Promotes Oncoproteins->CellSurvival ER_Stress Endoplasmic Reticulum Stress UnfoldedProteins->ER_Stress Induces Apoptosis Apoptosis ER_Stress->Apoptosis Triggers

Caption: Key signaling pathways targeted by this compound in cancer cells.

Xenograft_Experimental_Workflow cluster_Preparation Preparation Phase cluster_Xenograft_Establishment Xenograft Establishment cluster_Treatment Treatment Phase cluster_Endpoint_Analysis Endpoint Analysis CellCulture Cancer Cell Culture (e.g., MDA-MB-231) TumorImplantation Subcutaneous or Orthotopic Tumor Cell Implantation CellCulture->TumorImplantation AnimalAcclimatization Animal Acclimatization (e.g., Nude Mice) AnimalAcclimatization->TumorImplantation TumorGrowth Monitoring Tumor Growth TumorImplantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization DrugAdministration Administration of this compound +/- Combination Agent Randomization->DrugAdministration Monitoring Continued Monitoring of Tumor Volume & Animal Health DrugAdministration->Monitoring TumorExcision Tumor Excision & Measurement Monitoring->TumorExcision TissueProcessing Tissue Processing for Histology & Molecular Analysis TumorExcision->TissueProcessing DataAnalysis Data Analysis & Statistical Evaluation TissueProcessing->DataAnalysis

Caption: General experimental workflow for a this compound xenograft study.

Experimental Protocols

General Protocol for a Subcutaneous Xenograft Model

This protocol provides a general framework. Specific details for different cancer types are provided in the subsequent sections.

1. Cell Culture and Preparation

1.1. Culture the selected cancer cell line (e.g., MDA-MB-231 for breast cancer) in the recommended medium supplemented with fetal bovine serum and antibiotics. 1.2. Grow cells to 70-80% confluency. 1.3. Harvest the cells using trypsin-EDTA, wash with sterile phosphate-buffered saline (PBS), and resuspend in serum-free medium or PBS at a concentration of 1 x 10^7 cells/mL. 1.4. Maintain cells on ice until injection.

2. Animal Handling and Tumor Implantation

2.1. Use immunocompromised mice (e.g., athymic nude or SCID mice), 6-8 weeks old. 2.2. Allow mice to acclimatize for at least one week before the experiment. 2.3. Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation). 2.4. Inject 1 x 10^6 cells in a volume of 100 µL subcutaneously into the flank of the mouse.

3. Tumor Growth Monitoring and Randomization

3.1. Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. 3.2. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2. 3.3. When tumors reach a mean volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.

4. Drug Preparation and Administration

4.1. This compound Formulation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). For administration, dilute the stock solution in a vehicle such as a mixture of Cremophor EL, ethanol, and saline. The final concentration of the solvent should be non-toxic to the animals. 4.2. Administration: Administer this compound (and/or combination agent) via the appropriate route (e.g., oral gavage, intraperitoneal injection). The dosing schedule will depend on the specific study design (e.g., daily, 5 days a week). 4.3. The control group should receive the vehicle only.

5. Endpoint Analysis

5.1. Continue to monitor tumor volume and animal weight throughout the study. 5.2. At the end of the study (defined by a predetermined tumor volume or time point), euthanize the mice. 5.3. Excise the tumors, weigh them, and fix a portion in formalin for immunohistochemistry and snap-freeze the remainder in liquid nitrogen for molecular analysis (e.g., Western blot, PCR).

Specific Protocols and Considerations for Different Cancer Types

Breast Cancer (MDA-MB-231 Xenograft Model)

  • Cell Line: MDA-MB-231 (ER-negative).

  • This compound Dose: 40 mg/kg/day, administered daily.[6]

  • Endpoint Analysis: In addition to tumor volume, assess intratumoral Akt activity via immunohistochemistry or Western blot.

Glioblastoma (Patient-Derived Xenograft - PDX Model)

  • Model: Patient-derived glioblastoma cells implanted orthotopically into the brains of immunocompromised mice.

  • Combination Therapy: Temozolomide.

  • Endpoint Analysis: Monitor animal survival as the primary endpoint. Analyze tumor tissue for markers of autophagy and ER stress.

Multiple Myeloma (KMS11-GFP Xenograft Model)

  • Cell Line: KMS11-GFP.

  • Combination Therapy: Metformin.

  • Endpoint Analysis: Evaluate tumor lysates for the expression of proteins involved in the Akt and mTORC1 signaling pathways (e.g., p-Akt, p-mTOR, MCL-1) by Western blot.[15][16]

Ovarian Cancer (SKOV-3 Xenograft Model)

  • Cell Line: SKOV-3.

  • Combination Therapy: Paclitaxel.

  • Endpoint Analysis: Assess tumor weight and the number of metastatic nodules. Analyze the expression of cell cycle regulatory proteins and markers of apoptosis.

Lung Cancer (A549 and H522 Xenograft Models)

  • Cell Lines: A549 and H522.

  • Combination Therapy: Gemcitabine and/or Cisplatin.

  • Endpoint Analysis: Evaluate the expression of survivin mRNA and protein levels in tumor tissue.

Colorectal Cancer (CT-26 and SW-480 Xenograft Models)

  • Cell Lines: CT-26 and SW-480.

  • Combination Therapy: 5-Fluorouracil (5-FU).

  • Endpoint Analysis: In addition to tumor growth, assess for changes in histological staining and markers of oxidative stress in tumor homogenates.[12]

Bladder Cancer

  • Combination Therapy: Ixazomib (proteasome inhibitor).

  • Endpoint Analysis: Investigate the accumulation of ubiquitinated proteins and markers of ER stress in tumor tissue.

Protocol for Western Blot Analysis of Xenograft Tumors
  • Protein Extraction: Homogenize snap-frozen tumor tissue in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysate and collect the supernatant.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein lysates and separate them on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, total Akt, cleaved caspase-3, β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol for Immunohistochemistry (IHC)
  • Tissue Preparation: Fix tumor tissue in 10% neutral buffered formalin, embed in paraffin, and cut into 4-5 µm sections.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate-based buffer.

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.

  • Primary Antibody Incubation: Incubate the sections with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody and Detection: Use a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex and a DAB substrate for signal detection.

  • Counterstaining: Counterstain the sections with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene and mount with a coverslip.

  • Imaging and Analysis: Image the slides using a microscope and quantify the staining intensity and distribution.

References

Application Notes and Protocols for In Vivo Experimental Design of Ritonavir Pharmacokinetic Studies in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritonavir, an antiretroviral agent, is a potent inhibitor of cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism. This property has led to its widespread use as a pharmacokinetic enhancer or "booster" for other protease inhibitors in the treatment of HIV.[1][2] Understanding the in vivo pharmacokinetic profile of this compound is crucial for preclinical drug development and for optimizing its clinical use. This document provides a detailed guide for designing and conducting pharmacokinetic studies of this compound in rats, a commonly used animal model in preclinical research.

These protocols outline the necessary steps for intravenous and oral administration, blood sample collection, plasma processing, and bioanalytical methods. Additionally, representative pharmacokinetic data and key considerations for experimental design are presented.

Materials and Methods

Animals
  • Species: Rat

  • Strains: Male Wistar or Sprague-Dawley rats are commonly used for pharmacokinetic studies of this compound.[3][4]

  • Weight: 200-300 g

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and have access to standard chow and water ad libitum, unless fasting is required for the study.

Materials
  • This compound reference standard

  • Vehicle for dosing (e.g., Polyethylene Glycol 400, N,N-Dimethylacetamide, Propylene Glycol)[5]

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Anticoagulant (e.g., K2EDTA)

  • Syringes and needles (various gauges)

  • Blood collection tubes (e.g., microcentrifuge tubes)

  • Centrifuge

  • Pipettes and tips

  • Freezer (-20°C or -80°C) for plasma storage

Analytical Method

The concentration of this compound in rat plasma is typically determined using a validated High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[3]

Experimental Design and Protocols

Dosing

Two common routes of administration for pharmacokinetic studies are intravenous (IV) and oral (PO).

  • Intravenous (IV) Administration: A typical IV dose of this compound in rats is in the range of 3-7 mg/kg.[3][6]

  • Oral (PO) Administration: Oral doses of this compound in rats can range from 4.6 to 20 mg/kg.[3][4]

Protocol 3.1.1: Preparation of Dosing Solutions

  • Intravenous Formulation: A common vehicle for IV administration of poorly soluble drugs like this compound is a mixture of solvents such as 20% N,N-Dimethylacetamide (DMA), 40% Propylene Glycol (PG), and 40% Polyethylene Glycol 400 (PEG-400).[5] The final solution should be clear and administered slowly.

  • Oral Formulation: For oral administration, this compound can be suspended or dissolved in a suitable vehicle. For example, the contents of a this compound powder packet can be suspended in water.[7] Commercially available oral solutions of this compound can also be diluted.[3]

Blood Sample Collection

Serial blood sampling is essential for constructing a plasma concentration-time profile. Common blood collection sites in rats include the jugular vein, tail vein, and saphenous vein.

Protocol 3.2.1: Serial Blood Sampling from the Tail Vein

  • Warm the rat's tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Place the rat in a restraining device.

  • Clean the tail with an alcohol swab.

  • Using a 25-27 gauge needle, puncture the lateral tail vein.

  • Collect approximately 100-200 µL of blood into a microcentrifuge tube containing an anticoagulant (e.g., K2EDTA).

  • Gently invert the tube several times to mix the blood with the anticoagulant.

  • Apply gentle pressure to the puncture site with a sterile gauze to stop the bleeding.

  • Repeat the collection at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

Plasma Sample Processing

Protocol 3.3.1: Plasma Preparation and Storage

  • Immediately after blood collection, centrifuge the blood samples at approximately 2,000-4,000 x g for 10-15 minutes at 4°C.

  • Carefully aspirate the supernatant (plasma) without disturbing the cell pellet.

  • Transfer the plasma to a clean, labeled microcentrifuge tube.

  • Store the plasma samples at -20°C or -80°C until analysis.[6]

Data Presentation: Pharmacokinetic Parameters of this compound in Rats

The following tables summarize typical pharmacokinetic parameters of this compound in rats following intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following Intravenous Administration

Dose (mg/kg)AUC (ng·h/mL)CL (L/h/kg)Vd (L/kg)t½ (h)Reference
32890 ± 4501.04 ± 0.162.6 ± 0.41.7 ± 0.3[3]
5~4500~1.1~3.0~2.0[4]
710042.8 ± 1032.50.7 ± 0.1-3.6 ± 0.4[6]

Table 2: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)Reference
4.61200 ± 3002.0 ± 0.52150 ± 35074-76[3][8]
101354.80.5--
20~2500~4.0~15000-[4]

AUC: Area Under the Curve, CL: Clearance, Vd: Volume of Distribution, t½: Half-life, Cmax: Maximum Concentration, Tmax: Time to Maximum Concentration.

Visualizations

Experimental Workflow

experimental_workflow animal_acclimation Animal Acclimation (Wistar/Sprague-Dawley Rats) dosing_prep Dosing Preparation (IV and Oral Formulations) animal_acclimation->dosing_prep iv_admin Intravenous Administration dosing_prep->iv_admin po_admin Oral Administration dosing_prep->po_admin blood_sampling Serial Blood Sampling (e.g., Tail Vein) iv_admin->blood_sampling po_admin->blood_sampling plasma_processing Plasma Processing (Centrifugation) blood_sampling->plasma_processing bioanalysis Bioanalysis (LC-MS/MS) plasma_processing->bioanalysis pk_analysis Pharmacokinetic Analysis (NCA/Compartmental) bioanalysis->pk_analysis

Caption: Experimental workflow for this compound pharmacokinetic studies in rats.

This compound's Inhibition of CYP3A4-Mediated Metabolism

cyp3a4_inhibition cluster_liver Hepatocyte CYP3A4 CYP3A4 Enzyme Metabolite Inactive Metabolite CYP3A4->Metabolite Increased_Drug_Levels Increased Plasma Concentration of Co-administered Drug CYP3A4->Increased_Drug_Levels Drug Co-administered Drug (CYP3A4 Substrate) Drug->CYP3A4 Metabolism This compound This compound This compound->CYP3A4 Inhibition This compound->Increased_Drug_Levels

Caption: Mechanism of this compound-mediated CYP3A4 inhibition.

Dose-Concentration-Effect Relationship of this compound

dose_effect_relationship Dose This compound Dose Plasma_Concentration Plasma Concentration (AUC) Dose->Plasma_Concentration Determines Plasma_Concentration->Dose Non-linear relationship (auto-inhibition) CYP3A_Inhibition CYP3A Inhibition Plasma_Concentration->CYP3A_Inhibition Drives PK_Enhancement Pharmacokinetic Enhancement CYP3A_Inhibition->PK_Enhancement Results in

Caption: Relationship between this compound dose, plasma concentration, and CYP3A4 inhibition.[9][10]

Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[5] Key ethical principles include:

  • Replacement, Reduction, and Refinement (the 3Rs): Efforts should be made to replace animal use with alternatives, reduce the number of animals used to the minimum necessary for scientifically valid results, and refine procedures to minimize animal pain and distress.

  • Justification of Animal Use: The scientific purpose of the research should be significant enough to warrant the use of animals.

  • Humane Treatment: Animals should be handled with care, and appropriate anesthesia and analgesia should be used during any potentially painful procedures.[5]

Conclusion

The protocols and data presented in this application note provide a comprehensive framework for conducting in vivo pharmacokinetic studies of this compound in rats. A well-designed study, adhering to ethical guidelines, will yield reliable data that is crucial for understanding the absorption, distribution, metabolism, and excretion of this compound, and for its continued development and clinical application as a vital pharmacokinetic enhancer.

References

Techniques for Assessing Ritonavir-Induced CYP3A4 Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritonavir, an antiretroviral agent, is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. This potent inhibitory action is clinically utilized to "boost" the plasma concentrations of other drugs that are metabolized by CYP3A4, thereby enhancing their therapeutic efficacy.[1][2][3] However, this same mechanism can lead to significant drug-drug interactions (DDIs), making a thorough assessment of this compound-induced CYP3A4 inhibition a critical aspect of drug development and clinical pharmacology.[3][4]

The mechanism of CYP3A4 inhibition by this compound is complex and multifaceted. It is not only a potent reversible inhibitor but also a mechanism-based inactivator, meaning it irreversibly inactivates the enzyme over time.[2][5] Several distinct mechanisms have been proposed for this irreversible inactivation, including the formation of a metabolic-intermediate complex (MIC) with the heme iron, extremely tight binding of unchanged this compound, heme destruction, and covalent binding of a reactive this compound intermediate to the CYP3A4 apoprotein.[1][2][6] Given this complexity, a variety of in vitro and in vivo techniques are employed to characterize the inhibitory profile of this compound and its potential for DDIs.

These application notes provide detailed protocols for key in vitro assays used to assess this compound-induced CYP3A4 inhibition and summarize important quantitative data from various studies.

Data Presentation: Quantitative Assessment of this compound's Inhibitory Potency

The inhibitory potency of this compound against CYP3A4 is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). For mechanism-based inhibition, the maximal rate of inactivation (kinact) and the concentration of inhibitor that gives the half-maximal inactivation rate (KI) are determined. The following tables summarize these values from various in vitro studies.

Parameter Value (µM) In Vitro System Probe Substrate Reference
IC50 0.034Human Liver MicrosomesTestosterone[1][2]
IC50 0.014Human Liver MicrosomesNot Specified[7]
IC50 0.01-0.04Not SpecifiedNot Specified[1][2]
IC50 0.05Not SpecifiedMidazolam[6]
Ki 0.019Human Liver MicrosomesTestosterone[1][2][8]
Ki 0.02-0.05Human Liver MicrosomesMethadone, Buprenorphine, Testosterone[9]
Km (for this compound metabolism) 0.1-0.5Recombinant CYP3A4This compound[1][2]
Km (for this compound metabolism) 0.063Human Liver MicrosomesThis compound[8]
Parameter Value In Vitro System Reference
kinact 0.53 min⁻¹Recombinant CYP3A4[6]
KI 0.59 µMRecombinant CYP3A4[6]

Experimental Protocols

In Vitro Assessment of CYP3A4 Inhibition using Human Liver Microsomes (HLMs)

This protocol describes a typical direct inhibition assay to determine the IC50 of this compound for CYP3A4 activity using a probe substrate.

1. Materials and Reagents:

  • Pooled Human Liver Microsomes (HLMs)

  • This compound

  • CYP3A4 Probe Substrate (e.g., Testosterone or Midazolam)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate Buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ACN) or other suitable quenching solvent

  • Internal Standard (IS) for LC-MS/MS analysis (e.g., deuterated metabolite of the probe substrate)

2. Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare this compound Dilutions Prepare this compound Dilutions Pre-incubate Pre-incubate HLM, Buffer, and this compound (5 min, 37°C) Prepare this compound Dilutions->Pre-incubate Prepare HLM Suspension Prepare HLM Suspension Prepare Master Mix Prepare Master Mix Prepare HLM Suspension->Prepare Master Mix Prepare Master Mix->Pre-incubate Initiate Reaction Initiate Reaction with NADPH Regenerating System Pre-incubate->Initiate Reaction Incubate Incubate (e.g., 10 min, 37°C) Initiate Reaction->Incubate Quench Reaction Quench Reaction (e.g., with cold ACN + IS) Incubate->Quench Reaction Centrifuge Centrifuge Quench Reaction->Centrifuge Analyze Supernatant Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Supernatant Data Analysis Calculate % Inhibition and IC50 Analyze Supernatant->Data Analysis

Workflow for In Vitro CYP3A4 Inhibition Assay.

3. Detailed Procedure:

  • Prepare this compound Stock and Working Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of working concentrations. The final solvent concentration in the incubation should be kept low (e.g., <0.5%) to avoid solvent effects.

  • Prepare HLM Suspension: Thaw pooled HLMs on ice and dilute with potassium phosphate buffer to the desired protein concentration (e.g., 0.2 mg/mL).

  • Prepare Master Mix: For each reaction, prepare a master mix containing the appropriate volumes of HLM suspension and potassium phosphate buffer.

  • Pre-incubation: In a 96-well plate, add the master mix and the working solutions of this compound or vehicle control. Pre-incubate the plate at 37°C for a short period (e.g., 5 minutes).

  • Initiate Reaction: Add the CYP3A4 probe substrate to each well, followed by the NADPH regenerating system to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 10 minutes). The incubation time should be within the linear range of metabolite formation.

  • Quench Reaction: Stop the reaction by adding a cold quenching solvent, such as acetonitrile, containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.[10]

  • Data Analysis: Calculate the percentage of CYP3A4 activity remaining at each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Time-Dependent Inhibition (TDI) Assay

This protocol is designed to assess the mechanism-based inactivation of CYP3A4 by this compound.

1. Experimental Design:

This assay involves a pre-incubation of this compound with HLMs and an NADPH regenerating system, followed by a dilution step and measurement of the remaining enzyme activity.

TDI_Workflow cluster_preincubation Pre-incubation Phase cluster_activity Activity Measurement Phase cluster_analysis Analysis & Calculation A Prepare Pre-incubation Mix: HLMs, Buffer, this compound, NADPH B Incubate at 37°C (various time points, e.g., 0, 5, 15, 30 min) A->B C Dilute Pre-incubation Mix into Activity Mix containing Probe Substrate and NADPH B->C D Incubate for a short duration (e.g., 5 min) C->D E Quench Reaction D->E F LC-MS/MS Analysis of Metabolite E->F G Determine kinact and KI F->G

Workflow for Time-Dependent Inhibition Assay.

2. Detailed Procedure:

  • Pre-incubation: Prepare a pre-incubation mixture containing HLMs, potassium phosphate buffer, various concentrations of this compound, and the NADPH regenerating system. Incubate this mixture at 37°C for different time points (e.g., 0, 5, 15, 30 minutes).[6]

  • Dilution and Activity Assay: At the end of each pre-incubation time point, take an aliquot of the pre-incubation mixture and dilute it (e.g., 1:100) into a second incubation mixture containing the CYP3A4 probe substrate and additional NADPH regenerating system.[6] The large dilution minimizes the contribution of reversible inhibition from the remaining this compound.

  • Incubation and Quenching: Incubate the activity assay mixture for a short period (e.g., 5 minutes) at 37°C, then quench the reaction with a cold solvent containing an internal standard.

  • Sample Processing and Analysis: Process the samples and analyze the metabolite formation by LC-MS/MS as described in the direct inhibition assay protocol.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining CYP3A4 activity against the pre-incubation time for each this compound concentration. The slope of this line represents the observed inactivation rate constant (kobs). Plot the kobs values against the this compound concentrations and fit the data to the Michaelis-Menten equation to determine the kinact and KI values.[5]

Signaling Pathways and Logical Relationships

Mechanism of this compound-Induced CYP3A4 Inhibition

This compound's inhibitory effect on CYP3A4 is a complex interplay of reversible and irreversible mechanisms. The following diagram illustrates the proposed pathways leading to the inhibition and inactivation of the enzyme.

Ritonavir_CYP3A4_Inhibition cluster_irreversible Irreversible Inactivation Pathways This compound This compound Ritonavir_CYP3A4_complex Reversible Complex (this compound-CYP3A4) This compound->Ritonavir_CYP3A4_complex Binding CYP3A4_active Active CYP3A4 CYP3A4_active->Ritonavir_CYP3A4_complex CYP3A4_inhibited Inhibited CYP3A4 (Reversible) Ritonavir_CYP3A4_complex->CYP3A4_inhibited Dissociation Metabolism CYP3A4-mediated Metabolism Ritonavir_CYP3A4_complex->Metabolism Reactive_Intermediate Reactive Intermediate Metabolism->Reactive_Intermediate MIC Metabolic Intermediate Complex (MIC) Reactive_Intermediate->MIC Heme_Destruction Heme Destruction Reactive_Intermediate->Heme_Destruction Apoprotein_Adduct Covalent Adduct with Apoprotein Reactive_Intermediate->Apoprotein_Adduct CYP3A4_inactive Inactive CYP3A4 MIC->CYP3A4_inactive Heme_Destruction->CYP3A4_inactive Apoprotein_Adduct->CYP3A4_inactive

Proposed mechanisms of this compound-induced CYP3A4 inhibition.

Conclusion

The assessment of this compound-induced CYP3A4 inhibition is crucial for understanding and predicting drug-drug interactions. The protocols provided in these application notes offer a framework for conducting in vitro studies to determine the inhibitory potency and mechanism of this compound. The quantitative data summarized herein serves as a valuable reference for researchers in the field. A thorough characterization using these techniques is essential for the safe and effective use of this compound as a pharmacokinetic enhancer in clinical practice.

References

Application Notes and Protocols: Evaluating Ritonavir's Chemosensitization Effects in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritonavir, an antiretroviral protease inhibitor, has demonstrated significant potential as a chemosensitizing agent in various cancer cell lines.[1][2][3] Its ability to enhance the efficacy of conventional chemotherapeutic drugs stems primarily from its inhibitory effects on key drug resistance mechanisms, including the drug efflux pump P-glycoprotein (P-gp/ABCB1) and the metabolic enzyme Cytochrome P450 3A4 (CYP3A4).[2][4][5] Furthermore, this compound has been shown to modulate critical cancer survival pathways, such as the NF-κB signaling cascade, and induce apoptosis and cell cycle arrest.[6][7][8]

These application notes provide a comprehensive guide for researchers to evaluate the chemosensitizing effects of this compound in cancer cell lines. The protocols outlined below detail methods to assess changes in cell viability, apoptosis, and relevant signaling pathways when cancer cells are treated with a combination of this compound and a chemotherapeutic agent.

Key Mechanisms of this compound's Chemosensitization Effect

This compound's ability to sensitize cancer cells to chemotherapy is multifactorial, involving several key molecular mechanisms:

  • Inhibition of P-glycoprotein (P-gp/ABCB1): P-gp is an ATP-binding cassette (ABC) transporter that actively pumps chemotherapeutic drugs out of cancer cells, a major mechanism of multidrug resistance.[2][5] this compound can inhibit P-gp, leading to increased intracellular accumulation and enhanced cytotoxicity of co-administered chemotherapeutic agents.[2][9]

  • Inhibition of Cytochrome P450 3A4 (CYP3A4): CYP3A4 is a crucial enzyme involved in the metabolism and inactivation of many chemotherapeutic drugs.[4][6] By inhibiting CYP3A4, this compound can increase the bioavailability and prolong the half-life of these drugs, thereby augmenting their anticancer effects.[4][10]

  • Downregulation of NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is often constitutively active in cancer cells, promoting cell survival, proliferation, and resistance to apoptosis.[6][7] this compound has been shown to suppress NF-κB activity, which can contribute to its chemosensitizing properties.[6][7]

  • Induction of Apoptosis and Cell Cycle Arrest: this compound, both alone and in combination with other agents, can induce programmed cell death (apoptosis) and cause cell cycle arrest, typically at the G0/G1 phase, in various cancer cell lines.[1][8][11][12] This is often associated with the downregulation of anti-apoptotic proteins like survivin and modulation of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases.[8][11][12]

Data Presentation: Summary of this compound's Effects

The following tables summarize the observed effects of this compound in combination with various chemotherapeutic agents across different cancer cell lines.

Cancer TypeCell Line(s)Chemotherapeutic AgentObserved Effects of this compound CombinationReference(s)
Prostate CancerDU145, PC-3Docetaxel, CabazitaxelEnhanced anti-proliferative and pro-apoptotic effects; Reversal of docetaxel resistance.[4][6][9]
Lung CancerA549, H460, H522Gemcitabine, CisplatinIncreased sensitivity to gemcitabine; Inhibition of cell growth and induction of apoptosis.[1][11]
Breast CancerMCF-7, T47D, MDA-MB-231PaclitaxelIncreased cancer cell apoptosis; Overcoming P-gp-mediated resistance.[2][12]
Ovarian CancerMDAH-2774, SKOV-3-Induces G1 cell cycle arrest and apoptosis; Inhibits AKT signaling.[8]
ParameterThis compound EffectMechanismReference(s)
IC50 (this compound alone)12-45 µmol/L (cell line dependent)Inhibition of cell proliferation[11][12]
P-glycoprotein (P-gp/ABCB1)Inhibition of efflux activityIncreased intracellular drug concentration[2][5][9]
Cytochrome P450 3A4 (CYP3A4)Inhibition of metabolic activityIncreased bioavailability of chemotherapeutic[4][6][13]
NF-κBInhibition of DNA binding activitySensitization to chemotherapy-induced apoptosis[6][7]
ApoptosisInductionDownregulation of survivin, cleavage of PARP[6][11]
Cell CycleG0/G1 ArrestDownregulation of CDKs, Cyclin D1, and pRb[8][11][12]

Experimental Protocols

This section provides detailed protocols for assessing the chemosensitizing effects of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound and a chemotherapeutic agent on the metabolic activity of cancer cells, which is an indicator of cell viability.[14][15]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Chemotherapeutic agent of interest

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[16]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[16]

  • Drug Treatment: Prepare serial dilutions of this compound and the chemotherapeutic agent, both alone and in combination, in culture medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells as a control and wells with medium only for background measurement.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16][17]

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[16][17]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values (the concentration of a drug that inhibits 50% of cell growth) for each treatment condition. A reduction in the IC50 of the chemotherapeutic agent in the presence of this compound indicates chemosensitization.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20]

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound and chemotherapeutic agent

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, the chemotherapeutic agent, or the combination for the desired time period (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[20]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[19]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[19] Gently vortex the cells.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[21]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[21]

  • Data Interpretation:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells An increase in the percentage of apoptotic cells (early and late) in the combination treatment compared to single-agent treatments indicates enhanced apoptosis.

Visualizations

Experimental Workflow

G cluster_0 In Vitro Model Setup cluster_1 Treatment cluster_2 Endpoint Assays cluster_3 Data Analysis cluster_4 Conclusion cell_culture Cancer Cell Line Culture seeding Cell Seeding in Plates (96-well or 6-well) cell_culture->seeding drug_prep Prepare Drug Dilutions (Chemotherapy +/- this compound) seeding->drug_prep treatment Treat Cells for 24-72h drug_prep->treatment mtt Cell Viability Assay (MTT) treatment->mtt apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis mtt_analysis Calculate % Viability & IC50 mtt->mtt_analysis flow_analysis Quantify Apoptotic Populations apoptosis->flow_analysis conclusion Evaluate Chemosensitization mtt_analysis->conclusion flow_analysis->conclusion

Caption: Experimental workflow for evaluating this compound's chemosensitization effects.

This compound's Core Chemosensitization Signaling Pathways

G cluster_0 This compound cluster_1 Cellular Targets cluster_2 Cellular Effects cluster_3 Therapeutic Outcome This compound This compound pgp P-glycoprotein (P-gp/ABCB1) This compound->pgp Inhibits cyp3a4 CYP3A4 Enzyme This compound->cyp3a4 Inhibits nfkb NF-κB Pathway This compound->nfkb Inhibits drug_efflux Decreased Drug Efflux pgp->drug_efflux drug_metabolism Decreased Drug Metabolism cyp3a4->drug_metabolism apoptosis Increased Apoptosis & Decreased Survival nfkb->apoptosis chemosensitization Chemosensitization drug_efflux->chemosensitization drug_metabolism->chemosensitization apoptosis->chemosensitization

Caption: Core signaling pathways involved in this compound-mediated chemosensitization.

References

Troubleshooting & Optimization

Overcoming poor aqueous solubility of Ritonavir in formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for overcoming the poor aqueous solubility of Ritonavir in formulations. This resource is designed for researchers, scientists, and drug development professionals, providing practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

General FAQs

Q1: What makes this compound's aqueous solubility so challenging?

This compound is a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it exhibits both low solubility and low permeability.[1][2] Its poor aqueous solubility is a significant hurdle in developing oral dosage forms with adequate bioavailability.[3] The crystalline form of this compound is particularly stable, which contributes to its low dissolution rate in physiological fluids.[3] Furthermore, this compound is known to exist in different polymorphic forms, with Form II being significantly less soluble than the originally discovered Form I, which led to manufacturing and formulation challenges.[4][5][6]

Q2: What are the primary strategies to enhance the aqueous solubility of this compound?

Several advanced formulation strategies have been successfully employed to overcome the solubility challenges of this compound. These primarily include:

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in an amorphous state within a polymer matrix can significantly increase its apparent solubility and dissolution rate.[3][7]

  • Lipid-Based Formulations: Formulating this compound in lipids, surfactants, and co-solvents can improve its solubilization and absorption.[8][9] This includes Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Microemulsifying Drug Delivery Systems (SMEDDS).

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, thereby enhancing the dissolution velocity.[10][11]

  • Co-crystallization: Forming co-crystals of this compound with a suitable co-former can alter its physicochemical properties, including solubility and dissolution rate.

A logical workflow for selecting a suitable formulation strategy is outlined below.

G cluster_start Initial Assessment cluster_strategies Formulation Strategies cluster_considerations Key Considerations cluster_outcome Desired Outcome Start Poorly Soluble this compound (BCS Class IV) ASD Amorphous Solid Dispersions (ASDs) Start->ASD Select Strategy Based On: - Desired dose load - Stability requirements - Manufacturing capabilities Lipid Lipid-Based Formulations (e.g., SMEDDS) Start->Lipid Select Strategy Based On: - Desired dose load - Stability requirements - Manufacturing capabilities Nano Nanosuspensions Start->Nano Select Strategy Based On: - Desired dose load - Stability requirements - Manufacturing capabilities CoCrystal Co-Crystallization Start->CoCrystal Select Strategy Based On: - Desired dose load - Stability requirements - Manufacturing capabilities ASD_Consider Polymer selection Drug-polymer miscibility Physical stability (recrystallization) ASD->ASD_Consider Lipid_Consider Lipid/surfactant screening Phase behavior In vivo lipolysis Lipid->Lipid_Consider Nano_Consider Physical stability (aggregation) Sterilization (if applicable) Scale-up Nano->Nano_Consider CoCrystal_Consider Co-former selection Stoichiometry Polymorphism of co-crystals CoCrystal->CoCrystal_Consider Outcome Enhanced Aqueous Solubility & Bioavailability ASD_Consider->Outcome Lipid_Consider->Outcome Nano_Consider->Outcome CoCrystal_Consider->Outcome G cluster_prep ASD Preparation cluster_char Characterization Start This compound + Polymer Dissolve Dissolve in a common solvent (e.g., Ethanol) Start->Dissolve Mix Mix solutions Dissolve->Mix Evaporate Solvent Evaporation (e.g., Rotary Evaporator) Mix->Evaporate Dry Vacuum Drying Evaporate->Dry Size Pulverize & Sieve Dry->Size Final_ASD This compound ASD Powder Size->Final_ASD DSC DSC (Confirm amorphous state) Final_ASD->DSC Analyze PXRD PXRD (Verify amorphous nature) Final_ASD->PXRD Analyze FTIR FTIR (Check drug-polymer interactions) Final_ASD->FTIR Analyze Dissolution In Vitro Dissolution (Assess release profile) Final_ASD->Dissolution Analyze G cluster_formulation Lipid-Based Formulation (Capsule) cluster_gi Gastrointestinal Tract cluster_absorption Absorption Capsule This compound dissolved in Oil + Surfactant + Co-solvent Dispersion Dispersion in GI fluids Capsule->Dispersion Ingestion Emulsion Formation of Micro/Nano-emulsion (Large Surface Area) Dispersion->Emulsion Self-emulsification Lipolysis Lipolysis by Pancreatic Lipase Emulsion->Lipolysis Micelles Drug incorporated into Mixed Micelles Lipolysis->Micelles Absorption Absorption across Enterocytes Micelles->Absorption Outcome Increased Bioavailability Absorption->Outcome

References

Technical Support Center: Managing Ritonavir-Induced Hepatotoxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and standardized protocols for studying Ritonavir (RTV)-induced hepatotoxicity in animal models.

Frequently Asked Questions (FAQs)

Q1: Why are my wild-type mice/rats not showing significant signs of hepatotoxicity after this compound administration?

A1: Standard wild-type rodent models often fail to replicate human hepatotoxicity because of interspecies differences in the pregnane X receptor (PXR). Human PXR is a key transcription factor that regulates drug-metabolizing enzymes like CYP3A4. This compound-induced liver injury is significantly potentiated by the activation of human PXR, which leads to increased CYP3A4 expression and subsequent bioactivation of this compound into reactive, toxic metabolites.[1][2] To overcome this, it is highly recommended to use PXR-humanized mouse models, which more accurately recapitulate the hepatotoxicity observed in clinical settings.[1][2]

Q2: What is the role of CYP3A4 in this compound-induced hepatotoxicity?

A2: CYP3A4 is a primary PXR target gene and plays a crucial role in metabolizing this compound.[1][2] Activation of PXR upregulates CYP3A4, which then catalyzes the bioactivation of this compound. This process generates reactive metabolites that induce oxidative and endoplasmic reticulum (ER) stress, ultimately leading to hepatocellular injury and apoptosis.[1][2][3] this compound itself is also a potent inhibitor of CYP3A4, a mechanism often utilized in combination therapies to "boost" other drugs.[1] This dual role as both a substrate and inhibitor makes its interaction with the liver complex.

Q3: What are the expected histopathological changes in the liver?

A3: In animal models exhibiting this compound-induced hepatotoxicity, common histopathological findings include massive hepatocyte degeneration, chromatin margination, disappearance of mitochondrial cristae, karyopyknosis (nuclear shrinkage), and cytoplasmic vacuolization.[3] In severe cases, you may observe areas of necrosis.[4]

Q4: What biochemical markers should I monitor?

A4: The primary biochemical markers for hepatotoxicity are serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[5][6] Elevations of these enzymes, particularly ALT, are indicative of hepatocellular damage. Other relevant markers can include alkaline phosphatase (ALP) and total bilirubin, especially to assess for cholestatic injury.[7][8] Additionally, since this compound is known to cause dyslipidemia, monitoring serum triglycerides and total cholesterol is also recommended.[9][10]

Q5: Is this compound toxicity dose-dependent?

A5: Yes, the hepatotoxicity of this compound is generally dose-dependent. Historically, full therapeutic doses (e.g., 600 mg twice daily in humans) were associated with a higher incidence of liver injury compared to the lower "booster" doses used in modern combination antiretroviral therapy.[6][9] In animal models, the dose required to induce toxicity can vary significantly based on the species, strain, and whether a PXR activator is co-administered.

Troubleshooting Guide

Problem/Observation Potential Cause(s) Recommended Action(s)
No significant elevation in ALT/AST levels. 1. Inappropriate Animal Model: Wild-type rodents have low sensitivity due to PXR differences.[1] 2. Insufficient Dose/Duration: The administered dose or treatment period may be too low to induce detectable injury.1. Switch to a genetically appropriate model, such as a PXR-humanized mouse . 2. Co-administer a known human PXR activator (e.g., rifampicin) to potentiate toxicity.[1][2] 3. Perform a dose-response study to identify an optimal dose and duration for your model.
High inter-animal variability in results. 1. Genetic Variation: Even within the same species, different strains can exhibit varied responses. 2. Inconsistent Drug Administration: Improper gavage technique or variations in vehicle/formulation can affect drug absorption.[11]1. Ensure a homogenous, inbred animal strain is used. 2. Standardize drug preparation and administration techniques. Ensure the formulation is a stable suspension or solution. 3. Increase the number of animals per group to improve statistical power.
Unexpectedly high animal mortality. 1. Acute Overdose Toxicity: The dose may be too high, causing systemic failure beyond hepatotoxicity. 2. Off-Target Effects: this compound can have cardiovascular effects or cause severe gastrointestinal distress.[12][13] 3. Vehicle Toxicity: The vehicle used for drug delivery may have its own toxicity.1. Reduce the this compound dose. Consider a dose-escalation study to find the maximum tolerated dose (MTD).[14] 2. Monitor animals closely for clinical signs of distress (e.g., weight loss, lethargy, ruffled fur) and establish clear humane endpoints.[7] 3. Run a vehicle-only control group to rule out toxicity from the delivery medium.
Histology shows minimal damage despite high ALT/AST. 1. Timing of Necropsy: Peak enzyme elevation may occur before significant morphological changes are visible. Liver injury is a dynamic process. 2. Type of Injury: The injury may be primarily metabolic or apoptotic, with subtle morphological changes that are missed by standard H&E staining.[3]1. Perform a time-course study, collecting tissues at multiple time points after dosing. 2. Use special stains (e.g., TUNEL for apoptosis) or immunohistochemistry for specific markers like cleaved caspase-3 to better characterize the mode of cell death.[3]

Experimental Protocols

Protocol 1: Potentiated this compound-Induced Hepatotoxicity in PXR-Humanized Mice

This protocol is designed to induce robust and reproducible hepatotoxicity by leveraging the essential role of human PXR activation.[1][2]

  • Animal Model: PXR-humanized (hPXR/CYP3A4) mice. Age- and weight-matched male mice are recommended.

  • Acclimatization: Allow animals to acclimate for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.

  • Grouping:

    • Group 1: Vehicle Control (e.g., 0.5% carboxymethyl cellulose)

    • Group 2: this compound (RTV) only

    • Group 3: PXR Activator (e.g., Rifampicin - RIF) only

    • Group 4: RIF + RTV

  • Drug Preparation & Administration:

    • PXR Activator Pre-treatment (Days 1-7):

      • Prepare Rifampicin (RIF) in a suitable vehicle (e.g., corn oil).

      • Administer RIF at 10 mg/kg via oral gavage (p.o.) once daily for 7 consecutive days.

    • This compound Challenge (Day 8):

      • Prepare this compound in a suitable vehicle (e.g., water with 5% ethanol and 5% Tween 80).

      • On the 8th day, 24 hours after the last RIF dose, administer a single dose of this compound at 25-50 mg/kg (p.o.).

  • Monitoring & Sample Collection:

    • Monitor animals for clinical signs of toxicity (weight loss, behavioral changes) daily.

    • At 24 hours post-Ritonavir administration, anesthetize animals.

    • Collect blood via cardiac puncture for serum separation. Analyze for ALT, AST, ALP, and bilirubin.

    • Perform necropsy and collect the liver. A portion should be fixed in 10% neutral buffered formalin for histology (H&E staining), and the remaining tissue should be snap-frozen in liquid nitrogen for molecular or biochemical analysis (e.g., oxidative stress markers, gene expression).

Data Presentation

Table 1: Representative Biochemical Changes in Animal Models
ParameterControl Group (Vehicle)This compound-Treated GroupFold Change (Approx.)Reference(s)
ALT (U/L) 30 - 50250 - 500+5x - 10x+[5][7]
AST (U/L) 80 - 120400 - 800+4x - 8x+[5][7]
Total Bilirubin (mg/dL) ~0.10.5 - 1.05x - 10x[7]
Triglycerides (mg/dL) 50 - 100150 - 3002x - 3x[9][10]
Note: Values are illustrative and can vary significantly based on the animal model, dose, and experimental conditions. Data represents expected trends in a model where hepatotoxicity is successfully induced.
Table 2: Semi-Quantitative Histopathology Scoring System

A scoring system can be used to quantify liver damage observed in H&E-stained sections.

ScoreDescription of Hepatocellular Necrosis/Degeneration
0 None; normal liver architecture.
1 (Mild) Single-cell necrosis or small focal areas of degeneration.
2 (Moderate) Multiple focal areas of necrosis; some loss of normal architecture.
3 (Severe) Widespread, confluent necrosis and significant disruption of liver architecture.
Adapted from general toxicology scoring systems.[4][12]

Visualizations

Signaling Pathways and Experimental Workflows

Ritonavir_Hepatotoxicity_Pathway cluster_PXR PXR Activation cluster_CYP3A4 CYP3A4 Upregulation & RTV Metabolism cluster_Stress Cellular Stress Response cluster_Apoptosis Hepatocellular Injury PXR_Activator PXR Activator (e.g., Rifampicin) PXR Human PXR PXR_Activator->PXR Activates CYP3A4 CYP3A4 Gene Expression ↑ PXR->CYP3A4 Upregulates RTV This compound Metabolites Reactive Metabolites RTV->Metabolites Metabolized by CYP3A4 ER_Stress ER Stress Metabolites->ER_Stress Oxidative_Stress Oxidative Stress (ROS ↑) Metabolites->Oxidative_Stress Mitochondria Mitochondrial Dysfunction ER_Stress->Mitochondria Oxidative_Stress->Mitochondria Caspase Caspase Activation (e.g., Caspase-3) Mitochondria->Caspase Apoptosis Hepatocyte Apoptosis & Necrosis Caspase->Apoptosis

Caption: Signaling pathway of PXR-potentiated this compound hepatotoxicity.

Experimental_Workflow cluster_analysis Endpoints Acclimatization 1. Animal Acclimatization (hPXR Mice, 1 week) Grouping 2. Randomization into Treatment Groups Acclimatization->Grouping Pretreatment 3. Pre-treatment Phase (PXR Activator or Vehicle, p.o.) Days 1-7 Grouping->Pretreatment Challenge 4. RTV Challenge (this compound or Vehicle, p.o.) Day 8 Pretreatment->Challenge Monitoring 5. Clinical Monitoring (Daily) Challenge->Monitoring Termination 6. Euthanasia & Sample Collection (24h post-RTV) Challenge->Termination Biochemistry Serum Biochemistry (ALT, AST) Termination->Biochemistry Histology Liver Histopathology (H&E, Special Stains) Termination->Histology Molecular Molecular Analysis (Gene Expression, etc.) Termination->Molecular Analysis 7. Data Analysis Biochemistry->Analysis Histology->Analysis Molecular->Analysis

Caption: Experimental workflow for inducing this compound hepatotoxicity.

Troubleshooting_Flowchart Start Start: Experiment Shows No Hepatotoxicity CheckModel Is the model PXR-humanized? Start->CheckModel UseHumanized Action: Switch to hPXR mouse model. CheckModel->UseHumanized No CheckActivator Was a PXR activator (e.g., RIF) used? CheckModel->CheckActivator Yes UseHumanized->CheckActivator AddActivator Action: Add PXR activator pre-treatment step. CheckActivator->AddActivator No CheckDose Is the RTV dose and duration adequate? CheckActivator->CheckDose Yes AddActivator->CheckDose IncreaseDose Action: Perform dose- response/time-course study. CheckDose->IncreaseDose No ReviewProtocol Review other parameters: - Formulation - Administration - Strain variability CheckDose->ReviewProtocol Yes Success Problem Resolved IncreaseDose->Success ReviewProtocol->Success

Caption: Troubleshooting flowchart for absent hepatotoxicity.

References

Optimizing Ritonavir dosage to minimize off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted guidance on the use of Ritonavir in experimental settings, with a focus on optimizing dosage to mitigate its well-documented off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound, and how does this relate to its off-target effects? A1: this compound was initially developed as an inhibitor of the HIV-1 protease, an enzyme crucial for viral maturation.[1] Its primary mechanism involves binding to the active site of this enzyme, preventing the cleavage of viral polyproteins and resulting in the production of non-infectious viral particles.[1] However, this compound is also a potent, mechanism-based inactivator of the human cytochrome P450 3A4 (CYP3A4) enzyme.[2][3] This "off-target" inhibition is so strong that this compound is now rarely used for its own antiviral activity but rather as a pharmacokinetic "booster" to increase the concentration of other drugs metabolized by CYP3A4.[1][2] This potent CYP3A4 inhibition is the source of most of its clinically significant drug-drug interactions.[4]

Q2: Beyond CYP3A4 inhibition, what are other significant off-target effects of this compound observed in experimental models? A2: In addition to its profound effect on CYP3A4, this compound has been documented to cause several other off-target effects in preclinical and in vitro models, including:

  • Induction of Insulin Resistance: Full-dose this compound can acutely induce insulin resistance, primarily by inhibiting the glucose transporter GLUT4.[5][6]

  • Hyperlipidemia: this compound use is associated with elevated plasma triglycerides.[7][8] This is thought to be caused by a decrease in the clearance of very low-density lipoprotein (VLDL) triglycerides, mediated by the inhibition of lipoprotein lipase.[9][10]

  • Modulation of PI3K/Akt Signaling: It has been shown to inhibit the phosphorylation of Akt, a key kinase involved in cell survival and proliferation.[11]

  • Altered Platelet Function: this compound can dysregulate platelet function by increasing ADP-stimulated platelet aggregation and inhibiting platelet spreading, potentially through effects on thromboxane synthesis.[12]

Q3: What is a recommended starting concentration for this compound in in vitro cell culture experiments? A3: The optimal concentration is highly dependent on the specific cell line and the experimental endpoint. For its role as a CYP3A4 inhibitor, the IC50 is approximately 0.05 µM.[13] For studies investigating its potential as an anti-cancer agent, concentrations have ranged from 1 to 100 µM.[14] It is crucial to perform a dose-response experiment to determine the lowest effective concentration for the desired on-target effect while minimizing off-target cytotoxicity or pathway modulation in your specific experimental system.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity in Cell Lines
Potential CauseRecommended Troubleshooting Steps
Off-target pathway inhibition This compound can inhibit pro-survival pathways like PI3K/Akt.[11] Action: Perform a dose-response curve to determine the CC50 (50% cytotoxic concentration). Use the lowest concentration that achieves your primary experimental goal. Include an alternative protease inhibitor control to see if the effect is specific to this compound.[11]
This compound precipitation in media At higher concentrations, this compound may precipitate out of the culture medium, leading to inconsistent results and potential physical stress on cells. Action: Visually inspect the media for any precipitate. If observed, consider using a lower concentration range or preparing a fresh stock solution in an appropriate solvent like DMSO. Always include a vehicle-only control.[11]
Assay Interference The chemical properties of this compound may interfere with certain viability assays (e.g., those based on reductase activity like MTT). Action: Run a control with this compound in cell-free media to check for direct chemical reduction of the assay substrate. Consider using an orthogonal assay based on a different principle (e.g., ATP measurement like CellTiter-Glo®, or membrane integrity like LDH or trypan blue exclusion).
Issue 2: Managing Drug-Drug Interactions (DDIs) in Co-treatments
Potential CauseRecommended Troubleshooting Steps
CYP3A4-mediated metabolism of co-administered compound This compound is a strong CYP3A4 inhibitor and will increase the plasma concentration of any co-administered drug that is a CYP3A4 substrate.[4][15] This can lead to unexpected toxicity from the second compound.
Action 1 (In Vitro): If using a co-treatment, determine if the second compound is a known CYP3A4 substrate. If so, you may need to significantly lower its concentration compared to when it is used alone.
Action 2 (In Vivo): For preclinical animal studies, this interaction is critical. Management strategies include temporarily pausing the co-medication, reducing the dose of the co-medication, or selecting an alternative compound that is not metabolized by CYP3A4.[4][16]
Induction of other metabolic enzymes While known as an inhibitor, this compound can also induce other drug-metabolizing enzymes, though this is less clinically relevant during short treatment courses.[4] Action: Be aware of this possibility in long-term studies. If you observe a decreasing effect of a co-administered drug over time, consider if enzyme induction might be playing a role.

Data Presentation: this compound Potency and Dosage

Table 1: In Vitro Potency of this compound Against CYP3A4

ParameterValueEnzyme SourceSubstrateReference
IC50 0.05 µMRecombinant CYP3A4Midazolam[13]
K_I 0.59 µMRecombinant CYP3A4-[13]
k_inact 0.53 min⁻¹Recombinant CYP3A4-[13]

Table 2: Example Dosages Used in Preclinical/Clinical Research

ContextDosageSpecies/ModelObserved EffectReference(s)
Antiretroviral (Sole Agent) 600 mg twice dailyHumanMaintenance dose for HIV treatment[17]
Pharmacokinetic Booster 100-200 mg once or twice dailyHumanStandard boosting dose[18]
Insulin Resistance Study Single 800 mg doseHuman (healthy)15% reduction in insulin-mediated glucose disposal[6][19]
Hyperlipidemia Study 35 mg/kg/day for 2 weeksAPOE*3-Leiden mice2-fold increase in fasting plasma triglycerides[10]
Anti-tumor Study (In Vivo) 30-40 mg/kg/dayMouse xenograft modelsInhibition of tumor growth[14]

Experimental Protocols

Protocol 1: In Vitro CYP3A4 Inactivation Assay

Objective: To determine the time- and concentration-dependent inactivation of CYP3A4 by this compound in human liver microsomes.

Materials:

  • Human Liver Microsomes (HLM)

  • This compound

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • CYP3A4 probe substrate (e.g., Midazolam or Testosterone)

  • Potassium Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN) with internal standard for quenching

  • 96-well plates

  • LC-MS/MS system for analysis

Methodology:

  • Pre-incubation Step: Prepare a master mix containing HLM (e.g., 0.5-1 mg/mL protein) and various concentrations of this compound (and a vehicle control) in phosphate buffer.

  • Initiate the pre-incubation by adding the NADPH regenerating system. Incubate at 37°C.

  • At specified time points (e.g., 0, 2, 5, 10, 20, 30 minutes), aliquot a small volume of the pre-incubation mixture into a second 96-well plate.

  • Activity Assessment Step: The second plate contains the CYP3A4 probe substrate (e.g., Midazolam) and additional NADPH. The aliquot from the pre-incubation step should be diluted significantly (e.g., 1:100) to minimize competitive inhibition from any remaining this compound.[13]

  • Allow the substrate metabolism reaction to proceed for a short, fixed time (e.g., 3-5 minutes) at 37°C.

  • Quenching and Analysis: Stop the reaction by adding an equal volume of cold ACN containing an appropriate internal standard (e.g., deuterated metabolite).

  • Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.

  • Quantify the formation of the metabolite (e.g., 1'-hydroxymidazolam) using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the remaining CYP3A4 activity (%) versus the pre-incubation time for each this compound concentration. The negative slope of this line gives the observed inactivation rate (k_obs). The K_I and k_inact can be determined by non-linear regression analysis of a plot of k_obs versus inhibitor concentration.

Protocol 2: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on a specific cell line and calculate the CC50 value.

Materials:

  • Target cell line (e.g., HepG2, Vero E6)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[20]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells for "cells + vehicle (DMSO)" and "media only (blank)" controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Reading: Read the absorbance at a wavelength of ~570 nm (with a reference wavelength of ~630 nm) using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Normalize the data to the vehicle control wells (set as 100% viability). Plot the percentage of cell viability versus the log of this compound concentration and use non-linear regression (e.g., log(inhibitor) vs. normalized response -- Variable slope) to calculate the CC50 value.

Mandatory Visualizations

Ritonavir_Troubleshooting_Workflow start Start: Experiment with this compound q1 Are you observing unexpected results or high variability? start->q1 sub_cytotoxicity Is the issue unexpected cell death or low viability? q1->sub_cytotoxicity Yes end_ok Results as Expected: Proceed with analysis q1->end_ok No sub_efficacy Is the issue altered efficacy of a co-administered compound? sub_cytotoxicity->sub_efficacy No cause_pathway Potential Cause: Off-target pathway inhibition (e.g., PI3K/Akt) sub_cytotoxicity->cause_pathway Yes cause_ddi Potential Cause: CYP3A4 Inhibition is increasing co-drug concentration and toxicity sub_efficacy->cause_ddi Yes cause_precipitate Potential Cause: This compound precipitation in media cause_pathway->cause_precipitate sol_dose_response Solution: 1. Perform dose-response (CC50). 2. Use lowest effective dose. 3. Include orthogonal viability assay. cause_pathway->sol_dose_response sol_solubility Solution: 1. Visually inspect media. 2. Prepare fresh stock. 3. Check solubility limits. cause_precipitate->sol_solubility sol_ddi_manage Solution: 1. Check if co-drug is CYP3A4 substrate. 2. Lower co-drug concentration. 3. Run co-drug alone as control. cause_ddi->sol_ddi_manage end_resolve Issue Resolved: Re-run experiment with optimized protocol sol_dose_response->end_resolve sol_solubility->end_resolve sol_ddi_manage->end_resolve

Caption: Troubleshooting workflow for common this compound experimental issues.

CYP3A4_Inhibition_Mechanism This compound's Mechanism-Based Inhibition of CYP3A4 cluster_CYP3A4 CYP3A4 Enzyme Cycle CYP3A4_Fe3 CYP3A4 (Fe³⁺) Resting State Complex Enzyme-Substrate Complex CYP3A4_Fe3->Complex This compound This compound (Substrate/Inhibitor) This compound->Complex Metabolism Metabolic Activation (NADPH-dependent) Complex->Metabolism Reactive_Intermediate Reactive Metabolite [this compound-M*] Metabolism->Reactive_Intermediate Covalent_Bond Covalent Adduct Formation Reactive_Intermediate->Covalent_Bond Inactivated_CYP3A4 Inactivated CYP3A4 (Irreversibly Bound) Covalent_Bond->Inactivated_CYP3A4 Blocked Metabolism Blocked Inactivated_CYP3A4->Blocked Drug Other CYP3A4 Substrate Drugs (e.g., Statins, other PIs) Drug->CYP3A4_Fe3 Normal Metabolism Drug->Blocked Increased_Levels Increased Plasma Levels of Substrate Drug Blocked->Increased_Levels

Caption: Mechanism of irreversible CYP3A4 inactivation by this compound.

Dose_Optimization_Workflow In Vitro Dose Optimization Workflow start Define On-Target Assay Endpoint step1 Step 1: Broad Dose-Response (e.g., 0.01 µM to 100 µM) start->step1 step2 Step 2: Determine Potency & Toxicity Calculate EC50 for on-target effect Calculate CC50 for cytotoxicity step1->step2 q1 Is there a therapeutic window? (CC50 > 10 x EC50) step2->q1 step3 Step 3: Select Optimal Concentration Range Choose concentrations at or slightly above EC50 and well below CC50 q1->step3 Yes end_fail No Suitable Window: Consider alternative compound q1->end_fail No step4 Step 4: Confirm Off-Target Effects Assess key off-target markers at selected concentrations (e.g., p-Akt levels) step3->step4 end_success Optimized Dose Identified step4->end_success

Caption: Workflow for optimizing this compound concentration in vitro.

References

Technical Support Center: Troubleshooting Ritonavir Instability in Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ritonavir. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the long-term storage and stability of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experiments.

Frequently Asked Questions (FAQs)

Issue 1: Physical Instability and Appearance Changes

Q1: My this compound capsules are clumping together during storage. What is causing this?

A1: Clumping of this compound capsules is often due to exposure to elevated temperatures. The capsule shell, typically a soft gelatin, can melt or soften at temperatures above the recommended storage conditions, causing them to stick together.[1][2] It is crucial to maintain the recommended storage temperature to prevent this physical instability.

Q2: I've observed a change in the color/clarity of my this compound solution upon storage. What could be the reason?

A2: A change in the color or clarity of a this compound solution can indicate chemical degradation. This compound is susceptible to degradation under hydrolytic (acidic, basic, neutral) and oxidative conditions, which can lead to the formation of colored degradants.[3][4] It is recommended to perform analytical testing, such as HPLC, to identify any degradation products.

Q3: The this compound powder seems to have a different crystalline structure upon re-examination. What is happening?

A3: this compound is known to exhibit polymorphism, meaning it can exist in different crystalline forms.[5][6] The appearance of a new crystalline form, such as the more stable and less soluble Form II, can occur over time, especially if the initial form (Form I) was metastable.[6][7] This transformation can significantly impact the drug's solubility and bioavailability.[5] Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can be used to identify the polymorphic form.

Issue 2: Chemical Degradation and Impurity Profiling

Q4: I am seeing unexpected peaks in my HPLC chromatogram after long-term storage of this compound. What are these?

A4: Unexpected peaks in your HPLC chromatogram are likely degradation products. This compound degrades under hydrolytic (acidic and alkaline) and oxidative stress conditions.[4][8] Common degradation pathways involve cleavage of the carbamate and thiazole moieties.[4] LC-MS/MS is a powerful technique to identify the structure of these unknown degradation products.[3][9]

Q5: My this compound sample is showing a decrease in potency over time, even when stored at the recommended temperature. Why is this happening?

A5: A decrease in potency, even under recommended storage conditions, can be due to slow chemical degradation or physical changes. Factors such as humidity and exposure to atmospheric oxygen can contribute to degradation over extended periods.[10] Additionally, if dealing with an amorphous solid dispersion, phase separation of the drug from the polymer can occur, which may affect its dissolution and apparent potency.[11] It is advisable to review the packaging to ensure it provides adequate protection against moisture and air.

Issue 3: Analytical Method Troubleshooting

Q6: I am having trouble separating this compound from its degradation products using my current HPLC method. What can I do?

A6: If you are experiencing co-elution of this compound and its degradation products, you may need to optimize your HPLC method. Several stability-indicating HPLC methods have been developed for this compound.[12][13][14] Key parameters to adjust include the mobile phase composition (e.g., ratio of organic solvent to buffer), the pH of the aqueous phase, the column type (C8 or C18 are common), and the gradient elution profile.[12][15]

Q7: How can I confirm the identity of the degradation products I am observing?

A7: Mass spectrometry, particularly LC-MS/MS, is the most definitive technique for characterizing degradation products.[3][9] By analyzing the fragmentation patterns of the parent drug and the unknown peaks, you can propose and confirm the structures of the degradants.

Data Presentation: Summary of this compound Stability

The following tables summarize key quantitative data related to this compound's stability under various conditions.

Table 1: Summary of this compound Degradation under Forced Conditions

Stress ConditionObservationsDegradation Products Formed
Acidic Hydrolysis Significant degradationMultiple degradation products observed[4][8]
Alkaline Hydrolysis Significant degradationMultiple degradation products observed[4][8]
Neutral Hydrolysis Degradation observedSeveral degradation products formed[4]
**Oxidative (e.g., H₂O₂) **Degradation observedFormation of oxidative degradation products[3][9]
Thermal Generally stableMinimal to no degradation[4][9]
Photolytic Generally stableMinimal to no degradation[4][9]

Table 2: Recommended Long-Term Storage Conditions for this compound Formulations

Formulation TypeRecommended TemperatureAdditional Considerations
Capsules 2°C to 8°C (Refrigerated)[1]Can be kept at ≤ 25°C for up to 2 months.[1]
Tablets (e.g., Paxlovid) 20°C to 25°C (Controlled Room Temperature)[16][17][18]Excursions permitted between 15°C to 30°C.[16][17]
Amorphous Solid Dispersions Dependent on formulationMonitor for recrystallization and phase separation.[11]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for a stability-indicating HPLC method. Optimization may be required based on the specific instrumentation and degradation products.

  • Chromatographic System: A High-Performance Liquid Chromatograph equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12][13]

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.05 M phosphoric acid or 0.1% orthophosphoric acid, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).[12][13]

  • Flow Rate: 1.0 mL/min.[12][13]

  • Detection Wavelength: 239 nm or 240 nm.[19][20]

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., methanol or mobile phase) to a known concentration.

  • Procedure: a. Equilibrate the column with the initial mobile phase composition for at least 30 minutes. b. Inject the sample and run the gradient program. c. Monitor the chromatogram for the this compound peak and any degradation product peaks. d. Quantify the amount of this compound and degradation products by comparing their peak areas to those of a reference standard.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways.

  • Acid Hydrolysis: Dissolve this compound in 0.1N HCl and heat at 60-80°C for a specified time (e.g., 1-6 hours).[14][19] Neutralize the solution before injection into the HPLC.

  • Alkaline Hydrolysis: Dissolve this compound in 0.1N NaOH and heat at 60-80°C for a specified time (e.g., 1-6 hours).[14][19] Neutralize the solution before injection.

  • Oxidative Degradation: Dissolve this compound in a solution of hydrogen peroxide (e.g., 3-30%) and keep at room temperature for a specified time.

  • Thermal Degradation: Store solid this compound in an oven at a high temperature (e.g., 60-100°C) for an extended period (e.g., 24 hours).[10][19]

  • Photodegradation: Expose a solution or solid sample of this compound to UV light (e.g., in a photostability chamber) for a defined duration.[14]

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method (as described in Protocol 1) to assess the extent of degradation and the profile of degradation products.

Mandatory Visualizations

cluster_conditions Stress Conditions This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products Degradation Acid_Hydrolysis Acidic Hydrolysis Acid_Hydrolysis->Degradation_Products Alkaline_Hydrolysis Alkaline Hydrolysis Alkaline_Hydrolysis->Degradation_Products Oxidation Oxidation Oxidation->Degradation_Products

Caption: Chemical degradation pathways of this compound under various stress conditions.

Start Start: This compound Sample (Long-Term Storage) Visual_Inspection Visual Inspection (Color, Clumping, etc.) Start->Visual_Inspection Analytical_Testing Analytical Testing (HPLC, XRPD, etc.) Visual_Inspection->Analytical_Testing Data_Analysis Data Analysis (Potency, Impurities, Polymorph) Analytical_Testing->Data_Analysis Compare_Spec Compare to Specifications Data_Analysis->Compare_Spec Pass Pass: Stable Compare_Spec->Pass Within Limits Fail Fail: Investigate Root Cause Compare_Spec->Fail Out of Spec End End Pass->End Fail->End

Caption: Experimental workflow for a long-term stability study of this compound.

Issue Observed Instability in This compound Sample Is_Physical Is the issue physical? (e.g., clumping, color change) Issue->Is_Physical Is_Chemical Is the issue chemical? (e.g., new peaks in HPLC) Is_Physical->Is_Chemical No Check_Temp Action: Check storage temperature and humidity Is_Physical->Check_Temp Yes Is_Polymorphic Is it a polymorphic issue? (e.g., changed solubility) Is_Chemical->Is_Polymorphic No Run_HPLC Action: Run stability- indicating HPLC/LC-MS Is_Chemical->Run_HPLC Yes Run_XRPD Action: Perform XRPD/DSC to identify polymorph Is_Polymorphic->Run_XRPD Yes

Caption: Troubleshooting decision tree for this compound instability issues.

References

Technical Support Center: Mitigating Ritonavir's Gastrointestinal Side Effects in Research Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the gastrointestinal (GI) side effects of Ritonavir in experimental settings. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common gastrointestinal side effects observed with this compound in research studies?

A1: The most frequently reported gastrointestinal side effects associated with this compound, both alone and in combination with other antiretrovirals, are nausea, vomiting, diarrhea, and abdominal pain.[1][2] These symptoms can be bothersome and may impact the quality of life and adherence to treatment in clinical studies.

Q2: What are the primary strategies to minimize this compound-induced gastrointestinal side effects in study participants?

A2: Several strategies can be employed to mitigate the gastrointestinal side effects of this compound in a research setting. These include:

  • Dose Titration: A gradual dose escalation at the initiation of treatment can help reduce the incidence and severity of GI side effects.[1]

  • Formulation Selection: The tablet formulation of lopinavir/ritonavir has been associated with better gastrointestinal tolerability compared to the soft-gel capsule formulation.[3][4]

  • Administration with Food: Taking this compound with meals can improve its tolerability.[5]

  • Management of Drug-Drug Interactions: this compound is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which can lead to interactions with other medications and potentially exacerbate side effects. Careful review and management of concomitant medications are crucial.[1][6]

Q3: Is there a difference in the incidence of gastrointestinal side effects between the tablet and soft-gel capsule formulations of lopinavir/ritonavir?

A3: Yes, studies have shown a difference in the gastrointestinal tolerability between the lopinavir/ritonavir (LPV/r) tablet and soft-gel capsule (SGC) formulations. A survey of patients who switched from the SGC to the tablet formulation reported a reduction in diarrhea and other GI side effects like bloating and stomach pain.[3] Specifically, 55% of patients taking the tablet reported rare or no diarrhea compared to 15% of those taking the SGC.[4]

Q4: How does food intake affect the gastrointestinal side effects of this compound?

A4: Administering this compound with food is generally recommended to improve gastrointestinal tolerability.[5] While food can influence the bioavailability of this compound, taking it with a meal can help reduce the incidence of nausea and vomiting.

Troubleshooting Guides

Managing Persistent Diarrhea in a Study Subject
  • Confirm Onset and Severity: Determine when the diarrhea began in relation to the initiation of this compound treatment and assess its severity (e.g., frequency, consistency, impact on daily activities). Diarrhea associated with lopinavir/ritonavir typically starts within the first 8 weeks of treatment.[7]

  • Review Concomitant Medications: Analyze the subject's complete medication list for any drugs that could potentially interact with this compound and contribute to gastrointestinal side effects.

  • Dietary Assessment: Evaluate the subject's diet for any foods that may be exacerbating the diarrhea.

  • Consider Formulation: If the subject is on the lopinavir/ritonavir soft-gel capsule formulation, discuss with the principal investigator the possibility of switching to the tablet formulation, which has been shown to have better GI tolerability.[3][4]

  • Symptomatic Relief: If appropriate for the study protocol, consider the use of antidiarrheal medications.

  • Dose Adjustment/Interruption: As a last resort, and in consultation with the study's medical monitor, a temporary dose reduction or interruption of this compound may be necessary.

Investigating Unexpectedly High Incidence of Nausea and Vomiting in a Study Cohort
  • Protocol Adherence Review: Verify that the study protocol regarding this compound administration (e.g., with or without food, dose titration schedule) is being consistently followed by all participants.

  • Batch and Formulation Verification: Confirm the formulation (tablet vs. soft-gel capsule) and batch numbers of the this compound being used to rule out any manufacturing inconsistencies.

  • Co-medication Analysis: Conduct a thorough review of all concomitant medications being taken by the study cohort to identify any potential drug-drug interactions that could be increasing this compound exposure or causing additive GI toxicity.

  • Pharmacokinetic Sub-study: If feasible, consider a pharmacokinetic sub-study to assess for unexpectedly high plasma concentrations of this compound in the affected participants.

  • Subject-reported Outcomes: Utilize a standardized questionnaire, such as the Gastrointestinal Symptom Rating Scale (GSRS), to systematically collect data on the severity and nature of the GI symptoms.

Quantitative Data

Table 1: Incidence of Diarrhea with Lopinavir/Ritonavir (LPV/r) Formulations

Study/AnalysisLPV/r FormulationIncidence of DiarrheaNotes
Meta-analysis of 3 trials (n=1469)Tablet15.5% (moderate/severe) over 48 weeksDiarrhea typically started in the first 8 weeks.[7]
Survey of patients switching formulationsSoft-Gel Capsule85% reported some level of diarrhea-
Tablet45% reported some level of diarrhea55% reported rare or no diarrhea.[4]

Table 2: Recommended Dose Titration Schedule for this compound to Minimize Gastrointestinal Side Effects

Time IntervalDose
Initial Dose300 mg twice daily
Every 2-3 daysIncrease by 100 mg twice daily
Maintenance Dose600 mg twice daily

This dose titration schedule may help reduce treatment-emergent adverse events.

Experimental Protocols

Protocol: Assessment of Gastrointestinal Tolerability using the Gastrointestinal Symptom Rating Scale (GSRS)

Objective: To quantitatively assess the severity of gastrointestinal symptoms in study participants receiving this compound.

Materials:

  • Gastrointestinal Symptom Rating Scale (GSRS) questionnaire. The GSRS is a 15-item questionnaire that assesses symptoms on a 7-point Likert scale.[8]

  • Quiet, private space for the participant to complete the questionnaire.

Procedure:

  • Informed Consent: Ensure the participant has provided informed consent for the study and understands the purpose of the questionnaire.

  • Instructions: Provide the participant with the GSRS questionnaire and explain that it asks about gastrointestinal symptoms they may have experienced over the past week.

  • Administration: Allow the participant to complete the self-administered questionnaire. Ensure they have a clear understanding of each question. The GSRS includes items related to abdominal pain, heartburn, acid reflux, bloating, and diarrhea.

  • Scoring: Score the questionnaire according to the official GSRS scoring guide. The scale is divided into five symptom clusters: reflux, abdominal pain, indigestion, diarrhea, and constipation.

  • Data Analysis: Analyze the scores to compare symptom severity between different treatment arms or over time.

Protocol: Charcoal Meal Test for Assessing Gastrointestinal Motility in a Murine Model

Objective: To evaluate the effect of this compound on gastrointestinal transit time in mice.

Materials:

  • This compound solution or suspension for oral gavage.

  • Charcoal meal (e.g., 5% activated charcoal in 10% gum acacia).

  • Oral gavage needles.

  • Dissection tools.

  • Ruler.

Procedure:

  • Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.

  • Fasting: Fast the mice for a predetermined period (e.g., 4-6 hours) before the experiment, with free access to water.

  • This compound Administration: Administer this compound or vehicle control to the mice via oral gavage at a predetermined dose and volume.

  • Charcoal Meal Administration: After a specified time following this compound administration (e.g., 30-60 minutes), administer the charcoal meal via oral gavage.

  • Euthanasia and Dissection: At a fixed time point after the charcoal meal administration (e.g., 20-30 minutes), euthanize the mice by an approved method.

  • Measurement of Transit: Carefully dissect the abdomen and expose the small intestine from the pyloric sphincter to the cecum.

  • Data Collection: Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pyloric sphincter.

  • Calculation: Calculate the gastrointestinal transit as a percentage: (Distance traveled by charcoal / Total length of small intestine) x 100.

  • Statistical Analysis: Compare the gastrointestinal transit between the this compound-treated and control groups using appropriate statistical tests.

Signaling Pathways and Experimental Workflows

This compound-Induced Endoplasmic Reticulum (ER) Stress and Apoptosis in Intestinal Epithelial Cells

This compound has been shown to induce endoplasmic reticulum (ER) stress in intestinal epithelial cells, which can lead to apoptosis and disrupt the integrity of the intestinal barrier, contributing to gastrointestinal side effects.

Ritonavir_ER_Stress_Apoptosis This compound This compound ER_Stress Endoplasmic Reticulum (ER) Stress This compound->ER_Stress Induces UPR Unfolded Protein Response (UPR) Activation ER_Stress->UPR PERK PERK Pathway UPR->PERK IRE1 IRE1α Pathway UPR->IRE1 ATF6 ATF6 Pathway UPR->ATF6 CHOP CHOP Expression PERK->CHOP IRE1->CHOP ATF6->CHOP Apoptosis Apoptosis of Intestinal Epithelial Cells CHOP->Apoptosis Promotes Barrier_Dysfunction Intestinal Barrier Dysfunction (Increased Permeability) Apoptosis->Barrier_Dysfunction GI_Side_Effects Gastrointestinal Side Effects (e.g., Diarrhea) Barrier_Dysfunction->GI_Side_Effects Contributes to LPVr_Formulation_Trial Screening Participant Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (GSRS, Demographics, etc.) Screening->Baseline Randomization Randomization ArmA Arm A: LPV/r Soft-Gel Capsule Randomization->ArmA ArmB Arm B: LPV/r Tablet Randomization->ArmB Treatment Treatment Period (e.g., 48 weeks) ArmA->Treatment ArmB->Treatment Baseline->Randomization FollowUp Follow-up Visits (e.g., Weeks 4, 8, 12, 24, 48) Treatment->FollowUp GSRS_Admin GSRS Administration at each follow-up FollowUp->GSRS_Admin AE_Monitoring Adverse Event Monitoring (Focus on GI events) FollowUp->AE_Monitoring Data_Analysis Data Analysis: Comparison of GSRS scores and AE incidence GSRS_Admin->Data_Analysis AE_Monitoring->Data_Analysis Conclusion Conclusion on Comparative GI Tolerability Data_Analysis->Conclusion

References

Improving the oral bioavailability of Ritonavir in experimental formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of experimental Ritonavir formulations with enhanced oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: Why is improving the oral bioavailability of this compound a focus of formulation development?

This compound is classified as a Biopharmaceutical Classification System (BCS) Class II or IV drug, characterized by low aqueous solubility and high permeability (or in some cases, poor solubility and poor permeability).[1][2] Its low solubility in biological fluids is a major obstacle, leading to a poor dissolution rate after oral administration and consequently, variable and low bioavailability.[3][4][5] Enhancing its solubility and dissolution is crucial for improving its therapeutic efficacy.[3]

Q2: What are the primary formulation strategies to enhance this compound's oral bioavailability?

Several techniques are employed to overcome the solubility challenges of this compound. The most common and promising approaches include:

  • Solid Dispersions: Dispersing this compound in an inert carrier matrix at a solid state, often in an amorphous form, significantly increases the surface area and wettability, leading to enhanced dissolution rates.[1][3] Common carriers include polymers like Polyvinyl Pyrrolidone (PVP) K-30, Gelucire, PEGs, and HPMC.[1][3][4][6]

  • Nanoformulations: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, which enhances saturation solubility and dissolution velocity.[7][8] This includes nanosuspensions and solid lipid nanoparticles (SLNs).[7][9][10]

  • Lipid-Based Formulations: Formulations such as Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve the solubility and absorption of lipophilic drugs like this compound.[11]

  • Co-crystallization: This technique involves forming a crystalline structure composed of this compound and a co-former (like citric acid or adipic acid). This new solid form can have significantly improved solubility and dissolution properties compared to the drug alone.

Q3: How does this compound itself act as a pharmacokinetic enhancer or "booster"?

This compound is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme and the P-glycoprotein (P-gp) efflux pump, both of which are heavily involved in drug metabolism and transport in the liver and intestines.[12][13][14] By inhibiting CYP3A4, this compound slows the metabolism of other co-administered drugs (like other protease inhibitors), increasing their plasma concentration and prolonging their half-life.[12][15] Inhibiting the P-gp pump reduces the efflux of drugs from intestinal cells back into the gut lumen, further increasing their absorption.[13][14] This "boosting" effect allows for lower doses of the primary drug, reducing toxicity while maintaining therapeutic efficacy.[12]

Troubleshooting Guides

Q4: My solid dispersion formulation isn't showing the expected improvement in dissolution rate. What are potential causes?

  • Incorrect Polymer/Carrier Selection: The chosen polymer may not be optimal for this compound. The carrier should be hydrophilic and capable of preventing recrystallization. Screening various polymers (e.g., PVP, HPMCAS, Soluplus, PEGs) is recommended.[4][6][16]

  • Drug-to-Carrier Ratio: The ratio of this compound to the polymer is critical. An insufficient amount of carrier may not adequately disperse the drug, while too much can lead to unnecessarily bulky formulations. Studies show that increasing the polymer ratio generally improves drug release up to an optimal point.[2][17]

  • Incomplete Amorphization: The drug may not have fully converted from a crystalline to an amorphous state during preparation. This can be verified using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD), which should show the absence of the drug's characteristic melting peak and crystalline peaks, respectively.[1]

  • Recrystallization: The amorphous form is thermodynamically unstable and can revert to a more stable, less soluble crystalline form, especially under high humidity or temperature.[6][18] This was a known issue with early commercial formulations.[18][19] The choice of polymer is key to stabilizing the amorphous drug.[6]

  • Method of Preparation: The technique used to prepare the solid dispersion (e.g., solvent evaporation, melting, spray drying) can significantly impact its performance.[1][4] The solvent evaporation method has been shown to be highly effective for this compound.[1]

Q5: My formulation shows excellent in vitro dissolution but poor in vivo bioavailability in my rat model. What could be the reason?

  • Precipitation in the GI Tract: The formulation may create a supersaturated solution in the stomach's acidic environment, which then precipitates into a less soluble form when it reaches the neutral pH of the small intestine. This phenomenon, known as the "parachute effect," can be mitigated by including precipitation-inhibiting polymers in the formulation.[6]

  • Metabolic and Efflux Effects: Even with improved dissolution, this compound is a substrate for CYP3A4 and P-gp.[12][13] In a preclinical model, if these systems are highly active, they can limit the amount of drug reaching systemic circulation. The oral bioavailability of this compound in rats has been estimated to be around 74-76%.[20][21]

  • Food Effects: this compound absorption can be influenced by food.[1] Experiments conducted in fasted versus fed states can yield significantly different results. For instance, a nanosuspension of this compound showed markedly higher Cmax and AUC values in fed rats compared to fasted rats.[7] Ensure your experimental protocol is consistent regarding the feeding state of the animals.

Q6: I am having trouble with the analytical quantification of this compound in plasma. What are the recommended methods?

High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for quantifying this compound in biological matrices.[20][22][23]

  • Sample Preparation: A simple protein precipitation method using acetonitrile is often sufficient for plasma sample pretreatment.[24]

  • LC-MS/MS: This is a highly sensitive and selective method. A common approach involves using a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water.[24] Monitored precursor/product ion transitions for this compound are typically m/z 721.3/296.1.[24][25]

  • HPLC-UV: For HPLC with UV detection, a C18 column is also standard. Detection is typically performed at a wavelength of around 240-247 nm.[8]

Q7: My formulation appears to interact with anionic surfactants like sodium lauryl sulfate (SLS), reducing dissolution. Why would a surfactant inhibit dissolution?

While counterintuitive, this is a known issue with basic drugs like this compound. In an acidic medium (like the stomach), this compound becomes positively charged. Anionic surfactants like SLS can then form an insoluble salt with the ionized this compound.[26] This precipitation leads to a decrease in the dissolution rate. This effect should be carefully considered when selecting surfactants for formulations of basic drugs intended for oral administration.[26]

Data on Experimental Formulations

The following tables summarize pharmacokinetic data from studies on various this compound formulations in rats, demonstrating the impact of different enhancement strategies.

Table 1: Pharmacokinetic Parameters of this compound Solid Dispersions in Rats

FormulationCarrierDrug:Carrier RatioCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability Increase (vs. Pure Drug)Reference
Pure Drug--1,354.80.51,845.5-[1]
Solid Dispersion (Melt Method)Gelucire1:42,462.21.04,209.6~2.3-fold[1]
Solid Dispersion (Solvent Evap.)Gelucire1:420,221.40.522,238.9~12.0-fold[1]

Table 2: Pharmacokinetic Parameters of this compound Nanosuspension in Fed Rats

FormulationCmax (ng/mL)AUC₀₋t (ng·h/mL)Bioavailability IncreaseReference
Coarse Powder---[7]
Commercial Product (Norvir®)---[7]
Nanosuspension8.9-fold vs. Coarse Powder12.5-fold vs. Coarse PowderSignificant[7]
Nanosuspension1.9-fold vs. Commercial2.1-fold vs. CommercialSignificant[7]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

This protocol is based on methodologies described in the literature for preparing this compound solid dispersions using a polymer carrier.[1][3]

  • Materials: this compound, Polyvinyl Pyrrolidone (PVP) K-30, Ethanol.[3]

  • Preparation of Solution: Accurately weigh this compound and PVP K-30 in the desired ratio (e.g., 1:4 drug-to-polymer).[1]

  • Dissolve both the drug and the carrier in a suitable volume of ethanol in a beaker, ensuring complete dissolution with the help of a magnetic stirrer.[3]

  • Solvent Evaporation: Place the beaker in a water bath maintained at a controlled temperature (e.g., 40-50°C) to facilitate the evaporation of the ethanol. Continue evaporation until a solid mass is formed.

  • Drying and Pulverization: Transfer the solid mass to a desiccator to remove any residual solvent. Once completely dry, pulverize the solid dispersion using a mortar and pestle.

  • Sieving and Storage: Sieve the resulting powder through an appropriately sized mesh to obtain a uniform particle size. Store the final product in an airtight container in a desiccator.

  • Characterization: Characterize the prepared solid dispersion using FTIR for drug-polymer compatibility, DSC and XRD to confirm the amorphous state, and perform in-vitro dissolution studies.[1][3]

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a general procedure for evaluating the oral bioavailability of an experimental this compound formulation in rats.[1][20][27]

  • Animals: Use male Wistar or Sprague-Dawley rats (200 ± 20 g).[20][27] Acclimatize the animals for at least one week before the experiment.

  • Dosing: Divide the rats into groups (e.g., Control/Pure Drug group, Experimental Formulation group). Fast the animals overnight (approx. 12 hours) before dosing, with free access to water.[27]

  • Administer the formulation (e.g., solid dispersion suspended in water) orally via gavage at a specific dose (e.g., 10 mg/kg of this compound).[1]

  • Blood Sampling: Collect blood samples (approx. 0.5 mL) from the orbital plexus or tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.[20][27]

  • Plasma Separation: Immediately centrifuge the blood samples (e.g., 5000 rpm for 5 min) to separate the plasma.[27]

  • Sample Storage: Store the plasma samples at -80°C until analysis.[27]

  • Analysis: Quantify the concentration of this compound in the plasma samples using a validated HPLC or LC-MS/MS method.

  • Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

Visualizations

Experimental_Workflow cluster_0 Formulation Development cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation cluster_3 Analysis & Iteration A Select Strategy (Solid Dispersion, Nanosuspension, etc.) B Screen Excipients (Polymers, Surfactants) A->B C Optimize Drug:Carrier Ratio B->C D Prepare Formulation (Solvent Evaporation, HME, etc.) C->D E Physicochemical Analysis (DSC, XRD, FTIR) D->E F Dissolution & Solubility Studies E->F G Stability Assessment F->G H Animal Model Study (Rats) G->H I Blood Sampling & Plasma Analysis H->I J Pharmacokinetic Modeling (Cmax, AUC) I->J K Compare to Control J->K L Refine Formulation K->L L->A Iterate M Lead Candidate Selection L->M

Caption: Workflow for developing and evaluating enhanced bioavailability this compound formulations.

Solid_Dispersion_Mechanism cluster_0 Crystalline Drug cluster_1 Solid Dispersion Formulation A This compound Crystal Lattice B Strong Intermolecular Bonds A->B C Low Surface Area A->C D Poor Wetting A->D Result Enhanced Dissolution & Bioavailability B->Result leads to poor dissolution C->Result leads to poor dissolution D->Result leads to poor dissolution E Amorphous this compound (Molecularly Dispersed) F Hydrophilic Polymer Matrix E->F encapsulated in G Reduced Particle Size E->G H Increased Surface Area & Wetting F->H G->H H->Result leads to

Caption: Mechanism of bioavailability enhancement by solid dispersion technique.

Ritonavir_Boosting_Mechanism RTV This compound CYP3A4 CYP3A4 Enzyme (in Liver/Intestine) RTV->CYP3A4 Inhibits PGP P-glycoprotein Pump (in Intestinal Cell) RTV->PGP Inhibits PI Other Protease Inhibitor (PI) PI->CYP3A4 is metabolized by PI->PGP is substrate for Metabolism PI Metabolism (Inactivation) CYP3A4->Metabolism Efflux PI Efflux (Pumped out of cell) PGP->Efflux Absorption Increased PI Absorption & Plasma Concentration Metabolism->Absorption reduces Efflux->Absorption reduces

Caption: Pharmacokinetic boosting mechanism of this compound on other protease inhibitors.

References

Addressing analytical challenges in Ritonavir metabolite identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common analytical challenges encountered during the identification and characterization of Ritonavir metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of this compound?

This compound primarily undergoes biotransformation through oxidative and hydrolytic pathways.[1] The key enzymes involved in its metabolism are Cytochrome P450 isoforms, mainly CYP3A4 and CYP2D6, with some contribution from CYP2J2.[2][3] Major metabolic reactions include hydroxylation of the isopropyl side chain, N-demethylation, and cleavage of the terminal thiazole and isopropylthiazole groups.[4][5]

Q2: Which analytical techniques are most suitable for this compound metabolite identification?

Liquid chromatography coupled with mass spectrometry (LC-MS) is the most widely used and effective technique for identifying this compound metabolites.[1] Specifically, High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) systems like triple quadrupole or ion trap mass analyzers are frequently employed.[1][4] High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) MS, provides accurate mass measurements, which aids in the elemental composition determination of metabolites.[4][6] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for the definitive structural elucidation of metabolites, especially when isolating sufficient quantities is feasible.[7][8][9]

Q3: What are common challenges in separating isobaric metabolites of this compound?

A significant challenge in this compound metabolite analysis is the presence of isobaric metabolites, which have the same mass-to-charge ratio (m/z) but different structures.[1] To overcome this, robust chromatographic separation is crucial.

Troubleshooting Steps:

  • Optimize the LC Gradient: Employ a shallow and extended gradient elution to enhance the separation of closely eluting isomers.[1]

  • Evaluate Different Stationary Phases: Test various C18 columns with different properties (e.g., end-capping, pore size) or explore alternative column chemistries like phenyl-hexyl or biphenyl phases that can offer different selectivities.

  • Adjust Mobile Phase pH: Modifying the pH of the mobile phase can alter the ionization state of metabolites and improve their separation.

  • Tandem Mass Spectrometry (MS/MS): Even if isobaric metabolites co-elute, they may produce different fragment ions in MS/MS. Developing a multiple reaction monitoring (MRM) method with unique transitions for each isomer can aid in their differentiation and quantification.

Q4: How can I minimize matrix effects from biological samples like plasma or feces?

Matrix effects, where endogenous components of the biological sample interfere with the ionization of the target analytes, can lead to inaccurate quantification.

Troubleshooting Steps:

  • Effective Sample Preparation:

    • Protein Precipitation (PPT): A simple and common method for plasma samples using cold acetonitrile or methanol.[10]

    • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning the analytes into an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): Provides the most effective cleanup by selectively retaining the analytes on a solid sorbent while washing away interfering matrix components.[11]

  • Use of an Internal Standard (IS): A stable isotope-labeled version of this compound (e.g., this compound-D6) is the ideal internal standard as it co-elutes and experiences similar matrix effects, allowing for accurate correction during data analysis.[4]

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but ensure the metabolite concentrations remain above the limit of quantification (LOQ).

Troubleshooting Guides

Issue 1: Poor Peak Shape and Shifting Retention Times

Symptoms:

  • Asymmetric peaks (fronting or tailing).

  • Inconsistent retention times across a sample batch.

Possible Causes and Solutions:

Cause Solution
Inadequate Column Equilibration Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. A minimum of 10 column volumes is a good starting point.
Sample Solvent Mismatch The solvent used to dissolve the final sample extract should be as close in composition to the initial mobile phase as possible to prevent peak distortion.
Column Overloading Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample.
Secondary Interactions with Column Residual silanol groups on the column can interact with basic compounds. Try a column with better end-capping or add a small amount of a competing base (e.g., triethylamine) to the mobile phase. Adjusting the mobile phase pH can also help.
Column Degradation If the problem persists and is observed with standards, the column may be degraded. Replace the column.
Issue 2: Low Sensitivity and Inability to Detect Low-Abundance Metabolites

Symptoms:

  • Metabolites are not detected or are below the limit of quantification (LOQ).

  • Noisy baseline in the chromatogram.

Possible Causes and Solutions:

Cause Solution
Suboptimal Mass Spectrometer Parameters Optimize the ionization source parameters (e.g., capillary voltage, gas flows, temperature) and compound-specific parameters (e.g., collision energy, fragmentor voltage) for each metabolite.
Inefficient Sample Extraction and Concentration Evaluate different extraction methods (PPT, LLE, SPE) to find the one with the best recovery for your metabolites of interest. Incorporate an evaporation and reconstitution step to concentrate the sample.
Choice of Mass Analyzer For detecting low-level metabolites, a triple quadrupole mass spectrometer operating in MRM mode or a high-resolution instrument like a TOF or Orbitrap will offer better sensitivity and selectivity compared to a single quadrupole.[1]
Matrix Suppression As discussed in the FAQs, improve sample cleanup or use a stable isotope-labeled internal standard to compensate for ionization suppression.

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound in Human Liver Microsomes (HLM)

This protocol is adapted from methodologies described in the literature for studying the in vitro metabolism of this compound.[4]

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the following incubation mixture on ice:

    • 10 µM this compound (from a stock solution in methanol or DMSO, ensure final organic solvent concentration is <1%)

    • 0.1 mg/mL Human Liver Microsomes (HLM)

    • 100 mM Phosphate Buffer (pH 7.4)

    • Make up the final volume to 190 µL with the buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking.

  • Initiation of Reaction: Initiate the metabolic reaction by adding 10 µL of 20 mM NADPH (final concentration 1.0 mM).

  • Incubation: Incubate at 37°C for 30 minutes with gentle shaking.

  • Termination of Reaction: Stop the reaction by adding 200 µL of ice-cold acetonitrile.

  • Protein Precipitation: Vortex the mixture for 30 seconds to precipitate the proteins.

  • Centrifugation: Centrifuge at 18,000 x g for 10 minutes to pellet the precipitated proteins.

  • Sample Collection: Carefully transfer the supernatant to an autosampler vial for LC-MS analysis.

Protocol 2: UPLC-TOFMS Analysis of this compound Metabolites

This protocol provides a general framework for the analysis of this compound and its metabolites using UPLC-TOFMS, based on published methods.[4]

  • Chromatographic System: Waters Acquity UPLC System

  • Column: Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1 min: 2% B

    • 1-8 min: 2% to 98% B (linear gradient)

    • 8-9 min: 98% B (hold)

    • 9-10 min: 98% to 2% B (return to initial conditions)

    • 10-12 min: 2% B (equilibration)

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: Waters SYNAPT G1 TOFMS (or equivalent)

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 35 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 700 L/hour

  • Cone Gas Flow: 10 L/hour

  • Acquisition Range: m/z 50 - 1000

  • Data Acquisition: Centroid mode. Use a lock mass (e.g., leucine enkephalin) for real-time mass accuracy correction.

Quantitative Data Summary

Table 1: LC-MS/MS Parameters for this compound and an Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound721.30296.10
Saquinavir (IS)671.30570.30
Data adapted from a validated LC-MS method for the estimation of this compound in plasma.[12]

Table 2: In Vitro Inhibition of Tipranavir (TPV) Metabolism by this compound in HLM

TPV MetaboliteIC50 of this compound (µM)
Metabolite II< 0.5
Metabolite IV< 0.5
Metabolite V< 0.5
Metabolite VI< 0.5
This table illustrates the potent inhibitory effect of this compound on the metabolism of a co-administered drug, a key consideration in experimental design.[13]

Visualizations

experimental_workflow sample Biological Sample (e.g., Plasma, HLM incubate) extraction Sample Preparation (PPT, LLE, or SPE) sample->extraction Cleanup & Concentrate analysis LC-MS/MS Analysis (UPLC-TOFMS or QQQ) extraction->analysis Inject data_proc Data Processing (Peak Picking, Alignment) analysis->data_proc Acquire Raw Data met_id Metabolite Identification (Accurate Mass, Fragmentation) data_proc->met_id Generate Feature List struct_elucid Structural Elucidation (NMR, Reference Standards) met_id->struct_elucid Confirm Structure troubleshooting_logic start Analytical Issue (e.g., Poor Peak Shape) check_lc LC Conditions OK? start->check_lc check_ms MS Parameters OK? check_lc->check_ms Yes sol_lc Adjust Gradient, Change Column, Check Solvent check_lc->sol_lc No check_sample Sample Prep OK? check_ms->check_sample Yes sol_ms Optimize Source, Tune Compound check_ms->sol_ms No sol_sample Improve Cleanup (SPE), Use IS check_sample->sol_sample No resolved Issue Resolved check_sample->resolved Yes sol_lc->check_lc sol_ms->check_ms sol_sample->check_sample

References

Technical Support Center: Refinement of Ritonavir Administration Protocols in Pediatric Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with ritonavir in pediatric animal models.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when administering this compound to pediatric animal models?

A1: The primary challenges include:

  • Poor Aqueous Solubility: this compound is practically insoluble in water, making it difficult to prepare homogenous solutions or suspensions for accurate dosing, especially at lower volumes suitable for small animals.[1]

  • Palatability: The bitter taste of this compound can lead to aversion and resistance from the animals, complicating voluntary oral administration and potentially affecting consumption of medicated food or water.

  • Gastrointestinal (GI) Intolerance: this compound can cause GI side effects such as nausea, vomiting, and diarrhea, which can be more pronounced in young animals with developing GI tracts.[2] Administering this compound with food can help mitigate these effects.[2]

  • Vehicle Selection: The oral solution of this compound for pediatric use contains ethanol and propylene glycol, which can be toxic to young animals.[3] Therefore, finding safe and effective vehicles for administration in preclinical juvenile studies is crucial.

  • Dose Accuracy: The need for small, precise doses for pediatric animals requires careful preparation of formulations and accurate administration techniques like oral gavage.

Q2: Which animal models are most commonly used for pediatric studies with this compound?

A2: While specific pediatric this compound studies are not extensively detailed in publicly available literature, rodents (rats and mice) are frequently used for juvenile toxicity and pharmacokinetic studies due to their well-characterized development and manageable size.[4][5] Göttingen minipigs are also considered a good model for studying effects on lipid metabolism due to similarities with humans.[6] The choice of model depends on the specific research question, such as metabolism, toxicity, or pharmacokinetics.

Q3: How does the metabolism of this compound differ in pediatric versus adult animals?

A3: this compound is primarily metabolized by the cytochrome P450 3A (CYP3A) family of enzymes.[7][8] The expression and activity of these enzymes are significantly lower in neonates and gradually increase to adult levels.[4][9] For instance, in rats, the expression of CYP3A is similar to humans, with lower levels at birth that mature over time.[4] This developmental immaturity in metabolic pathways can lead to slower clearance and higher exposure to this compound in younger animals compared to adults given the same weight-based dose.

Q4: What are the key considerations for designing a juvenile toxicity study with this compound?

A4: Juvenile animal studies for pharmaceuticals are designed on a case-by-case basis.[1][10] Key considerations include:

  • Age of the animal: The developmental stage of the animal should correspond to the target pediatric population.[11]

  • Duration of treatment: This should reflect the intended clinical use in children.

  • Endpoints: These should include assessments of growth, development, and organ systems that are still maturing postnatally, such as the reproductive, skeletal, and central nervous systems.[12]

  • Toxicokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in the specific juvenile model is crucial for interpreting toxicity findings.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent plasma concentrations - Inhomogeneous suspension- Inaccurate dosing volume- Animal stress affecting absorption- Ensure thorough mixing of the suspension before each administration.- Use calibrated equipment for dosing.- Acclimatize animals to the dosing procedure to minimize stress.
Gavage-related mortality or injury - Improper restraint technique- Incorrect gavage needle size or placement- Esophageal or stomach perforation- Ensure personnel are properly trained in oral gavage techniques for the specific animal model and age group.- Use flexible, ball-tipped gavage needles of the appropriate size.[13]- Do not force the needle if resistance is met.[14]
Gastrointestinal distress (e.g., diarrhea, weight loss) - Direct irritation from this compound- High concentration of the dosing formulation- Unsuitable vehicle- Administer this compound with food or a palatable vehicle to minimize direct contact with the GI mucosa.[2]- Consider dividing the daily dose into smaller, more frequent administrations.- Evaluate alternative, well-tolerated vehicles.
Low oral bioavailability - Poor dissolution of this compound in the GI tract- First-pass metabolism- Use a formulation that enhances solubility, such as a lipid-based formulation or a nanosuspension.- Co-administration with a CYP3A inhibitor (though this compound itself is a potent one) might be considered in specific experimental contexts.

Quantitative Data Summary

The following tables summarize pharmacokinetic parameters of this compound from various studies. Note that data from pediatric animal models are limited, and much of the available information comes from studies in adult animals or pediatric human trials, often with co-administered drugs like lopinavir.

Table 1: Pharmacokinetic Parameters of this compound in Adult Rats

Parameter Value Study Conditions Reference
Oral Bioavailability74% - 76.4%4.6 ± 2.5 mg oral dose of diluted Norvir®[15]
ModelTwo-compartmental with zero-order absorptionIntravenous (3 mg) and oral administration[5][15]

Table 2: Lopinavir/Ritonavir Pharmacokinetics in Neonates and Infants (Human)

Parameter Value Study Population & Conditions Reference
Lopinavir C₀ (trough)Median: 5.14 µg/mLInfants initiating LPV/r at a median age of 47 days[16]
This compound C₀ (trough)Median: 0.11 µg/mLInfants initiating LPV/r at a median age of 47 days[16]
Lopinavir AUC₀₋₁₂GM: 3.49 µg·h/mLNeonates receiving a 4-in-1 granule formulation (lopinavir dose: 11.5 mg/kg)[17]
This compound Plasma ConcentrationsUndetectable in most samplesNeonates receiving a 4-in-1 granule formulation[17]

GM: Geometric Mean

Table 3: Lopinavir/Ritonavir Pharmacokinetics in Children (Human) by Weight Band

Weight Band LPV AUC₀₋₁₂ (h*mg/L) LPV Cmax (mg/L) LPV C₁₂ (mg/L) Reference
15-25 kg106.9 (GM)12.0 (GM)4.9 (GM)[18]
≥25-35 kg116.2 (GM)-7.7 (GM)[19]
>35 kg106.9 (GM)12.0 (GM)4.9 (GM)[18]

GM: Geometric Mean

Experimental Protocols

Protocol 1: Oral Gavage Administration of a this compound Suspension in Juvenile Rats

This protocol is a generalized procedure based on standard oral gavage techniques and considerations for poorly soluble compounds.

1. Formulation Preparation (Example)

  • Vehicle: A common vehicle for poorly soluble drugs is 0.5% (w/v) methylcellulose in purified water.

  • Preparation:

    • Weigh the required amount of this compound powder.

    • Levigate the powder with a small amount of the vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while stirring continuously to create a homogenous suspension at the desired concentration.

    • Maintain continuous stirring during dose administration to ensure uniformity.

2. Animal Handling and Dosing

  • Animals: Juvenile Sprague-Dawley rats (e.g., postnatal day 21).

  • Acclimatization: Handle the animals for several days prior to the experiment to acclimate them to the procedure.

  • Dosing:

    • Weigh each animal to calculate the precise dosing volume (typically not exceeding 10 mL/kg).[14]

    • Gently restrain the rat, holding it in an upright position.

    • Measure the appropriate length for gavage tube insertion (from the corner of the mouth to the last rib) and mark the tube.

    • Insert a flexible, ball-tipped gavage needle (e.g., 18-20 gauge for young rats) into the esophagus. The animal should swallow the tube. Do not force it.

    • Administer the suspension slowly.

    • Withdraw the needle gently and return the animal to its cage.

    • Observe the animal for any signs of distress.

3. Plasma Sample Collection

  • Method: Blood collection via tail vein or saphenous vein at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

  • Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma. Store plasma at -80°C until analysis.

4. Analytical Method: this compound Quantification in Plasma by LC-MS/MS

  • Principle: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically used for sensitive and specific quantification of this compound in biological matrices.[4]

  • Sample Preparation: Protein precipitation is a common method. Add a precipitating agent (e.g., acetonitrile) to the plasma sample, vortex, and centrifuge. The supernatant is then analyzed.

  • Chromatography: Use a C18 reversed-phase column with a gradient mobile phase (e.g., acetonitrile and 0.1% formic acid in water).[4]

  • Mass Spectrometry: Employ positive electrospray ionization (ESI+) with multiple reaction monitoring (MRM) for detection and quantification.

Visualizations

This compound Metabolism and CYP3A4 Inhibition Pathway

Ritonavir_Metabolism cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_liver Hepatocyte Ritonavir_oral Oral this compound Ritonavir_plasma This compound in Plasma Ritonavir_oral->Ritonavir_plasma Absorption CYP3A4 CYP3A4 Enzyme Ritonavir_plasma->CYP3A4 Metabolism Ritonavir_plasma->CYP3A4 Ritonavir_plasma->CYP3A4 Potent Inhibition Other_PIs Other Protease Inhibitors (PIs) Ritonavir_metabolites Oxidative Metabolites CYP3A4->Ritonavir_metabolites PI_metabolites Inactive PI Metabolites CYP3A4->PI_metabolites Other_PIs->CYP3A4 Metabolism

Caption: this compound's dual action: metabolism by and potent inhibition of CYP3A4.

Experimental Workflow for a Juvenile Animal Pharmacokinetic Study

PK_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A This compound Formulation (e.g., suspension in vehicle) C Oral Administration (Gavage) A->C B Animal Acclimatization (Juvenile model) B->C D Serial Blood Sampling (Defined time points) C->D E Plasma Separation & Storage (-80°C) D->E F LC-MS/MS Analysis of This compound Concentration E->F G Pharmacokinetic Modeling (Cmax, AUC, etc.) F->G

Caption: Workflow for a typical pharmacokinetic study of this compound in a juvenile animal model.

References

Dealing with drug-drug interactions of Ritonavir in co-administration studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for navigating the complexities of drug-drug interactions (DDIs) with ritonavir in co-administration studies. This compound, a potent inhibitor of cytochrome P450 3A4 (CYP3A4), is frequently used as a pharmacokinetic enhancer, but its powerful effects necessitate careful study design and management. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to support your research.

Troubleshooting Guide

This guide addresses common issues encountered during co-administration studies involving this compound.

Problem Potential Cause(s) Recommended Action(s)
Unexpectedly high exposure (AUC, Cmax) of the co-administered drug. Potent inhibition of CYP3A4 by this compound is the most likely cause. The co-administered drug is likely a sensitive CYP3A4 substrate.[1][2][3][4][5]- Review the metabolic pathways of the co-administered drug. - Consider dose reduction of the co-administered drug in subsequent cohorts. - Implement intensive safety monitoring for concentration-dependent toxicities.
Unexpectedly low exposure of the co-administered drug. This compound can also induce certain metabolic enzymes (e.g., CYP1A2, CYP2C9, CYP2C19) and drug transporters. The co-administered drug may be a substrate of these induced pathways.[6]- Investigate the potential for induction of metabolic pathways or transporters relevant to the co-administered drug. - Consider a study design that evaluates both single and multiple doses of this compound to distinguish between acute inhibition and longer-term induction effects.
High inter-subject variability in pharmacokinetic parameters. Genetic polymorphisms in CYP enzymes or drug transporters. - Variable adherence to study drug administration. - Differences in diet or concomitant medications not controlled for in the study.- Consider genotyping subjects for relevant CYPs (e.g., CYP3A5) and transporters. - Implement stringent monitoring of drug administration. - Standardize diet and restrict concomitant medications where ethically and practically feasible.
Adverse events consistent with toxicity of the co-administered drug. Increased exposure of the co-administered drug due to this compound's inhibitory effect.[7][8]- Immediately assess the severity of the adverse event and provide appropriate medical care. - Unblind the subject's treatment assignment if necessary. - Review the pharmacokinetic data for that subject to correlate with the adverse event. - Consider dose reduction or discontinuation of the co-administered drug for that subject and subsequent cohorts.
Difficulties in bioanalytical method validation for simultaneous quantification. Different physicochemical properties of this compound and the co-administered drug. - Matrix effects or ion suppression in LC-MS/MS analysis.[9][10][11]- Optimize extraction procedures (e.g., liquid-liquid extraction, solid-phase extraction) for both analytes. - Use a stable isotope-labeled internal standard for each analyte to compensate for matrix effects. - Adjust chromatographic conditions to achieve better separation from interfering matrix components.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's drug-drug interactions?

This compound is a potent, mechanism-based inhibitor of cytochrome P450 3A4 (CYP3A4), a key enzyme responsible for the metabolism of many drugs.[12] By inhibiting CYP3A4, this compound can significantly increase the plasma concentrations of co-administered drugs that are substrates of this enzyme, a process known as "boosting".[12]

Q2: Does this compound only affect CYP3A4?

No. While its most prominent effect is on CYP3A4, this compound can also inhibit other CYP enzymes to a lesser extent (e.g., CYP2D6) and may induce others (e.g., CYP1A2, CYP2C9, CYP2C19).[6] It is also an inhibitor of drug transporters like P-glycoprotein (P-gp).[6] This complex profile of inhibition and induction can lead to varied and sometimes unpredictable DDI outcomes.

Q3: How should I design a clinical DDI study with this compound?

A typical design is a prospective, open-label, two-period crossover study.[3]

  • Period 1: Administer the investigational drug (the "victim" drug) alone and characterize its single-dose pharmacokinetics.

  • Period 2: Administer this compound to achieve steady-state concentrations, and then co-administer the investigational drug.

  • The primary endpoints are the changes in key pharmacokinetic parameters (AUC, Cmax, t1/2) of the investigational drug in the presence and absence of this compound.[3] Midazolam is often used as a probe substrate to confirm the extent of CYP3A4 inhibition by this compound.[1][2][3][4][13]

Q4: What are the regulatory expectations for conducting this compound DDI studies?

Regulatory agencies like the FDA and EMA have specific guidance documents for DDI studies.[14][15] Key expectations include:

  • A thorough in vitro characterization of the investigational drug's metabolic pathways.

  • A well-designed clinical DDI study if the in vitro data suggest a potential for interaction with CYP3A4.

  • Clear reporting of the magnitude of the interaction and recommendations for dose adjustments or contraindications in the product labeling.[15]

Q5: How do I manage potential overlapping toxicities in a clinical study?

  • Careful selection of the starting dose of the co-administered drug, often lower than its standard therapeutic dose.

  • A comprehensive safety monitoring plan, including frequent clinical assessments and laboratory tests relevant to the known toxicity profiles of both drugs.

  • Clear stopping rules defined in the protocol for when to discontinue one or both drugs in the event of an adverse event.

  • Staggered administration of the drugs, if mechanistically appropriate, to separate the timing of peak concentrations and potential for acute toxicities.

Quantitative Data on this compound Drug-Drug Interactions

The following tables summarize the impact of this compound on the pharmacokinetics of various co-administered drugs.

Table 1: Effect of this compound on Midazolam (CYP3A4 Probe Substrate)

Co-administered Drug (Dose)This compound DoseChange in AUCChange in CmaxReference
Midazolam (3 mg oral)100 mg (3 doses over 24h)↑ 28.4-fold-[1][2]
Midazolam (7.5 mg oral)1000 mg/100 mg saquinavir/ritonavir twice daily for 14 days↑ 12.4-fold↑ 4.3-fold[3]
Midazolam (2 mg oral)300 mg/100 mg nirmatrelvir/ritonavir at steady state↑ 14.3-fold↑ 3.7-fold[4]

Table 2: Effect of this compound on Statins

Co-administered Drug (Dose)This compound DoseChange in AUCChange in CmaxReference
Atorvastatin (40 mg single dose)500 mg/200 mg tipranavir/ritonavir twice daily↑ 9.36-fold↑ 8.61-fold[16]
Rosuvastatin (10 mg single dose)500 mg/200 mg tipranavir/ritonavir twice daily↑ 1.37-fold↑ 2.23-fold[16]
Atorvastatin (10 mg single dose)100 mg twice daily for 5 days↑ 4.76-fold↑ 3.78-fold[17]
Atorvastatin400 mg twice a day with saquinavir↑ 1.73-fold (atorvastatin + acid)↑ 2.48-fold (atorvastatin + acid)[18]

Table 3: Effect of this compound on Immunosuppressants

Co-administered DrugThis compound-containing RegimenObservationReference
TacrolimusLopinavir/ritonavirAbnormally high tacrolimus blood levels leading to toxicity.[7][8]
EverolimusLopinavir/ritonavirIncreased everolimus levels.[8]

Experimental Protocols

In Vitro CYP3A4 Inhibition Assay: Time-Dependent Inhibition

Objective: To determine the time-dependent inhibitory potential of this compound on CYP3A4 activity.

Methodology:

  • Materials: Human liver microsomes (HLMs), this compound, a CYP3A4 probe substrate (e.g., midazolam), NADPH regenerating system, and appropriate buffers and solvents.

  • Pre-incubation:

    • Prepare a series of this compound concentrations in incubation buffer.

    • Pre-incubate this compound with HLMs in the presence of an NADPH regenerating system for various time points (e.g., 0, 5, 15, 30 minutes). A parallel incubation without NADPH serves as a control for non-NADPH dependent degradation.

  • Substrate Incubation:

    • Following the pre-incubation, add the CYP3A4 probe substrate (e.g., midazolam) at a concentration close to its Km value.

    • Incubate for a short period to ensure linear metabolite formation.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a suitable solvent (e.g., ice-cold acetonitrile).

    • Centrifuge to pellet the protein and analyze the supernatant for the formation of the metabolite (e.g., 1'-hydroxymidazolam) using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the percentage of remaining CYP3A4 activity against the pre-incubation time for each this compound concentration.

    • Determine the inactivation rate constant (k_inact) and the inhibition constant (K_I) by non-linear regression analysis.

Clinical Drug-Drug Interaction Study Protocol Outline

Title: An Open-Label, Two-Period, Fixed-Sequence Study to Evaluate the Effect of Multiple Doses of this compound on the Pharmacokinetics of [Investigational Drug] in Healthy Adult Subjects.

Objectives:

  • Primary: To determine the effect of steady-state this compound on the single-dose pharmacokinetics (AUC and Cmax) of the investigational drug.

  • Secondary: To assess the safety and tolerability of the co-administration.

Study Design:

  • A single-center, open-label, two-period, fixed-sequence study.

  • Period 1 (Days 1-4): Subjects receive a single oral dose of the investigational drug. Serial blood samples are collected for pharmacokinetic analysis for 48-72 hours post-dose.

  • Washout Period (Days 5-10): No study drug administration.

  • Period 2 (Days 11-18): Subjects receive this compound (e.g., 100 mg twice daily) for several days to reach steady state. On a specified day (e.g., Day 15), a single oral dose of the investigational drug is co-administered with this compound. Serial blood samples are collected for pharmacokinetic analysis.

Study Population:

  • Healthy male and non-pregnant, non-lactating female subjects, aged 18-55 years.

  • Subjects must meet all inclusion and exclusion criteria, including normal findings on physical examination, ECG, and clinical laboratory tests.

Pharmacokinetic Sampling:

  • Blood samples will be collected at pre-dose and at multiple time points post-dose of the investigational drug in both periods (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours).

Bioanalytical Method:

  • Plasma concentrations of the investigational drug and its major metabolites (if applicable), and this compound will be measured using a validated LC-MS/MS method.[19]

Safety Assessments:

  • Monitoring of adverse events, vital signs, ECGs, and clinical laboratory parameters throughout the study.

Statistical Analysis:

  • Pharmacokinetic parameters (AUC, Cmax, t1/2) will be calculated using non-compartmental analysis.

  • Geometric mean ratios and 90% confidence intervals for the pharmacokinetic parameters of the investigational drug with and without this compound will be determined.

Visualizations

CYP3A4_Metabolism_and_Ritonavir_Inhibition cluster_metabolism Normal CYP3A4-mediated Metabolism cluster_inhibition This compound Inhibition of CYP3A4 Drug CYP3A4 Substrate (Co-administered Drug) CYP3A4 CYP3A4 Enzyme (in Liver and Intestine) Drug->CYP3A4 Metabolism Increased_Drug Increased Plasma Concentration of Co-administered Drug Metabolite Inactive Metabolite CYP3A4->Metabolite Blocked_CYP3A4 Inhibited CYP3A4 Excretion Excretion Metabolite->Excretion This compound This compound This compound->Blocked_CYP3A4 Potent Inhibition

Caption: Mechanism of this compound-mediated CYP3A4 Inhibition.

DDI_Study_Workflow cluster_screening In Vitro Assessment cluster_clinical Clinical Study in_vitro_metabolism Metabolic Pathway Identification of Investigational Drug cyp_inhibition_assay CYP Inhibition Assays (including CYP3A4) in_vitro_metabolism->cyp_inhibition_assay transporter_interaction Transporter Interaction Assays (e.g., P-gp) cyp_inhibition_assay->transporter_interaction in_vitro_assessment_decision Potential for CYP3A4 Interaction? transporter_interaction->in_vitro_assessment_decision study_design Design Clinical DDI Study (e.g., Two-Period Crossover) subject_recruitment Subject Recruitment and Screening study_design->subject_recruitment period_1 Period 1: Administer Investigational Drug Alone subject_recruitment->period_1 safety_monitoring Continuous Safety Monitoring subject_recruitment->safety_monitoring pk_sampling_1 Pharmacokinetic Sampling period_1->pk_sampling_1 period_1->safety_monitoring washout Washout Period pk_sampling_1->washout bioanalysis Bioanalysis of Samples (LC-MS/MS) pk_sampling_1->bioanalysis period_2 Period 2: Administer this compound + Investigational Drug washout->period_2 pk_sampling_2 Pharmacokinetic Sampling period_2->pk_sampling_2 period_2->safety_monitoring pk_sampling_2->bioanalysis pk_analysis Pharmacokinetic and Statistical Analysis bioanalysis->pk_analysis report Clinical Study Report and Regulatory Submission pk_analysis->report in_vitro_assessment_decision->study_design Yes no_ddi_study No Clinical DDI Study Required (per guidance) in_vitro_assessment_decision->no_ddi_study No

Caption: Experimental Workflow for a this compound DDI Study.

References

Minimizing matrix effects in bioanalytical assays for Ritonavir

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in bioanalytical assays for Ritonavir.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in this compound bioanalysis?

A1: Matrix effect is the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1] In the analysis of this compound from biological samples like plasma, endogenous components such as phospholipids, proteins, and salts can interfere with the ionization process in the mass spectrometer's ion source.[1][2] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which negatively impacts the accuracy, precision, and sensitivity of the quantification.[1]

Q2: What are the primary causes of matrix effects in LC-MS/MS analysis of this compound?

A2: The most common cause of matrix effects, particularly ion suppression, in LC-MS/MS bioanalysis is the presence of endogenous compounds from the biological matrix that co-elute with this compound. Phospholipids are a major contributor to ion suppression when analyzing plasma samples.[2] Inefficient sample preparation that fails to adequately remove these interfering substances is a primary reason for significant matrix effects.[1]

Q3: How can I determine if my this compound assay is experiencing matrix effects?

A3: The most common method is the post-extraction spike analysis. This involves comparing the response of this compound spiked into an extracted blank matrix sample to the response of this compound in a neat (clean) solvent. A significant difference between these two signals indicates the presence of matrix effects.[3][4] Another qualitative method is post-column infusion, where a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column. Injection of an extracted blank matrix sample will show a dip or rise in the baseline signal at the retention times of interfering components, indicating regions of ion suppression or enhancement.[4]

Q4: Can a stable isotope-labeled internal standard (SIL-IS) completely eliminate matrix effects?

A4: While a SIL-IS is the most effective tool to compensate for matrix effects, it may not completely eliminate the issue.[2] The principle is that the SIL-IS and the analyte (this compound) will experience the same degree of ion suppression or enhancement, thus maintaining an accurate analyte/IS peak area ratio.[2] However, problems can still arise if the matrix effect is not uniform across the chromatographic peak or if the matrix load is so high that it significantly suppresses the signal of both the analyte and the IS, leading to poor sensitivity.[1]

Troubleshooting Guide

Problem: Poor reproducibility and low signal intensity for this compound.

This issue often points to significant ion suppression from matrix components.

Solution Workflow:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to improve the sample cleanup process.[2] The goal is to remove as many interfering endogenous components, like phospholipids, as possible before injecting the sample into the LC-MS/MS system.

    • Protein Precipitation (PPT): This is a simple and fast method but can be less clean. Consider diluting the supernatant post-precipitation to reduce the concentration of matrix components.[2][5]

    • Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample than PPT. Optimizing the pH and using specific organic solvents can selectively extract this compound while leaving many interferences behind.[2][6]

    • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing matrix interferences, providing the cleanest extracts.[2]

  • Modify Chromatographic Conditions: If optimizing sample preparation is not sufficient, adjusting the LC method can help separate this compound from the co-eluting matrix components.

    • Change Gradient: Adjust the mobile phase gradient to increase the separation between this compound and the region of ion suppression.

    • Select a Different Column: Using a column with a different chemistry (e.g., from a standard C18 to one with different properties) can alter the elution profile of both this compound and interfering components.[5]

  • Reduce Sample Injection Volume: Injecting a smaller volume of the sample extract can reduce the total amount of matrix components entering the mass spectrometer, thereby lessening the ion suppression effect.

cluster_0 Troubleshooting Workflow for Matrix Effects start Problem Identified: Poor Reproducibility / Low Signal q_prep Is Sample Preparation Optimized? start->q_prep prep Optimize Sample Preparation (PPT, LLE, SPE) q_prep->prep No q_chrom Is Chromatographic Separation Adequate? q_prep->q_chrom Yes prep->q_chrom chrom Modify LC Method (Gradient, Column) q_chrom->chrom No q_inject Is Signal Still Suppressed? q_chrom->q_inject Yes chrom->q_inject inject Reduce Injection Volume q_inject->inject Yes end_node Re-evaluate Assay Performance q_inject->end_node No inject->end_node

Caption: General troubleshooting workflow for addressing matrix effects.

Data & Protocols

Quantitative Data Summary

The following table summarizes matrix effect and recovery data from various validated bioanalytical methods for this compound. Values close to 100% for matrix effect indicate minimal ion suppression or enhancement.

AnalyteMatrixSample PrepMatrix Effect (%)Recovery (%)Reference
This compoundHuman PlasmaPPT87.8 - 11285.7 - 106[5]
This compoundHuman PlasmaNot Specified99.2 - 100.589.07[7]
This compoundRat PlasmaNot Specified98.8 - 114.3> 90.7[3]
This compoundHuman PlasmaPPTNegligible (<5%)> 90[8]

PPT: Protein Precipitation

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This method is rapid and suitable for high-throughput analysis.[5]

  • Sample Aliquot: Take 100 µL of the plasma sample in a 1.5 mL microcentrifuge tube.

  • Precipitation: Add 200 µL of acetonitrile (containing the internal standard). The 1:2 ratio of plasma to acetonitrile resulted in high extraction recovery.[5]

  • Vortex: Vortex the mixture for 2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,300 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a clean tube or HPLC vial insert.

  • Dilution: Dilute the supernatant with 100 µL of the initial mobile phase. This dilution step can significantly improve responses and reduce matrix effects.[5]

  • Injection: Inject the final solution into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

This method provides a cleaner extract compared to PPT.[6]

  • Sample Aliquot: Take 100 µL aliquots of spiked plasma samples.

  • Extraction Solvent: Add 0.5 mL of di-isopropyl ether.

  • Vortex: Vortex the mixture for 1 minute.

  • Centrifugation: Centrifuge at 12,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Collect 0.4 mL of the supernatant (organic layer).

  • Evaporation: Dry the collected supernatant under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of 25% v/v methanol in water.

  • Injection: Transfer to a well plate for analysis.

cluster_1 Sample Preparation Strategy start Select Sample Preparation Method ppt Protein Precipitation (PPT) start->ppt lle Liquid-Liquid Extraction (LLE) start->lle spe Solid-Phase Extraction (SPE) start->spe ppt_pros Pros: Fast, Simple Cons: Less Clean ppt->ppt_pros lle_pros Pros: Cleaner than PPT Cons: More complex lle->lle_pros spe_pros Pros: Cleanest Extract Cons: Most Complex, Costly spe->spe_pros

Caption: Comparison of common sample preparation techniques.

References

Validation & Comparative

Comparing the efficacy of Ritonavir vs. Cobicistat as pharmacokinetic enhancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Ritonavir and Cobicistat as pharmacokinetic enhancers. The information presented is supported by experimental data to aid in informed decision-making for drug development and research.

Executive Summary

This compound and Cobicistat are both potent mechanism-based inhibitors of Cytochrome P450 3A4 (CYP3A4), the primary enzyme responsible for the metabolism of many drugs. By inhibiting CYP3A4, they increase the systemic exposure of co-administered drugs, a process known as "boosting." While both serve a similar primary function, key differences in their enzyme and transporter interaction profiles, as well as their intrinsic pharmacological activity, are critical considerations in their clinical application and in the development of new chemical entities.

Cobicistat was developed as a more selective CYP3A4 inhibitor without the antiretroviral activity inherent to this compound.[1] This selectivity was intended to reduce the potential for drug-drug interactions mediated by other CYP enzymes. However, in vitro studies have demonstrated that while there are differences, the selectivity profile is not absolute.[1] This guide delves into the quantitative data from in vitro and clinical studies to provide a comprehensive comparison of these two essential pharmacokinetic enhancers.

Data Presentation: In Vitro Inhibition of Cytochrome P450 Enzymes

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Cobicistat against various human CYP450 enzymes, as determined by in vitro assays using human liver microsomes. Lower IC50 values indicate greater inhibitory potency.

CYP IsoformThis compound IC50 (µM)Cobicistat IC50 (µM)Reference(s)
CYP3A4 0.11 - 0.220.15 - 0.24[2]
CYP2D6 2.89.2[2]
CYP2C9 4.4>25[2]
CYP2C19 >25>25[2]
CYP1A2 >25>25[2]
CYP2B6 2.92.8[2]
CYP2C8 2.8>25[2]

Data Presentation: Clinical Pharmacokinetic Outcomes

The table below presents a summary of clinical trial data comparing the pharmacokinetic (PK) parameters of atazanavir when boosted with either this compound or Cobicistat in treatment-naive HIV-infected patients. The data demonstrates the comparable efficacy of both enhancers in increasing drug exposure.

Pharmacokinetic ParameterAtazanavir/Ritonavir (300/100 mg once daily)Atazanavir/Cobicistat (300/150 mg once daily)Reference(s)
AUC (ng·h/mL) 43,50044,200[3]
Cmax (ng/mL) 3,3603,310[3]
Cmin (ng/mL) 730740[3]

Note: AUC (Area Under the Curve) represents total drug exposure, Cmax is the maximum plasma concentration, and Cmin is the trough plasma concentration.

Experimental Protocols

In Vitro CYP450 Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of this compound or Cobicistat required to inhibit 50% of the activity of a specific CYP450 isoform.

Materials:

  • Human liver microsomes (pooled from multiple donors)

  • CYP450 isoform-specific substrate (e.g., midazolam for CYP3A4)

  • NADPH regenerating system (to initiate the metabolic reaction)

  • Potassium phosphate buffer (pH 7.4)

  • This compound and Cobicistat stock solutions (in a suitable solvent like DMSO)

  • 96-well microplates

  • LC-MS/MS system for analysis

Methodology:

  • A reaction mixture containing human liver microsomes, the CYP450 isoform-specific substrate, and potassium phosphate buffer is prepared in a 96-well plate.[4]

  • Serial dilutions of this compound or Cobicistat are added to the wells. A control group with no inhibitor is also included.[4]

  • The plate is pre-incubated at 37°C for a short period.

  • The metabolic reaction is initiated by adding the NADPH regenerating system.[5]

  • The incubation is carried out at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.[6][7]

  • The reaction is terminated by adding a quenching solution (e.g., ice-cold acetonitrile).

  • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the formation of the substrate's metabolite.[4]

  • The rate of metabolite formation in the presence of the inhibitor is compared to the control to calculate the percentage of inhibition.

  • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.[5]

P-glycoprotein (P-gp) Inhibition Assay

Objective: To assess the potential of this compound and Cobicistat to inhibit the efflux activity of the P-glycoprotein (P-gp) transporter.

Materials:

  • A suitable cell line overexpressing P-gp (e.g., MDCK-MDR1 or Caco-2 cells)[8]

  • A fluorescent P-gp substrate (e.g., Rhodamine 123 or Calcein-AM)[9]

  • This compound and Cobicistat stock solutions

  • A positive control P-gp inhibitor (e.g., Verapamil)

  • Cell culture medium and buffers

  • Flow cytometer or fluorescence plate reader

Methodology:

  • P-gp overexpressing cells are cultured to confluency in 96-well plates.[9]

  • The cells are washed with a suitable buffer.

  • The cells are pre-incubated with various concentrations of this compound, Cobicistat, or the positive control inhibitor for a defined period (e.g., 30 minutes) at 37°C.[9]

  • The fluorescent P-gp substrate is then added to the wells, and the cells are incubated for a further period (e.g., 30-60 minutes) at 37°C, protected from light.[9]

  • After incubation, the cells are washed with ice-cold buffer to remove the extracellular substrate.

  • The intracellular fluorescence is measured using a flow cytometer or a fluorescence plate reader.[9]

  • An increase in intracellular fluorescence compared to the untreated control indicates inhibition of P-gp-mediated efflux.

  • The percentage of inhibition is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Mandatory Visualization

CYP3A4_Metabolism cluster_drug_intake Drug Administration cluster_metabolism Hepatic Metabolism Co-administered Drug Co-administered Drug CYP3A4 CYP3A4 Co-administered Drug->CYP3A4 Metabolized by Pharmacokinetic Enhancer Pharmacokinetic Enhancer Pharmacokinetic Enhancer->CYP3A4 Inhibits Inactive Metabolite Inactive Metabolite CYP3A4->Inactive Metabolite Produces Experimental_Workflow_CYP_Inhibition start Start: Prepare Reaction Mixture (Microsomes, Substrate, Buffer) add_inhibitor Add Serial Dilutions of This compound or Cobicistat start->add_inhibitor pre_incubation Pre-incubate at 37°C add_inhibitor->pre_incubation initiate_reaction Initiate Reaction with NADPH pre_incubation->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation terminate_reaction Terminate Reaction incubation->terminate_reaction analysis Analyze Metabolite Formation (LC-MS/MS) terminate_reaction->analysis calculate_ic50 Calculate IC50 Value analysis->calculate_ic50

References

A Comparative Guide to the Inhibition of CYP3A4 by Ritonavir in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory effects of Ritonavir and other key inhibitors on Cytochrome P450 3A4 (CYP3A4) in human liver microsomes. The data presented is supported by established experimental protocols and visualized through detailed diagrams to facilitate a clear understanding of the underlying mechanisms and experimental workflows.

Comparative Inhibitory Potency of CYP3A4 Inhibitors

The inhibitory effect of a compound on CYP3A4 is a critical parameter in drug development, influencing potential drug-drug interactions. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics used to quantify this effect. A lower value for these metrics indicates a more potent inhibitor.

The following table summarizes the IC50 and Ki values for this compound and other well-characterized CYP3A4 inhibitors, as determined in human liver microsomes.

InhibitorSubstrateIC50 (µM)Ki (µM)Reference
This compound Testosterone-0.019[1]
This compound Midazolam0.014-[2]
This compound Generic0.01–0.040.019[3][4]
Ketoconazole Testosterone0.040.011 - 0.045[5][6][7]
Ketoconazole Midazolam1.04 - 1.461.51 - 2.52[8][9]
Itraconazole Midazolam0.00610.0013[10]
Cobicistat Midazolam0.032-[2]

Experimental Protocol: CYP3A4 Inhibition Assay in Human Liver Microsomes

This protocol outlines a standard procedure for determining the inhibitory potential of a compound against CYP3A4 in human liver microsomes using a probe substrate.

1. Materials and Reagents:

  • Human Liver Microsomes (HLM)

  • CYP3A4 Probe Substrate (e.g., Testosterone, Midazolam)

  • Test Inhibitor (e.g., this compound)

  • Positive Control Inhibitor (e.g., Ketoconazole)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile or other suitable organic solvent for quenching

  • Internal Standard for analytical quantification

  • 96-well plates

  • Incubator

  • LC-MS/MS system for analysis

2. Experimental Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test inhibitor, positive control inhibitor, and probe substrate in an appropriate solvent (e.g., methanol, DMSO).

    • Prepare working solutions of all compounds by diluting the stock solutions in the incubation buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the human liver microsomes (typically at a final protein concentration of 0.1-0.5 mg/mL) and the test inhibitor at various concentrations. Include a vehicle control (no inhibitor) and a positive control.

    • Pre-incubate the mixture at 37°C for a specified time (e.g., 5-15 minutes) to allow the inhibitor to interact with the microsomes.

    • Initiate the metabolic reaction by adding the CYP3A4 probe substrate.

    • Start the enzymatic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with shaking for a predetermined time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a quenching solution, such as cold acetonitrile, containing an internal standard.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.

    • Quantify the metabolite concentration based on a standard curve.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test inhibitor relative to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a suitable model using graphing software (e.g., GraphPad Prism).

Visualizing the Process and Mechanism

To better understand the experimental process and the mechanism of inhibition, the following diagrams are provided.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Prepare Reagents (HLM, Inhibitor, Substrate, NADPH) mix Mix HLM and Inhibitor reagents->mix preincubate Pre-incubate at 37°C mix->preincubate add_substrate Add Substrate preincubate->add_substrate start_reaction Add NADPH to start reaction add_substrate->start_reaction incubate Incubate at 37°C start_reaction->incubate quench Quench Reaction incubate->quench centrifuge Centrifuge quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Analysis (IC50) lcms->data

Caption: Workflow of a CYP3A4 inhibition assay in human liver microsomes.

This compound is known to be a mechanism-based inhibitor of CYP3A4.[1][6] This means that it is converted by the enzyme into a reactive metabolite that then irreversibly binds to the enzyme, leading to its inactivation.[1][6]

G cluster_enzyme CYP3A4 Enzyme cluster_inhibitor Inhibitor CYP3A4 Active CYP3A4 Reactive_Metabolite Reactive Metabolite CYP3A4->Reactive_Metabolite Metabolizes Inactive_CYP3A4 Inactive CYP3A4 Complex This compound This compound This compound->CYP3A4 Binds to active site Reactive_Metabolite->Inactive_CYP3A4 Irreversibly binds to

Caption: Mechanism-based inhibition of CYP3A4 by this compound.

References

A Comparative Analysis of Ritonavir's Antiviral Activity Against Different HIV Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral activity of Ritonavir against various strains of the Human Immunodeficiency Virus (HIV), including HIV-1, HIV-2, and drug-resistant variants. The information is supported by experimental data to assist researchers and drug development professionals in their understanding of this critical antiretroviral agent.

Introduction

This compound, initially developed as a potent inhibitor of the HIV protease, has a dual role in modern antiretroviral therapy. While it possesses its own antiviral activity, it is now primarily used as a pharmacokinetic enhancer, or "booster," for other protease inhibitors (PIs).[1][2][3] Its ability to inhibit the cytochrome P450 3A4 (CYP3A4) enzyme slows the metabolism of co-administered PIs, increasing their plasma concentrations and therapeutic efficacy.[2] This guide will focus on the intrinsic antiviral properties of this compound across different HIV strains.

Mechanism of Action

This compound is a peptidomimetic inhibitor that competitively binds to the active site of the HIV protease enzyme.[2][4] This enzyme is crucial for the viral life cycle, as it cleaves newly synthesized viral polyproteins (Gag-Pol) into mature, functional proteins and enzymes.[5] By blocking this cleavage, this compound prevents the formation of mature, infectious virions, resulting in the production of immature and non-infectious viral particles.[5]

Data Presentation: In Vitro Antiviral Activity of this compound

The following tables summarize the in vitro antiviral activity of this compound against different HIV strains, as measured by the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50). Lower values indicate greater potency.

Table 1: Antiviral Activity of this compound against Wild-Type HIV-1 and HIV-2

Virus StrainAssay TypeCell LineEC50 / IC50 (µM)Reference
HIV-1 (Wild-Type)p24 antigen ELISAMT-20.022 - 0.13[2]
HIV-1 (Wild-Type)Not SpecifiedNot Specified0.02[6]
HIV-2 (Wild-Type)Not SpecifiedNot Specified0.16[2]

Table 2: Comparative Antiviral Activity of Protease Inhibitors against Wild-Type HIV-1

Protease InhibitorIC50 (nM)
This compound25
Lopinavir10-20
Darunavir2.0

Note: IC50 values can vary between studies due to different experimental conditions.

Table 3: Impact of Resistance-Associated Mutations on this compound Susceptibility in HIV-1

Mutation(s)Fold Change in EC50/IC50Reference
I84V10-fold increase[7]
V82F + I84V10 to 20-fold increase[7]
M46I/L63P/I84A80-fold increase[7]
G48V/I54V/V82AMarked decrease in susceptibility[8]

Experimental Protocols

The determination of antiviral activity (EC50/IC50) is typically performed using phenotypic drug susceptibility assays. Below is a generalized protocol for such an assay.

Phenotypic Antiviral Susceptibility Assay

Principle: This assay measures the ability of a drug to inhibit the replication of HIV in a cell culture system. The concentration of the drug that inhibits viral replication by 50% (EC50 or IC50) is determined.

Methodology:

  • Virus Preparation:

    • For clinical isolates, viral RNA is extracted from patient plasma. The protease gene is amplified by RT-PCR and inserted into a laboratory-adapted HIV-1 vector that lacks a functional protease gene. This creates a recombinant virus carrying the patient-derived protease sequence.

    • For laboratory strains, stocks of wild-type or mutant viruses are prepared and titered.

  • Cell Culture:

    • A susceptible human T-cell line (e.g., MT-4, CEM-SS) is cultured in appropriate media.

  • Infection and Drug Treatment:

    • Cells are seeded in 96-well plates.

    • Serial dilutions of this compound (and other PIs for comparison) are prepared and added to the cells.

    • The cells are then infected with the prepared virus stock.

    • Control wells include cells with virus but no drug (positive control) and uninfected cells (negative control).

  • Incubation:

    • The plates are incubated at 37°C in a CO2 incubator for 3-7 days to allow for viral replication.

  • Quantification of Viral Replication:

    • Viral replication is quantified by measuring a viral marker, typically the p24 antigen, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

    • Alternatively, if a reporter virus is used (e.g., expressing luciferase), the reporter gene activity is measured.

  • Data Analysis:

    • The percentage of inhibition of viral replication is calculated for each drug concentration relative to the positive control.

    • The EC50/IC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve using non-linear regression analysis.

Visualizations

HIV Protease Inhibition by this compound

HIV_Protease_Inhibition cluster_host_cell Infected Host Cell cluster_inhibition Viral_RNA Viral RNA Translation Translation Viral_RNA->Translation Gag_Pol Gag-Pol Polyprotein (non-functional) Translation->Gag_Pol Cleavage Cleavage Gag_Pol->Cleavage HIV_Protease HIV Protease HIV_Protease->Cleavage Viral_Proteins Mature Viral Proteins (functional) Cleavage->Viral_Proteins Virion_Assembly Virion Assembly & Maturation Viral_Proteins->Virion_Assembly Infectious_Virion Infectious Virion Virion_Assembly->Infectious_Virion New_Infection New Host Cell Infectious_Virion->New_Infection Infects new cell This compound This compound This compound->HIV_Protease Inhibition Inhibition Antiviral_Assay_Workflow Start Start Virus_Prep Virus Preparation (Wild-Type, Mutant, or Clinical Isolate) Start->Virus_Prep Cell_Culture Culture Susceptible Host Cells (e.g., MT-4) Start->Cell_Culture Infection Infect Cells with Virus in the Presence of this compound Virus_Prep->Infection Plate_Setup Seed Cells in 96-well Plate Cell_Culture->Plate_Setup Plate_Setup->Infection Drug_Dilution Prepare Serial Dilutions of this compound Drug_Dilution->Infection Incubation Incubate for 3-7 Days Infection->Incubation Quantification Quantify Viral Replication (p24 ELISA or Reporter Assay) Incubation->Quantification Data_Analysis Data Analysis: Calculate % Inhibition and EC50/IC50 Quantification->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide to Analytical Methods for the Quantification of Ritonavir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of three common analytical methods for the quantification of the antiretroviral drug Ritonavir: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Visible (UV-Vis) Spectrophotometry. The information presented is compiled from various validated studies to assist in the selection of the most appropriate method for specific research and quality control needs.

Comparative Analysis of Method Performance

The selection of an analytical method is often a trade-off between sensitivity, selectivity, cost, and throughput. The following table summarizes the key performance parameters of HPLC-UV, LC-MS/MS, and UV-Vis spectrophotometry for the quantification of this compound, based on published validation data.

Performance ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Linearity Range 10 - 60 µg/mL[1]2.0 - 5000 ng/mL[2]10 - 60 µg/mL[1]
Correlation Coefficient (r²) > 0.999[1]> 0.99[3]> 0.999[1]
Accuracy (% Recovery) 99.20% - 100.98%[1]85.7% - 106%[2]99.20% - 100.98%[1]
Precision (% RSD) < 2%[1]< 15%[2]< 2%[1]
Limit of Detection (LOD) 0.90 µg/mL[4]0.02 ng/mL[5]1.00 µg/mL[1]
Limit of Quantification (LOQ) 2.70 µg/mL[4]0.2 ng/mL[5]3.00 µg/mL[1]

Workflow for Cross-Validation of Analytical Methods

The cross-validation of analytical methods is a critical process to ensure that different techniques yield comparable results. A generalized workflow for this process is illustrated below.

G cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_validation Data Analysis & Validation start Bulk Drug/Formulation stock Stock Solution start->stock working Working Standards & QCs stock->working method1 Method A (e.g., HPLC-UV) working->method1 method2 Method B (e.g., LC-MS/MS) working->method2 method3 Method C (e.g., UV-Vis) working->method3 data_acq Data Acquisition method1->data_acq method2->data_acq method3->data_acq linearity Linearity & Range data_acq->linearity accuracy Accuracy & Precision data_acq->accuracy sensitivity LOD & LOQ data_acq->sensitivity comparison Statistical Comparison (e.g., t-test, F-test) linearity->comparison accuracy->comparison sensitivity->comparison conclusion Method Equivalency comparison->conclusion

Caption: A generalized workflow for the cross-validation of analytical methods.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quality control of this compound in pharmaceutical formulations.

  • Instrumentation : An Agilent 1260 HPLC system with a UV-Vis detector was used.[1]

  • Chromatographic Conditions :

    • Column : ODS (4.6 mm x 250 mm, 3.0 µm particle size).[1]

    • Mobile Phase : A mixture of 20 mM KH2PO4 (pH 3.0) and acetonitrile (45:55, v/v).[1]

    • Flow Rate : 1.2 mL/min.[1]

    • Detection Wavelength : 235 nm.[1]

    • Column Temperature : 25 °C.[1]

    • Run Time : 15 minutes.[1]

  • Sample Preparation :

    • A stock solution of this compound was prepared by dissolving an appropriate amount in ethanol.

    • Working standard solutions were prepared by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (10-60 µg/mL).[1]

    • For pharmaceutical formulations, a powder equivalent to 25 mg of this compound was dissolved in 20 mL of ethanol, sonicated, and then diluted to 50 mL with ethanol. The solution was filtered through a 0.22 µm membrane filter.[1]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of this compound in biological matrices.

  • Instrumentation : An Acquity™ LC system from Waters coupled with a triple quadrupole mass spectrometer.[6]

  • Chromatographic Conditions :

    • Column : Agilent Poroshell 120 SB-C18 (2.1 × 75 mm, 2.7 μm).[2]

    • Mobile Phase : Acetonitrile and 0.1% formic acid in water (52:48, v/v).[2]

    • Flow Rate : 0.3 mL/min.[2]

    • Column Temperature : 35°C.[2]

  • Mass Spectrometry Conditions :

    • Ionization Mode : Positive ion mode.[6]

    • Monitoring Mode : Multiple Reaction Monitoring (MRM).[2]

    • Precursor/Product Ions for this compound : m/z 721.3/296.1.[2]

  • Sample Preparation (for plasma samples) :

    • To 100 μL of plasma sample, add 200 μL of acetonitrile (containing internal standard).[2]

    • Vortex the mixture for 2 minutes.[2]

    • Centrifuge at 14,300 × g for 10 minutes.[2]

    • Dilute 100 μL of the supernatant with 100 μL of the initial mobile phase.[2]

    • Inject 5 μL into the LC-MS/MS system.[2]

UV-Visible Spectrophotometry (UV-Vis)

This is a simple, rapid, and cost-effective method for the quantification of this compound in bulk and pharmaceutical dosage forms.

  • Instrumentation : A Shimadzu UV-1800 double beam spectrophotometer with 1.0 cm quartz cells.[1]

  • Methodology :

    • Solvent : Ethanol.[1]

    • Wavelength of Maximum Absorbance (λmax) : 235 nm.[1]

    • Procedure : The UV spectra of the standard and sample solutions were scanned between 200 and 800 nm to determine the λmax.[1]

  • Sample Preparation :

    • A stock solution was prepared by dissolving a known amount of pure this compound in ethanol.

    • Working standard solutions were prepared by diluting the stock solution with ethanol to obtain concentrations within the linear range (10-60 µg/mL).[1]

    • For pharmaceutical formulations, a quantity of powdered tablets equivalent to 100 mg of this compound was dissolved in methanol, sonicated, and filtered. Further dilutions were made with methanol to achieve the desired concentration.

References

A Head-to-Head Comparison of Ritonavir-Boosted Protease Inhibitor Combinations in HIV-1 Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of various ritonavir-boosted protease inhibitor (PI) combinations used in the treatment of HIV-1 infection. The following sections detail the efficacy, safety, and resistance profiles of key boosted PI regimens, supported by data from head-to-head clinical trials. Experimental protocols for pivotal assays are described to provide context for the presented data.

Mechanism of Action: The Role of this compound Boosting

This compound was initially developed as a potent HIV protease inhibitor.[1][2] However, its primary role in modern antiretroviral therapy (ART) is as a pharmacokinetic enhancer, or "booster," for other PIs.[3][4] this compound is a strong inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which is the primary metabolic pathway for most PIs.[5][6] By inhibiting CYP3A4, a low dose of this compound significantly increases the plasma concentrations and prolongs the half-life of the co-administered PI.[4][5] This "boosting" effect allows for lower and less frequent dosing of the primary PI, which can improve patient adherence and overcome some level of drug resistance.[2][5]

The HIV protease enzyme is crucial for the viral life cycle, as it cleaves newly synthesized polyproteins into functional viral proteins necessary for the maturation of infectious virions.[1][4] Protease inhibitors competitively bind to the active site of this enzyme, preventing the cleavage of polyproteins and resulting in the production of immature, non-infectious viral particles.[4][7]

cluster_0 HIV-Infected Cell cluster_1 Pharmacological Intervention HIV RNA HIV RNA Reverse Transcription Reverse Transcription HIV RNA->Reverse Transcription HIV DNA HIV DNA Reverse Transcription->HIV DNA Integration Integration HIV DNA->Integration Host DNA Host DNA Integration->Host DNA Transcription Transcription Host DNA->Transcription Viral mRNA Viral mRNA Transcription->Viral mRNA Translation Translation Viral mRNA->Translation Gag-Pol Polyprotein Gag-Pol Polyprotein Translation->Gag-Pol Polyprotein HIV Protease HIV Protease Gag-Pol Polyprotein->HIV Protease Cleavage by Mature Viral Proteins Mature Viral Proteins HIV Protease->Mature Viral Proteins Viral Assembly Viral Assembly Mature Viral Proteins->Viral Assembly Budding & Maturation Budding & Maturation Viral Assembly->Budding & Maturation Infectious HIV Virion Infectious HIV Virion Budding & Maturation->Infectious HIV Virion Protease Inhibitor Protease Inhibitor Protease Inhibitor->HIV Protease Inhibits This compound This compound CYP3A4 Enzyme CYP3A4 Enzyme This compound->CYP3A4 Enzyme Inhibits CYP3A4 Enzyme->Protease Inhibitor Metabolizes

Figure 1: Mechanism of Action of this compound-Boosted Protease Inhibitors.

Head-to-Head Efficacy and Safety Comparisons

The following tables summarize key findings from major clinical trials directly comparing different this compound-boosted protease inhibitor combinations in both treatment-naïve and treatment-experienced adult patients with HIV-1.

Atazanavir/ritonavir vs. Lopinavir/ritonavir

A systematic review and meta-analysis of seven trials including 1,938 HIV-1 patients showed that atazanavir/ritonavir had a 13% lower overall risk of failing to suppress the viral level to less than 50 copies/mL compared to lopinavir/ritonavir.[8][9] However, atazanavir/ritonavir was associated with a significantly higher risk of hyperbilirubinemia.[8][9] In terms of lipid profiles, atazanavir-treated patients showed either no change or decreases in fasting LDL cholesterol, total cholesterol, and triglycerides, while lopinavir/ritonavir treatment resulted in increases.[10]

Table 1: Atazanavir/r vs. Lopinavir/r in Treatment-Naïve and Experienced Patients

EndpointAtazanavir/ritonavirLopinavir/ritonavirStudy/Analysis
Virologic Suppression (<50 copies/mL) Favored Atazanavir/r (13% lower risk of failure)-Meta-analysis[8][9]
Mean HIV RNA Reduction (log10 copies/mL) at 48 weeks (PI-experienced) -1.59-2.02 (p < 0.001)BMS AI424-043[10]
Grade 3-4 Hyperbilirubinemia Significantly Higher Risk (RR: 45.03)Lower RiskMeta-analysis[8]
Change in Fasting LDL Cholesterol at 48 weeks (PI-experienced) -6%+3% (p < 0.05)BMS AI424-043[10]
Change in Fasting Triglycerides at 48 weeks (PI-experienced) +1%+53% (p < 0.05)BMS AI424-043[10]
Darunavir/ritonavir vs. Lopinavir/ritonavir

In treatment-naïve patients, the ARTEMIS study (96-week analysis) demonstrated that once-daily darunavir/ritonavir was statistically superior to lopinavir/ritonavir in achieving virologic suppression (<50 copies/mL).[11][12] Darunavir/ritonavir also showed a more favorable gastrointestinal and lipid profile.[12] For treatment-experienced patients, the TITAN trial (48-week data) found that significantly more patients on darunavir/ritonavir achieved an HIV RNA level of less than 400 copies/mL compared to those on lopinavir/ritonavir.[13][14]

Table 2: Darunavir/r vs. Lopinavir/r in Treatment-Naïve and Experienced Patients

EndpointDarunavir/ritonavirLopinavir/ritonavirStudy
Virologic Suppression (<50 copies/mL) at 96 weeks (Treatment-Naïve) 79%71% (p = 0.012)ARTEMIS[11][12]
Virologic Suppression (<400 copies/mL) at 48 weeks (Treatment-Experienced) 77%68%TITAN[13][14]
Discontinuation due to Adverse Events (Treatment-Naïve) 4%9%ARTEMIS[12]
Grade 2-4 Treatment-Related Diarrhea (Treatment-Naïve) 4%11% (p < 0.001)ARTEMIS[12]
Median Increase in Triglycerides (Treatment-Naïve) 0.1 mmol/L0.6 mmol/L (p < 0.0001)ARTEMIS[12]
Development of Primary PI Mutations upon Virologic Failure (Treatment-Experienced) 21%36%TITAN[14]
Fosamprenavir/ritonavir vs. Lopinavir/ritonavir

The KLEAN study, a 48-week trial in 878 treatment-naïve patients, showed no significant difference in efficacy, tolerability, or toxicity between fosamprenavir/ritonavir and lopinavir/ritonavir.[15][16] At 48 weeks, 73% of patients in the fosamprenavir/ritonavir group and 71% in the lopinavir/ritonavir group achieved an HIV-1 RNA level below 400 copies/mL.[15][16] A 144-week follow-up of a subset of these patients confirmed durable viral suppression with both regimens.[17] An observational study also found comparable virological efficacy but a significantly higher incidence of diarrhea and hypertriglyceridemia in patients treated with lopinavir/ritonavir.[18]

Table 3: Fosamprenavir/r vs. Lopinavir/r in Treatment-Naïve Patients

EndpointFosamprenavir/ritonavirLopinavir/ritonavirStudy
Virologic Suppression (<400 copies/mL) at 48 weeks 73%71% (non-inferior)KLEAN[15][16]
Virologic Suppression (<50 copies/mL) at 144 weeks 73%60%KLEAN Extension[17]
Discontinuation due to Adverse Events at 48 weeks 12%10%KLEAN[16]
Incidence of Diarrhea 25.6%53.5% (p < 0.01)Observational Study[18]
Incidence of Hypertriglyceridemia 43.6%69.8% (p < 0.01)Observational Study[18]
Tipranavir/ritonavir vs. Comparator-Boosted PIs

In highly treatment-experienced patients with multidrug-resistant HIV-1, tipranavir/ritonavir has demonstrated superior efficacy compared to other this compound-boosted PIs. The RESIST-1 and RESIST-2 trials showed a significantly greater proportion of patients achieving a treatment response (≥1 log10 reduction in HIV-1 RNA) at 24 and 48 weeks with tipranavir/ritonavir.[19][20][21] However, elevations in liver enzymes and cholesterol/triglyceride levels were more frequent in the tipranavir/ritonavir group.[21]

Table 4: Tipranavir/r vs. Comparator-Boosted PIs in Treatment-Experienced Patients

EndpointTipranavir/ritonavirComparator-Boosted PI/rStudy
Treatment Response (≥1 log10 reduction in HIV-1 RNA) at 24 weeks 41.5%22.3% (p < 0.0001)RESIST-1[21]
Treatment Response (≥1 log10 reduction in HIV-1 RNA) at 24 weeks 41%14.9% (p < 0.0001)RESIST-2[20]
Virologic Suppression (<50 copies/mL) at 48 weeks 22.8%10.2% (p < 0.0001)RESIST (Combined)[19]
Mean CD4+ Cell Count Increase at 24 weeks +54 cells/mm³+24 cells/mm³RESIST-1[21]

Resistance Profiles

The development of resistance to PIs is a significant concern in HIV therapy. Resistance typically arises from the accumulation of mutations in the viral protease gene.[22][23] Some PIs have a higher genetic barrier to resistance, meaning that multiple mutations are required to confer clinically significant resistance.[23]

  • Lopinavir and Nelfinavir have shown high levels of resistance in some studies.[24]

  • Darunavir is often preferred due to its high genetic barrier to resistance.[25] In the TITAN study, fewer patients who failed on darunavir/ritonavir developed new primary PI mutations compared to those on lopinavir/ritonavir.[13][14]

  • Tipranavir has shown activity against HIV-1 isolates resistant to other PIs.[20]

  • Cross-resistance among PIs is common, where mutations conferring resistance to one PI can reduce susceptibility to others.[26]

Experimental Protocols

The data presented in this guide are derived from rigorous clinical trials and laboratory analyses. The following outlines the general methodologies for key experiments cited.

Viral Load Measurement
  • Assay: Quantitative reverse transcriptase-polymerase chain reaction (qRT-PCR).

  • Principle: This assay quantifies the amount of HIV-1 RNA in a patient's plasma. Viral RNA is first reverse-transcribed into complementary DNA (cDNA), which is then amplified in a real-time PCR reaction. The amount of amplified DNA is proportional to the initial amount of viral RNA.

  • Procedure:

    • Plasma is separated from whole blood by centrifugation.

    • Viral RNA is extracted from the plasma sample.

    • The extracted RNA is subjected to a one-step or two-step qRT-PCR protocol using primers and probes specific to a conserved region of the HIV-1 genome (e.g., gag or LTR).

    • A standard curve generated from known concentrations of a viral RNA standard is used to quantify the viral load in the patient sample, typically reported as copies/mL.

  • Lower Limit of Quantification (LLOQ): Assays used in clinical trials typically have an LLOQ of 20 to 50 copies/mL.

Patient Blood Sample Patient Blood Sample Plasma Separation Plasma Separation Patient Blood Sample->Plasma Separation Viral RNA Extraction Viral RNA Extraction Plasma Separation->Viral RNA Extraction Reverse Transcription Reverse Transcription Viral RNA Extraction->Reverse Transcription cDNA cDNA Reverse Transcription->cDNA Real-Time PCR Amplification Real-Time PCR Amplification cDNA->Real-Time PCR Amplification Quantification Quantification Real-Time PCR Amplification->Quantification Viral Load (copies/mL) Viral Load (copies/mL) Quantification->Viral Load (copies/mL)

Figure 2: Experimental Workflow for HIV-1 Viral Load Measurement.

Genotypic Resistance Testing
  • Assay: HIV-1 genotyping by population sequencing.

  • Principle: This method identifies mutations in the viral protease and reverse transcriptase genes that are associated with drug resistance.

  • Procedure:

    • Viral RNA is extracted from a patient's plasma sample.

    • The protease and reverse transcriptase coding regions are amplified using RT-PCR.

    • The resulting PCR products are purified and sequenced using the Sanger sequencing method.

    • The obtained nucleotide sequence is compared to a wild-type reference sequence to identify mutations.

    • The identified mutations are interpreted using a resistance database (e.g., Stanford University HIV Drug Resistance Database) to predict the level of resistance to various antiretroviral drugs.

Phenotypic Resistance Testing
  • Assay: Recombinant virus assay.

  • Principle: This assay directly measures the ability of a patient's virus to replicate in the presence of different concentrations of an antiretroviral drug.

  • Procedure:

    • The protease and reverse transcriptase genes from a patient's virus are amplified and cloned into a laboratory strain of HIV-1 that lacks these genes.

    • The resulting recombinant viruses are used to infect target cells in culture in the presence of serial dilutions of a specific antiretroviral drug.

    • Viral replication is measured (e.g., by p24 antigen production).

    • The drug concentration that inhibits viral replication by 50% (IC50) is determined.

    • The IC50 of the patient's virus is compared to the IC50 of a wild-type reference virus. The fold-change in IC50 indicates the level of resistance.

Conclusion

This compound-boosted protease inhibitors remain a critical component of antiretroviral therapy. Head-to-head clinical trials have revealed important differences in the efficacy, safety, and resistance profiles of various combinations. Darunavir/ritonavir and atazanavir/ritonavir have demonstrated favorable efficacy and metabolic profiles in many settings compared to older boosted PIs like lopinavir/ritonavir. Tipranavir/ritonavir serves as a valuable option for highly treatment-experienced patients with extensive drug resistance. The choice of a specific this compound-boosted PI regimen should be individualized based on the patient's treatment history, baseline viral load and CD4 count, resistance test results, and potential for adverse effects and drug interactions.

References

Evaluating the synergistic effects of Ritonavir with chemotherapeutic agents

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of Ritonavir's cooperative effects with traditional chemotherapeutic agents, supported by experimental data, for researchers, scientists, and drug development professionals.

This compound, an antiretroviral protease inhibitor primarily used in the treatment of HIV, is gaining significant attention in oncology for its potential to enhance the efficacy of chemotherapeutic agents.[1][2][3] This guide provides a comprehensive comparison of this compound's synergistic effects when combined with various cancer drugs, supported by experimental data and detailed methodologies. The multifaceted mechanisms of this compound, including the inhibition of key metabolic enzymes and cellular signaling pathways, position it as a promising adjuvant in cancer therapy.[4][5]

Mechanisms of Synergy

This compound exerts its synergistic effects through several key mechanisms:

  • CYP3A4 Inhibition: As a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, this compound can significantly increase the plasma concentrations of co-administered chemotherapeutic drugs that are metabolized by this enzyme.[5][6] This leads to enhanced drug exposure in tumor tissues and greater antitumor activity.[5] For instance, co-administration of this compound with docetaxel resulted in a 2.5-fold larger area under the curve (AUC) for docetaxel.[5]

  • P-glycoprotein (P-gp) Inhibition: this compound inhibits the P-glycoprotein efflux pump, a key player in multidrug resistance.[4][7][8] By blocking P-gp, this compound increases the intracellular concentration of chemotherapeutic agents, thereby overcoming resistance and enhancing their cytotoxic effects.[1][5]

  • Inhibition of Cancer-Associated Signaling Pathways: this compound has been shown to disrupt multiple signaling pathways crucial for cancer cell survival and proliferation.[2][3][4] These include the Akt and nuclear factor-kappaB (NF-κB) pathways.[4][9] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.

  • Survivin Downregulation: Studies have demonstrated that this compound can reduce the levels of survivin, an anti-apoptotic protein often overexpressed in cancer cells.[10] The downregulation of survivin sensitizes cancer cells to the effects of chemotherapy.[10]

Comparative Efficacy of this compound Combinations

The synergistic effects of this compound have been evaluated in combination with several chemotherapeutic agents across various cancer cell lines. The following tables summarize the quantitative data from these studies.

Chemotherapeutic AgentCancer Cell LineIC50 of this compound (alone)IC50 of this compound (in combination)Combination Index (CI)EffectReference
GemcitabineA549 (Lung Adenocarcinoma)40 µM15-20 µM0.6 ± 0.2Synergistic[10]
GemcitabineH522 (Lung Adenocarcinoma)40 µM15-20 µMNot specifiedSynergistic[10]
CisplatinA549 (Lung Adenocarcinoma)40 µM~20 µM1 ± 0.55Additive[10]
CisplatinH522 (Lung Adenocarcinoma)40 µM~20 µM1.1 ± 1.16Additive[10]
Gemcitabine + CisplatinA549 (Lung Adenocarcinoma)Not specified< 10 µM0.6 ± 0.2Synergistic[10]
Gemcitabine + CisplatinH522 (Lung Adenocarcinoma)Not specified< 10 µM0.9 ± 0.2Additive[10]
DocetaxelDU145 (Prostate Cancer)Not specified10⁻⁶ mol/L (in combination with 10⁻¹⁰ mol/L Docetaxel)Not specifiedEnhanced Growth Arrest[9]

Table 1: In Vitro Synergistic Effects of this compound with Chemotherapeutic Agents. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound alone and in combination with other drugs, along with the Combination Index (CI) to determine the nature of the interaction. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative experimental protocols for assessing the synergistic effects of this compound.

Cell Culture and Viability Assays
  • Cell Lines: A549 and H522 human lung adenocarcinoma cell lines, and DU145 and PC-3 human prostate cancer cell lines are commonly used.[9][10]

  • Culture Conditions: Cells are typically cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound, the chemotherapeutic agent, or the combination of both for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.

  • Synergy Analysis: The combination index (CI) is calculated using the Chou-Talalay method to determine whether the drug combination is synergistic, additive, or antagonistic.[10]

Western Blot Analysis
  • Protein Extraction: Cells are treated with the drugs for a specified time, after which total protein is extracted using lysis buffer.

  • Protein Quantification: The concentration of the extracted protein is determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., cyclin-dependent kinases, survivin, phospho-Akt, PARP) followed by incubation with a horseradish peroxidase-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies
  • Animal Models: Immunocompromised mice (e.g., BNX nude mice) are used for tumor xenograft studies.[11]

  • Tumor Implantation: Cancer cells (e.g., DU145) are injected subcutaneously into the flanks of the mice.

  • Drug Administration: Once tumors reach a palpable size, mice are randomized into different treatment groups: vehicle control, this compound alone, chemotherapeutic agent alone, and the combination of both. Drugs are administered via appropriate routes (e.g., oral gavage for this compound, intravenous injection for docetaxel).

  • Tumor Growth Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histology, western blotting).

Visualizing the Mechanisms and Workflows

To better understand the complex interactions and experimental processes, the following diagrams have been generated using the DOT language.

Ritonavir_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus P-gp P-gp Chemotherapy Chemotherapy P-gp->Chemotherapy This compound This compound This compound->P-gp Inhibits CYP3A4 CYP3A4 This compound->CYP3A4 Inhibits Akt Akt This compound->Akt Inhibits NF-kB NF-kB This compound->NF-kB Inhibits Survivin Survivin This compound->Survivin Downregulates Cell Cycle Arrest Cell Cycle Arrest This compound->Cell Cycle Arrest Induces Apoptosis Apoptosis This compound->Apoptosis Induces Chemotherapy->P-gp Efflux Substrate CYP3A4->Chemotherapy Metabolizes Akt->Cell Cycle Arrest Promotes NF-kB->Apoptosis Inhibits Survivin->Apoptosis Inhibits

Caption: this compound's multifaceted mechanisms of synergy with chemotherapy.

Synergy_Assessment_Workflow start Start: Cancer Cell Lines drug_treatment Drug Treatment (this compound, Chemo Agent, Combination) start->drug_treatment viability_assay Cell Viability Assay (e.g., MTT) drug_treatment->viability_assay data_analysis Data Analysis (IC50, CI Calculation) viability_assay->data_analysis synergy_determination Determine Synergy, Additivity, or Antagonism data_analysis->synergy_determination protein_analysis Western Blot for Mechanistic Insights synergy_determination->protein_analysis If Synergistic in_vivo_study In Vivo Xenograft Study synergy_determination->in_vivo_study If Synergistic end End: Evaluate Therapeutic Potential protein_analysis->end in_vivo_study->end

Caption: Experimental workflow for evaluating this compound's synergistic effects.

Logical_Relationship_Combination_Therapy This compound This compound Combination Combination This compound->Combination Chemotherapy Chemotherapy Chemotherapy->Combination Increased_Drug_Exposure Increased Chemotherapy Exposure Combination->Increased_Drug_Exposure Overcome_Resistance Overcome Drug Resistance Combination->Overcome_Resistance Enhanced_Apoptosis Enhanced Apoptosis & Cell Cycle Arrest Combination->Enhanced_Apoptosis Improved_Therapeutic_Outcome Improved Therapeutic Outcome Increased_Drug_Exposure->Improved_Therapeutic_Outcome Overcome_Resistance->Improved_Therapeutic_Outcome Enhanced_Apoptosis->Improved_Therapeutic_Outcome

References

Comparative study of Ritonavir's impact on the metabolism of various statins

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacokinetic interactions between the potent CYP3A4 inhibitor Ritonavir and a range of commonly prescribed statins reveals a spectrum of interactions, from contraindication to minimal effect. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of these interactions, supported by experimental data and detailed methodologies, to inform safer co-administration and future drug development.

This compound, a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, significantly alters the metabolism of several statins, a class of drugs widely used to lower cholesterol.[1][2] This interaction can lead to substantially elevated plasma concentrations of certain statins, increasing the risk of adverse effects, most notably myopathy and rhabdomyolysis.[3][4] Understanding the nuances of these interactions is critical for safe and effective patient care and for the development of new chemical entities with improved safety profiles.

Comparative Pharmacokinetic Impact of this compound on Statin Metabolism

The extent of the drug-drug interaction between this compound and various statins is primarily dictated by the statin's metabolic pathway. Statins that are predominantly metabolized by CYP3A4 are most susceptible to the inhibitory effects of this compound.

StatinPrimary Metabolic Pathway(s)Effect of this compound Co-administration on Statin PharmacokineticsClinical Recommendation
Simvastatin CYP3A4AUC Increase: >30-fold[4][5]Cmax Increase: >30-foldContraindicated [4][5]
Lovastatin CYP3A4AUC Increase: Expected to be markedly increased, similar to simvastatin[3]Contraindicated [3]
Atorvastatin CYP3A4AUC Increase: ~3 to 5-fold[1][6]Cmax Increase: ~2 to 4-fold[1][6]Dose reduction and close monitoring required [7]
Rosuvastatin CYP2C9, OATP1B1/BCRP transportersAUC Increase: ~1.4 to 2.1-fold[8][9]Cmax Increase: ~2 to 5-fold[8][9]Caution and monitoring advised; dose adjustment may be necessary [9]
Pravastatin Sulfation, Glucuronidation (minimal CYP metabolism)AUC Change: Minimal to no significant change[10]Considered a safer alternative [10]
Fluvastatin CYP2C9AUC Change: Expected to have minimal interaction (No direct quantitative data found)Considered a safer alternative [7]

AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration. Data is compiled from various clinical and pharmacokinetic studies.

Signaling Pathway of this compound-Statin Interaction

The primary mechanism of interaction involves this compound's potent inhibition of CYP3A4, a key enzyme in the metabolism of many drugs, including several statins.

G cluster_liver Hepatocyte (Liver Cell) cluster_intestine Intestinal Cell Statins Statins CYP3A4 CYP3A4 Statins->CYP3A4 Metabolism Metabolites Metabolites CYP3A4->Metabolites Bloodstream_out Bloodstream (Elimination) Metabolites->Bloodstream_out Elimination This compound This compound This compound->CYP3A4 Potent Inhibition OATP1B1 OATP1B1 This compound->OATP1B1 Inhibition OATP1B1->Statins Statin Uptake Bloodstream_in Bloodstream (Uptake) Bloodstream_in->OATP1B1 Oral_Statins Oral Statin Administration Intestinal_CYP3A4 Intestinal CYP3A4 Oral_Statins->Intestinal_CYP3A4 First-Pass Metabolism Ritonavir_oral Oral this compound Intestinal_CYP3A4->Bloodstream_in Absorption into Bloodstream Ritonavir_oral->Intestinal_CYP3A4 Inhibition

Caption: this compound inhibits both intestinal and hepatic CYP3A4, as well as the OATP1B1 transporter.

Experimental Protocols

The following outlines a general methodology for a clinical pharmacokinetic drug-drug interaction study between this compound and a statin, based on common practices and regulatory guidance.[1][2][6][11]

Study Design:

A typical study would employ a prospective, open-label, single-arm, two-period design in healthy adult volunteers.[12]

Workflow:

G cluster_screening Screening & Enrollment cluster_period1 Period 1: Statin Alone cluster_period2 Period 2: this compound + Statin cluster_analysis Data Analysis Screening Informed Consent & Screening of Healthy Volunteers Statin_Admin Administer Single Dose of Statin Screening->Statin_Admin PK_Sampling1 Serial Blood Sampling (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24h) Statin_Admin->PK_Sampling1 Washout Washout Period (typically 7-14 days) PK_Sampling1->Washout Ritonavir_Admin Administer this compound to Steady State (e.g., 100mg BID for several days) Washout->Ritonavir_Admin Combo_Admin Co-administer Single Dose of Statin with this compound Ritonavir_Admin->Combo_Admin PK_Sampling2 Serial Blood Sampling (same time points as Period 1) Combo_Admin->PK_Sampling2 LCMS Quantify Statin Concentrations in Plasma Samples using LC-MS/MS PK_Sampling2->LCMS PK_Analysis Calculate Pharmacokinetic Parameters (AUC, Cmax, t1/2) LCMS->PK_Analysis Stats Statistical Comparison of PK Parameters between Periods PK_Analysis->Stats

Caption: A typical workflow for a clinical drug-drug interaction study.

Key Methodological Details:

  • Participants: Healthy adult volunteers are typically enrolled to minimize confounding factors from underlying diseases or other medications.

  • Dosing: Statins are usually administered as a single oral dose at their approved therapeutic strength. This compound is often administered for several days to reach a steady-state concentration that ensures maximal enzyme inhibition.

  • Pharmacokinetic Sampling: Blood samples are collected at predetermined time points before and after drug administration to capture the full concentration-time profile of the statin.

  • Bioanalysis: Plasma concentrations of the statin and its major metabolites are quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters such as the area under the concentration-time curve (AUC) and maximum concentration (Cmax) are calculated for the statin when given alone and in combination with this compound. The geometric mean ratios of these parameters are then used to quantify the magnitude of the interaction.

Conclusion

The co-administration of this compound with statins presents a significant potential for clinically relevant drug-drug interactions. The magnitude of this interaction is largely predictable based on the primary metabolic pathway of the specific statin. Simvastatin and lovastatin are contraindicated with this compound due to the profound increase in their systemic exposure. Atorvastatin can be used with caution and requires significant dose reduction and monitoring. Rosuvastatin is less affected, but caution is still warranted. Pravastatin and fluvastatin, which are not primarily metabolized by CYP3A4, represent safer alternatives for patients requiring both a statin and this compound. This comparative analysis underscores the importance of considering metabolic pathways in drug development and clinical practice to mitigate the risks of adverse drug reactions.

References

A Comparative Guide to the In Silico and Experimental Binding Affinity of Ritonavir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimentally determined and computationally predicted binding affinities of the antiretroviral drug Ritonavir. The primary focus is on its interaction with its main target, Human Immunodeficiency Virus (HIV-1) protease, with additional data on key off-target interactions. This information is critical for understanding its therapeutic efficacy and potential side effects, and for the validation of computational drug discovery methods.

Experimental vs. In Silico Binding Affinity: A Head-to-Head Comparison

The binding affinity of a drug to its target is a critical determinant of its potency and efficacy. Experimental techniques provide a direct measure of this interaction, while in silico methods offer a predictive and cost-effective alternative. This section directly compares the experimentally measured and computationally predicted binding affinities of this compound.

Target ProteinMethodParameterExperimental ValueIn Silico Predicted ValueReference
HIV-1 Protease Various Experimental AssaysKi0.015 nM-[1]
Cell-based AssayIC50 (serum-free)4.0 ng/mL-
Molecular DockingBinding Energy--8.9 kcal/mol[2]
MM-PBSABinding Free Energy-Improved with mutation[3]
Cytochrome P450 3A4 (CYP3A4) Spectroscopic TitrationKs19 nM, 50 nM-[4][5]
Enzyme Inhibition AssayKi20-50 nM-[4][5]
Heat Shock Protein 90 (Hsp90) Biomolecular Interaction AnalysisKd7.8 µM-[2]
SARS-CoV-2 S-protein RBD Molecular DockingBinding Affinity--8.9 kcal/mol[6]
SARS-CoV-2 Mpro Molecular DockingLibdock Score-164.153[7]

Note: Ki (Inhibition constant), Kd (Dissociation constant), and IC50 (Half-maximal inhibitory concentration) are all measures of binding affinity. Lower values indicate stronger binding. Binding energy and docking scores are theoretical values where more negative values generally indicate a more favorable interaction. Direct conversion between these different parameters is not always straightforward.

Experimental Protocols: The Gold Standard in Binding Affinity Determination

The experimental values presented in this guide are primarily determined through robust biophysical techniques. The following are detailed overviews of the methodologies for two such key experiments.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon the binding of a ligand (e.g., this compound) to a protein (e.g., HIV-1 protease). This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS) in a single experiment.

Methodology:

  • Sample Preparation: The target protein is extensively dialyzed against a specific buffer to ensure buffer matching with the ligand solution. The ligand is dissolved in the final dialysis buffer. Both protein and ligand solutions are carefully degassed to prevent air bubbles during the experiment.

  • Instrumentation: A highly sensitive isothermal titration calorimeter is used. The sample cell is filled with the protein solution, and the injection syringe is loaded with the ligand solution.

  • Titration: A series of small, precise injections of the ligand solution are made into the sample cell containing the protein. The heat released or absorbed during each injection is measured relative to a reference cell containing only the buffer.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters, including the binding affinity (Kd).

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. It provides kinetic data on the association (kon) and dissociation (koff) rates of the interaction, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff/kon).

Methodology:

  • Sensor Chip Preparation: One of the interacting partners (the "ligand," which in this context is typically the protein) is immobilized on the surface of a sensor chip.

  • Analyte Injection: A solution containing the other interacting partner (the "analyte," e.g., this compound) is flowed over the sensor chip surface.

  • Signal Detection: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface. This change is detected by the SPR instrument and is proportional to the mass of analyte bound.

  • Data Analysis: The binding is monitored over time, generating a sensorgram that shows the association and dissociation phases of the interaction. This data is then fitted to kinetic models to determine the association and dissociation rate constants and the binding affinity.

In Silico Prediction: A Computational Approach to Binding Affinity

Computational methods, such as molecular docking and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA), are powerful tools for predicting the binding mode and affinity of a ligand to a protein. These methods are instrumental in virtual screening and lead optimization in the early stages of drug discovery.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on a scoring function that estimates the binding affinity.

Methodology:

  • Preparation of Protein and Ligand Structures: The three-dimensional structures of the protein and ligand are obtained, typically from crystallographic data (e.g., Protein Data Bank) or homology modeling for the protein, and from chemical databases or drawn using molecular modeling software for the ligand. Hydrogens are added, and charges are assigned.

  • Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

  • Docking Simulation: A docking algorithm systematically explores different poses of the ligand within the defined grid box.

  • Scoring and Ranking: Each pose is evaluated using a scoring function that estimates the binding free energy. The poses are then ranked based on their scores, with the top-ranked poses representing the most likely binding modes.

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA)

MM-PBSA is a post-docking analysis method used to calculate the binding free energy of a protein-ligand complex. It combines molecular mechanics energy calculations with continuum solvation models.

Methodology:

  • Molecular Dynamics (MD) Simulation: An MD simulation is performed on the protein-ligand complex obtained from molecular docking. This allows the complex to relax and explore different conformations in a simulated physiological environment.

  • Snapshot Extraction: Snapshots (frames) are extracted from the MD trajectory at regular intervals.

  • Energy Calculations: For each snapshot, the binding free energy is calculated using the following equation: ΔG_binding = G_complex - (G_protein + G_ligand) Where the free energy (G) of each species is calculated as the sum of the molecular mechanics energy in the gas phase (EMM), the polar solvation energy (G_polar), and the nonpolar solvation energy (G_nonpolar).

  • Averaging: The binding free energies from all the snapshots are averaged to obtain the final estimated binding free energy.

Visualizing the Validation Workflow

The following diagram illustrates the general workflow for validating in silico predictions of binding affinity against experimental data.

Validation_Workflow cluster_in_silico In Silico Prediction cluster_experimental Experimental Validation cluster_comparison Comparison & Analysis in_silico_start Computational Model (e.g., Protein Structure) docking Molecular Docking in_silico_start->docking mmpbsa MM-PBSA Calculation docking->mmpbsa predicted_affinity Predicted Binding Affinity mmpbsa->predicted_affinity comparison Compare Predicted vs. Experimental Affinity predicted_affinity->comparison exp_start Purified Protein & Ligand itc Isothermal Titration Calorimetry (ITC) exp_start->itc spr Surface Plasmon Resonance (SPR) exp_start->spr exp_affinity Experimental Binding Affinity itc->exp_affinity spr->exp_affinity exp_affinity->comparison conclusion Validation of Computational Model comparison->conclusion

Caption: Workflow for validating in silico binding affinity predictions.

Conclusion

This guide highlights the importance of both experimental and in silico approaches in drug discovery and development. While experimental methods provide the definitive measure of binding affinity, computational predictions offer a valuable and efficient means of screening and prioritizing compounds. The data presented for this compound demonstrates a strong correlation between its high experimental affinity for HIV-1 protease and its clinical efficacy. The discrepancies that can arise between predicted and experimental values underscore the ongoing need for refinement of computational models and the critical role of experimental validation in the drug discovery pipeline. The off-target binding data also provides crucial insights into the molecular basis of this compound's side effects and its use as a pharmacokinetic enhancer.

References

Assessing the reproducibility of Ritonavir's boosting effect across different studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of clinical studies demonstrates the consistent and reproducible pharmacokinetic-enhancing effect of ritonavir across a range of co-administered drugs. This guide provides a detailed comparison of the boosting effect on key antiretroviral and antiviral medications, supported by quantitative data and experimental methodologies, to inform researchers, scientists, and drug development professionals.

This compound, initially developed as an HIV protease inhibitor, has become a cornerstone of combination therapies due to its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] This inhibition slows the metabolism of co-administered drugs that are also metabolized by CYP3A4, leading to a significant "boosting" effect. This guide synthesizes data from multiple clinical studies to assess the consistency of this effect on several key drugs: Saquinavir, Lopinavir, Atazanavir, Darunavir, Tipranavir, and Nirmatrelvir.

Quantitative Analysis of this compound's Boosting Effect

The pharmacokinetic (PK) parameters of co-administered drugs are markedly altered by this compound. The most significant changes are observed in the Area Under the Curve (AUC), representing total drug exposure, the maximum plasma concentration (Cmax), and the trough plasma concentration (Cmin). The following tables summarize the quantitative impact of this compound on these parameters from various clinical studies.

Table 1: Pharmacokinetic Parameters of Saquinavir with and without this compound
Study PopulationSaquinavir DoseThis compound DoseSaquinavir AUC (ng·h/mL)Saquinavir Cmax (ng/mL)Saquinavir Cmin (ng/mL)Fold Increase in AUC
Healthy Volunteers[3]800 mg BID-<5---
Healthy Volunteers[3]400 mg BID400 mg BID35,5103,100->7-fold
HIV-infected Pregnant Women[4]1000 mg BID100 mg BID23,470 (2nd trimester)->100-
HIV-infected Pregnant Women[4]1000 mg BID100 mg BID23,650 (3rd trimester)->100-

AUC values are presented as mean.

Table 2: Pharmacokinetic Parameters of Lopinavir with this compound
Study PopulationLopinavir DoseThis compound DoseLopinavir AUC (µg·h/mL)Lopinavir Cmax (µg/mL)Lopinavir Cmin (µg/mL)
HIV-infected Adults[5]400 mg BID100 mg BID---
HIV-infected Adults[5]533 mg BID133 mg BIDIncreased by 46%Increased by 33%Increased by 141%
COVID-19 Patients[6]400 mg BID100 mg BIDMedian between 20-30 mg/L--

Note: Lopinavir is co-formulated with this compound, making studies of lopinavir alone rare.

Table 3: Pharmacokinetic Parameters of Atazanavir with and without this compound
Study PopulationAtazanavir DoseThis compound DoseAtazanavir AUC (ng·h/mL)Atazanavir Cmax (ng/mL)Atazanavir Cmin (ng/mL)Fold Increase in AUC
HIV-infected Adults[7]400 mg QD-14,874-120-
HIV-infected Adults[7]300 mg QD100 mg QD46,073-636~3.1-fold
Healthy Volunteers[8]300 mg QD100 mg QDReduced by 76% (with omeprazole)-Reduced by 78% (with omeprazole)-

AUC values are presented as geometric mean.

Table 4: Pharmacokinetic Parameters of Darunavir with and without this compound
Study PopulationDarunavir DoseThis compound DoseDarunavir BioavailabilityDarunavir Half-life (hours)
Healthy Volunteers[9]600 mg-37%-
Healthy Volunteers[9]600 mg100 mg BID82%15
Table 5: Pharmacokinetic Parameters of Tipranavir with and without this compound

| Study Population | Tipranavir Dose | this compound Dose | Tipranavir Cmin | Fold Increase in Cmin | | :--- | :--- | :--- | :--- | | Healthy Volunteers[10] | 250-1250 mg BID | - | Below 20 µM | - | | Healthy Volunteers[10] | 500 mg or 750 mg BID | 100 mg or 200 mg BID | 20-57 times the protein-adjusted IC90 | >20-fold |

Table 6: Pharmacokinetic Parameters of Nirmatrelvir with this compound
Study PopulationNirmatrelvir DoseThis compound DoseNirmatrelvir Cmax (µg/mL)Nirmatrelvir Cmin (µg/mL)
Mild-to-moderate COVID-19 Patients[11][12]300 mg BID100 mg BID3.431.57

Note: Nirmatrelvir is co-packaged with this compound for the treatment of COVID-19.

Experimental Protocols

The assessment of this compound's boosting effect consistently relies on pharmacokinetic studies. A typical experimental workflow is outlined below.

Experimental_Workflow cluster_enrollment Patient/Volunteer Enrollment cluster_dosing Dosing Regimen cluster_sampling Pharmacokinetic Sampling cluster_analysis Analysis P Participant Screening & Consent D1 Administer Drug Alone (Baseline PK) P->D1 W Washout Period D1->W S Serial Blood Sampling (pre-dose, and multiple time points post-dose) D1->S D2 Administer Drug + this compound (Boosted PK) W->D2 D2->S A Plasma Drug Concentration Analysis (e.g., LC-MS/MS) S->A PK Pharmacokinetic Parameter Calculation (AUC, Cmax, Cmin, t1/2) A->PK C Comparison of Baseline vs. Boosted PK PK->C

Fig. 1: Generalized experimental workflow for assessing this compound's boosting effect.

A crucial aspect of these studies is the analytical methodology used to quantify drug concentrations in plasma. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard method, offering high sensitivity and specificity.

Mechanism of Action: CYP3A4 Inhibition

This compound's boosting effect is a direct consequence of its potent and irreversible inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme, which is a major pathway for the metabolism of many drugs.[2][9] By inhibiting CYP3A4 in the liver and intestines, this compound reduces the first-pass metabolism of co-administered drugs, leading to increased bioavailability and prolonged plasma concentrations.

Ritonavir_Boosting_Mechanism This compound This compound CYP3A4 CYP3A4 Enzyme (in Liver & Intestine) This compound->CYP3A4 Inhibits Plasma_Concentration Increased Plasma Concentration of Drug This compound->Plasma_Concentration Leads to Metabolism Drug Metabolism (First-Pass Effect) CYP3A4->Metabolism Mediates Drug Co-administered Drug (e.g., Protease Inhibitor) Drug->Metabolism Metabolized by Metabolism->Plasma_Concentration Reduces

Fig. 2: Signaling pathway of this compound's boosting effect via CYP3A4 inhibition.

Reproducibility and Clinical Implications

The data presented across multiple studies involving different drugs and patient populations consistently demonstrate the robust and reproducible nature of this compound's boosting effect. While the magnitude of the effect varies depending on the specific co-administered drug, the overall outcome of increased drug exposure is a constant finding. This reproducibility has several important clinical implications:

  • Dose Reduction and Improved Tolerability: The boosting effect allows for lower doses of the primary drug to be administered, which can lead to a reduction in dose-related side effects.[1]

  • Simplified Dosing Regimens: By extending the half-life of co-administered drugs, this compound can enable less frequent dosing (e.g., once or twice daily), which can improve patient adherence to treatment.[13]

  • Overcoming Drug Resistance: In the context of HIV, the higher trough concentrations achieved with this compound boosting can help to overcome low-level drug resistance.

  • Predictable Drug-Drug Interactions: The well-characterized inhibition of CYP3A4 by this compound allows for the prediction of potential drug-drug interactions with other medications that are substrates of this enzyme.[11]

Conclusion

The pharmacokinetic-enhancing effect of this compound is a well-established and highly reproducible phenomenon. The consistent inhibition of CYP3A4 leads to significant and clinically meaningful increases in the plasma concentrations of a wide range of co-administered drugs. This guide, through the compilation of quantitative data and experimental methodologies, confirms the reliability of this compound as a boosting agent. This understanding is critical for the continued development of effective combination therapies and for the safe and effective management of patients requiring these medications.

References

Comparative Preclinical Tolerability of Ritonavir Formulations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the preclinical safety profiles of various Ritonavir formulations, supported by available experimental data.

This compound, a potent protease inhibitor, is a cornerstone of antiretroviral therapy. Its formulation has evolved significantly to address challenges of poor solubility and bioavailability. While newer formulations like amorphous solid dispersions (ASDs) and nanoparticles have shown promise in enhancing pharmacokinetic profiles, a comprehensive understanding of their comparative preclinical tolerability is crucial for drug development professionals. This guide provides a comparative overview of the available preclinical safety data for different this compound formulations.

Key Formulations and Their Preclinical Tolerability

The primary formulations of this compound discussed in preclinical and clinical development include oral solutions, capsules (hard and soft), amorphous solid dispersions, and nanoformulations. While direct comparative toxicology studies are limited in publicly available literature, existing data provides insights into their individual safety profiles.

Oral Solution

The oral solution of this compound has been extensively studied in preclinical models. Acute toxicity studies have established key safety parameters in rodents.

Capsules (Hard and Soft)

Different capsule formulations have been developed, with toxicity studies being conducted to ensure the safety of newer formulations, particularly concerning different impurity and degradation profiles. Bioequivalence between the oral solution and capsule formulations has been demonstrated.[1]

Amorphous Solid Dispersions (ASDs)

ASDs have been a successful strategy to improve the oral bioavailability of this compound. While most preclinical studies on ASDs focus on pharmacokinetic enhancement, some have touched upon their safety. For instance, one study indicated a favorable in vitro safety profile in THP-1 monocytes.

Nanoformulations

Nanoformulations, including nanosuspensions and solid lipid nanoparticles, aim to further improve the solubility and bioavailability of this compound. However, a notable gap exists in the literature regarding the comprehensive preclinical toxicity evaluation of these advanced formulations. Review articles consistently point out that the majority of research has prioritized efficacy over detailed safety assessments.

Quantitative Tolerability Data

The following table summarizes the available quantitative preclinical toxicity data for an oral formulation of this compound. It is important to note the absence of directly comparable public data for other formulations like ASDs and nanoformulations.

FormulationAnimal ModelParameterValueReference
Oral FormulationMouseNo-Observed-Effect Level (NOEL) - Single Dose200 - 320 mg/kg[1]
MouseApproximate Lethal Dose - Single Dose>800 mg/kg[1]
RatNo-Observed-Effect Level (NOEL) - Single Dose250 mg/kg[1]
RatApproximate Lethal Dose - Single Dose~2500 mg/kg[1]
Oral Formulation (in vehicle)Pregnant RatDose leading to maternal mortality60 mg/kg/day (2/10 deaths), 180 mg/kg/day (4/10 deaths)[2]
Pregnant RatDose leading to reduced maternal body weight gain180 mg/kg/day[2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical studies. Below are summaries of protocols used in key tolerability and pharmacokinetic assessments of this compound formulations.

Acute Single-Dose Toxicity Studies (Oral Formulation)
  • Objective: To determine the no-observed-effect level (NOEL) and approximate lethal dose of a single oral administration of this compound.

  • Animal Models: Mice and Rats.

  • Methodology:

    • Animals are administered single oral doses of this compound at various concentrations.

    • Control groups receive the vehicle only.

    • Animals are observed for clinical signs of toxicity and mortality over a specified period.

    • The NOEL is determined as the highest dose at which no adverse effects are observed.

    • The approximate lethal dose is estimated based on mortality rates at different dose levels.[1]

Chronic Toxicity Studies in Pregnant Rats
  • Objective: To evaluate the effects of daily this compound administration on pregnant rats and their fetuses.

  • Animal Model: Pregnant Wistar Rats.

  • Methodology:

    • Pregnant rats are divided into control and experimental groups.

    • Experimental groups receive daily oral doses of this compound (e.g., 20, 60, 180 mg/kg) in a vehicle (e.g., propylene glycol) from day 0 to day 20 of pregnancy.

    • The control group receives the vehicle only.

    • Parameters monitored include maternal weight gain, number of implantations and resorptions, fetal and placental weight, and maternal and fetal mortality.

    • Fetuses are examined for any malformations.[2]

In Vivo Bioavailability Studies (Amorphous Solid Dispersions)
  • Objective: To evaluate the oral bioavailability of amorphous solid dispersions of this compound compared to the crystalline drug.

  • Animal Model: Beagle Dogs.

  • Methodology:

    • A crossover study design is employed where each dog receives both the amorphous dispersion and the crystalline drug with a washout period in between.

    • Formulations are administered orally.

    • Blood samples are collected at predetermined time points.

    • Plasma concentrations of this compound are determined using a validated analytical method.

    • Pharmacokinetic parameters such as AUC (Area Under the Curve) and Cmax (Maximum Concentration) are calculated and compared.[3]

Visualizing Experimental Workflows

Understanding the flow of experimental procedures is essential for grasping the context of the generated data.

Experimental_Workflow_Toxicity cluster_preclinical_model Preclinical Animal Model Selection cluster_formulation_admin Formulation Administration cluster_study_design Study Design cluster_endpoints Tolerability Endpoint Assessment animal_model Rodents (Mice, Rats) or Non-rodents (Dogs) oral_sol Oral Solution capsule Capsule asd Amorphous Solid Dispersion nano Nanoformulation single_dose Single Dose (Acute Toxicity) oral_sol->single_dose repeated_dose Repeated Dose (Sub-chronic/Chronic Toxicity) capsule->repeated_dose asd->single_dose Limited Data nano->single_dose Limited Data clinical_signs Clinical Signs & Mortality (e.g., LD50) single_dose->clinical_signs biomarkers Safety Biomarkers (e.g., NOAEL) single_dose->biomarkers body_weight Body Weight Changes repeated_dose->body_weight organ_tox Organ-specific Toxicity (Histopathology) repeated_dose->organ_tox repeated_dose->biomarkers Formulation_Development_Logic cluster_challenge Biopharmaceutical Challenge cluster_strategy Formulation Strategy cluster_evaluation Preclinical Evaluation cluster_outcome Desired Outcome poor_solubility Poor Aqueous Solubility & Low Bioavailability oral_sol Oral Solution poor_solubility->oral_sol asd Amorphous Solid Dispersion (ASD) poor_solubility->asd nano Nanoformulation poor_solubility->nano pk_studies Pharmacokinetic Studies (Bioavailability) oral_sol->pk_studies tolerability_studies Tolerability/Toxicity Studies oral_sol->tolerability_studies asd->pk_studies asd->tolerability_studies Limited Data nano->pk_studies nano->tolerability_studies Limited Data improved_efficacy Improved Efficacy pk_studies->improved_efficacy acceptable_safety Acceptable Safety Profile tolerability_studies->acceptable_safety

References

Safety Operating Guide

Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Ritonavir

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Ritonavir, a common antiretroviral medication. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the environment.

This compound, like many pharmaceuticals, requires special handling for its disposal. Improper disposal can lead to environmental contamination and potential health risks.[1] Therefore, it is crucial to follow established guidelines for pharmaceutical waste management, which are regulated by multiple federal and state agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. This includes the use of personal protective equipment (PPE) to minimize exposure. In the event of a spill, specific steps must be taken to contain and clean the affected area safely.

ParameterSpecificationSource
Storage Temperature Below 30°C[2]
Permitted Exposure Up to 50°C for seven days[2]
Eye Protection Chemical safety goggles[3][4]
Hand Protection Nitrile or other chemical-resistant gloves[2][4]
Respiratory Protection Use in a well-ventilated area or with a fume hood[3][4]
Protective Clothing Laboratory coat[4]

Step-by-Step Disposal Protocol for this compound Waste

The disposal of this compound waste generated in a laboratory setting should be treated as a hazardous waste process.[4] The following steps provide a clear workflow for its proper management from generation to final disposal.

1. Waste Identification and Segregation:

  • Identify: All materials contaminated with this compound, including unused or expired compounds, weigh boats, pipette tips, gloves, and contaminated labware, should be considered this compound waste.[4]

  • Segregate: Do not mix this compound waste with general laboratory trash.[4] It must be segregated into designated hazardous waste containers.

2. Waste Containment and Labeling:

  • Solid Waste: Collect all solid waste in a designated, leak-proof container with a secure lid.[4]

  • Liquid Waste: Use a compatible, non-reactive, and sealable container for any liquid waste containing this compound.[4]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste Pharmaceuticals" as soon as the first piece of waste is added.[4][5] The label should include the full chemical name ("this compound"), the concentration and quantity of the waste, the date the waste was first added, and any other components in the mixture.[4]

3. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[4][6]

  • This area should be secure and away from incompatible materials.[4]

4. Final Disposal:

  • Incineration: The recommended disposal method for hazardous pharmaceutical waste is incineration in a licensed chemical incinerator.[2][7]

  • Professional Disposal Service: Once the waste container is full, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[4][8] They will coordinate with a licensed hazardous waste disposal company for transportation and final incineration.

  • Regulatory Compliance: Ensure that all local and national legislation for hazardous waste disposal is followed.[2] The disposal process is governed by the Resource Conservation and Recovery Act (RCRA).[1]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

RitonavirDisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Pickup cluster_3 Final Disposal A This compound Waste Generated (Solid or Liquid) B Is it mixed with general waste? A->B C CORRECT: Segregate into Designated Hazardous Waste Container B->C No D INCORRECT: Immediately Segregate B->D Yes E Place in Leak-Proof, Sealed Container C->E D->C F Label Container: 'Hazardous Waste Pharmaceuticals' + Chemical Details E->F G Store in Designated Satellite Accumulation Area F->G H Container Full? G->H I Request Hazardous Waste Pickup from EHS H->I Yes J Transport by Licensed Hazardous Waste Vendor I->J K Incineration at a Permitted Facility J->K

This compound Disposal Workflow

By adhering to these detailed procedures, research facilities can ensure the safe and compliant disposal of this compound, fostering a secure environment for both laboratory personnel and the broader community.

References

Safeguarding Researchers: Essential Protocols for Handling Ritonavir

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in drug development and research, ensuring personal safety and proper handling of active pharmaceutical ingredients is paramount. This guide provides immediate, essential safety and logistical information for the handling of Ritonavir, a potent antiretroviral agent. Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE) for Handling this compound

When working with this compound, a comprehensive approach to personal protection is necessary to prevent exposure. The following table summarizes the required personal protective equipment.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesImpervious gloves, such as nitrile, should be worn.[1][2]
Body Protection Protective clothingA lab coat or long-sleeved clothing is required to prevent skin contact.[1][3]
Eye and Face Protection Safety glasses with side shields or gogglesEssential to protect against splashes or airborne particles.[3] A face shield may be necessary for procedures with a high risk of splashing.
Respiratory Protection Dust respirator or N95 maskRequired when handling the powder form to avoid inhalation, especially in areas without adequate ventilation.[4][5]
Procedural Guidance for Safe Handling

Safe handling of this compound involves a systematic approach from preparation to disposal. Researchers should work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure.[1] It is crucial to avoid the generation of dust when working with the solid form of the compound.[1][4] After handling, it is imperative to wash hands and any exposed skin thoroughly.[1][6] Eating, drinking, and smoking are strictly prohibited in areas where this compound is handled.[1][6]

In the event of an accidental release, the area should be evacuated. For minor spills, trained personnel wearing appropriate PPE should clean up the material using dry procedures to avoid creating dust, and place it in a suitable container for disposal.[4] For major spills, emergency responders should be alerted.[4]

First Aid Measures in Case of Exposure

Immediate and appropriate first aid is critical in the event of an exposure to this compound.

Exposure RouteFirst Aid Protocol
Skin Contact Immediately wash the affected area with plenty of water.[1][6] Remove contaminated clothing.[1]
Eye Contact Rinse cautiously with water for several minutes.[6] If contact lenses are present, remove them if it is easy to do so.
Inhalation Move the person to fresh air and ensure they are comfortable for breathing.[3][6]
Ingestion Rinse the mouth with water.[6] Do not induce vomiting and seek immediate medical attention.[3]
Disposal Plan for this compound Waste

The disposal of this compound and its contaminated materials must be handled in accordance with all local, state, and federal regulations. A common method for disposal is to dissolve or mix the material with a suitable combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[7] For smaller quantities, such as those from household use, the FDA recommends mixing the medicine with an unappealing substance like dirt or used coffee grounds, placing it in a sealed plastic bag, and then disposing of it in the trash.[8][9] It is prohibited to dispose of pharmaceutical waste down the drain.[10]

Visualizing the this compound Handling Workflow

To further clarify the procedural steps for safely handling this compound, the following diagram illustrates the logical workflow from initial preparation to final disposal. This visual guide is intended to reinforce the key safety and operational stages for all laboratory personnel.

RitonavirHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal A Assess Hazards & Review SDS B Don Appropriate PPE (Gloves, Gown, Goggles) A->B C Prepare Well-Ventilated Work Area (Fume Hood) B->C D Weigh/Handle this compound (Avoid Dust Generation) C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Doff PPE Correctly F->G I Segregate Contaminated Waste F->I H Wash Hands Thoroughly G->H J Dispose via Approved Waste Stream (e.g., Incineration) I->J

Caption: Workflow for the safe handling and disposal of this compound in a laboratory setting.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.